Griseofulvin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-RBHXEPJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Record name | GRISEOFULVIN | |
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DSSTOX Substance ID |
DTXSID8020674 | |
| Record name | Griseofulvin | |
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Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |
| Record name | GRISEOFULVIN | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |
| Record name | GRISEOFULVIN | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
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Color/Form |
STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
126-07-8, 2884-22-2 | |
| Record name | GRISEOFULVIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
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| Record name | Griseofulvin [USP:INN:BAN:JAN] | |
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| Record name | GRISEOFULVIN | |
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| Record name | Griseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
428 °F (NTP, 1992), 220 °C | |
| Record name | GRISEOFULVIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Griseofulvin | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Production of Griseofulvin from Penicillium griseofulvum
Abstract
This technical guide provides an in-depth exploration of the antifungal agent griseofulvin, from its seminal discovery in Penicillium griseofulvum to the intricacies of its biosynthesis, industrial-scale fermentation, and downstream purification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern technical protocols. We will dissect the causality behind experimental choices, from media composition in fermentation to the selection of solvents in extraction, providing a robust, self-validating framework for understanding and replicating the production of this vital therapeutic. The guide further elucidates this compound's unique mechanism of action and details the analytical methods required for its characterization, ensuring a comprehensive understanding grounded in authoritative scientific principles.
The Genesis of an Antifungal Pioneer: Historical Context and Discovery
The story of this compound is a testament to the power of natural product discovery in medicine.[1] Its journey began in 1939 when Raistrick and his colleagues first isolated the compound from the soil fungus Penicillium griseofulvum.[2][3][4] Initially, its potential was explored in agriculture, where it showed promise in treating fungal diseases in plants.[3] It wasn't until the late 1950s that its profound efficacy in treating animal and human mycoses was realized, marking its transition into a cornerstone of antifungal therapy.[3]
This compound was one of the first orally administered antibiotics effective against dermatophytoses (ringworm), including fungal infections of the skin, hair, and nails.[1][2] This discovery was pivotal, offering a systemic treatment for infections that were previously managed with topical agents of limited success. The producing organism, P. griseofulvum, belongs to the same genus as the source of penicillin, highlighting the rich biosynthetic potential of these fungi. While P. griseofulvum is the primary producer, other species such as Penicillium patulum and Penicillium janczewskii are also known to synthesize the compound.[5][6]
The Molecular Blueprint: Biosynthesis of this compound
Understanding the biosynthetic pathway of a natural product is fundamental to optimizing its production. This compound is a complex polyketide, and its synthesis is a multi-step enzymatic process encoded by the this compound (gsf) gene cluster.[7] The pathway demonstrates remarkable enzymatic precision, from the formation of the carbon skeleton to the final tailoring reactions.
The key steps are as follows:
-
Polyketide Chain Formation: The process is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by the gsfA gene. This enzyme iteratively adds six malonyl-CoA units to an acyl-CoA starter, forming a 14-carbon poly-β-keto chain.[2][7]
-
Cyclization/Aromatization: The linear chain undergoes a series of Claisen and aldol condensations, catalyzed by a cyclase/aromatase, to form the characteristic benzophenone intermediate.[2]
-
Methylation: The benzophenone intermediate is methylated twice by S-adenosyl methionine (SAM), yielding griseophenone C.[2]
-
Halogenation: A crucial chlorination step is performed by a halogenase, encoded by the gsfI gene, to produce griseophenone B.[8] This step is vital for the compound's biological activity.
-
Spirocycle Formation: The defining structural feature of this compound, the grisan spiro-center, is formed through phenolic oxidation and subsequent stereospecific radical coupling, creating a tetrahydrofuranone species.[2]
-
Final Tailoring: The grisan skeleton is O-methylated by SAM to generate dehydrothis compound. In the final step, a stereoselective reduction of an olefin by NADPH yields the active this compound molecule.[2]
The regulation of this pathway is complex, involving pathway-specific transcription factors like GsfR1, which can act as both a positive and negative regulator depending on environmental cues such as carbon and nitrogen availability.[9][10]
Caption: The biosynthetic pathway of this compound from precursor molecules.
Industrial Production: A Step-by-Step Fermentation Protocol
The commercial production of this compound relies on large-scale submerged fermentation, a method chosen for its scalability and efficiency over older surface fermentation techniques.[5][6] The process begins with the careful selection and cultivation of a high-yield strain of P. griseofulvum.
Inoculum Preparation
The objective here is to generate a dense, metabolically active seed culture to inoculate the production fermenter, thereby minimizing lag phase and maximizing productivity.
-
Strain Activation: A pure culture of P. griseofulvum is transferred from a cryopreserved stock to a solid agar slant (e.g., Czapek-Dox agar) and incubated for 7-10 days to promote robust sporulation.
-
Seed Culture: Spores are harvested and inoculated into a liquid seed medium in a shake flask. This medium is rich in readily available nutrients to encourage rapid biomass accumulation.
-
Incubation: The seed culture is incubated on a rotary shaker for 2-4 days. This ensures adequate aeration and prevents cell clumping.[11]
-
Scale-Up: The primary seed culture is then transferred to a larger seed tank (a small-scale fermenter) to further increase the biomass before introduction into the main production vessel.[5]
Production Fermentation
This is the core stage where the fungus synthesizes and secretes this compound into the fermentation broth.[5] The environmental and nutritional parameters are tightly controlled to maximize yield.
| Parameter | Optimal Range | Rationale |
| Temperature | 25–28°C | Balances optimal enzymatic activity for biosynthesis with fungal growth rate. |
| pH | 6.0–7.2 | Maintained to ensure the stability of the producing enzymes and the final product.[5][12] |
| Aeration | Moderate | This compound biosynthesis is an aerobic process; sufficient dissolved oxygen is critical.[5] |
| Fermentation Time | 5–7 days | Duration is optimized to capture the peak of secondary metabolite production, which occurs after the primary growth phase.[5] |
| Table 1: Optimized parameters for submerged fermentation of this compound. |
| Component | Example(s) | Function |
| Carbon Source | Glucose, Sucrose, Starch | Provides energy and the carbon backbone for biosynthesis. |
| Nitrogen Source | Corn Steep Liquor, Peptone, Ammonium Salts | Essential for the synthesis of amino acids, proteins, and enzymes. |
| Inorganic Salts | Phosphates, Sulfates, Magnesium | Act as cofactors for enzymes and contribute to osmotic balance. |
| Table 2: Typical composition of fermentation media for this compound production.[5] |
Downstream Processing: From Broth to Pure Compound
Once fermentation is complete, the challenge shifts to efficiently isolating and purifying this compound from a complex mixture of broth and fungal biomass.
Protocol for Extraction and Purification
-
Pre-Treatment (Optional): The fermentation broth may be heated to 60-80°C for a short period (10-30 minutes).[12] This step coagulates cellular material, significantly improving the efficiency of the subsequent filtration step.
-
Filtration: The fungal mycelium is separated from the liquid broth using a rotary drum filter or similar large-scale filtration system.[5][12] this compound is present in both the mycelium and the broth, so both fractions are processed.
-
Solvent Extraction: The filtered mycelium and broth are extracted with a suitable organic solvent. Methylene chloride, chloroform, or butanol are effective choices due to their favorable partition coefficients for this compound.[5][13][14] This step selectively transfers this compound from the aqueous/solid phase into the organic phase.
-
Concentration: The solvent, now containing the crude this compound, is evaporated under a vacuum. This is a critical step to reduce the volume and concentrate the product without using excessive heat that could cause degradation.[5]
-
Crystallization and Purification: The concentrated crude extract is purified through recrystallization. The crude solid is dissolved in a minimal amount of a suitable solvent (e.g., acetone or methanol) and then allowed to cool slowly, or an anti-solvent is added, causing the highly pure this compound to crystallize out of the solution.[5][13] The resulting crystals are separated by centrifugation and dried. Further purification can be achieved using chromatography if necessary.
Caption: Experimental workflow for this compound production and purification.
Analytical Characterization and Quality Control
Verifying the identity, purity, and quantity of the final product is a non-negotiable step in drug development. A variety of analytical techniques are employed for the characterization of this compound.[15]
| Technique | Principle & Application |
| Spectrophotometry (UV-Vis) | Measures the absorbance of UV light at a specific wavelength (approx. 290-294 nm).[16] Used for rapid quantification in dissolution and release studies. |
| High-Performance Liquid Chromatography (HPLC) | Separates this compound from impurities on a reversed-phase column (e.g., C18).[17] It is the gold standard for purity assessment and accurate quantification in complex matrices like plasma.[17][18] |
| Thin-Layer Chromatography (TLC) | A simple, rapid method for qualitative analysis and monitoring the progress of purification by comparing the Rf value to a standard.[11][18] |
| Mass Spectrometry (MS) | Often coupled with LC (LC-MS), it provides definitive structural confirmation by measuring the mass-to-charge ratio of the molecule and its fragments.[17] |
| Infrared (IR) Spectroscopy | Identifies the compound based on the characteristic vibrations of its functional groups, providing a molecular "fingerprint".[19] |
| Table 3: Key analytical techniques for the characterization of this compound. |
Mechanism of Action: A Unique Antifungal Strategy
This compound's clinical success is rooted in its highly specific mechanism of action against dermatophytes. It is fungistatic, meaning it inhibits fungal growth rather than killing the fungus directly.[20]
The primary mechanism involves the disruption of fungal mitosis.[1][21]
-
Binding to Tubulin: this compound enters the fungal cell and binds specifically to tubulin, the protein subunit that polymerizes to form microtubules.[2][22]
-
Inhibition of Mitotic Spindle: This binding disrupts the assembly and function of microtubules, which are essential components of the mitotic spindle.[21][22] Without a functional spindle, chromosomes cannot be segregated correctly during cell division.
-
Metaphase Arrest: The fungal cell is arrested in the metaphase stage of mitosis, preventing cell division and halting the proliferation of the fungus.[20]
A key aspect of its therapeutic profile is its unique pharmacokinetics. When taken orally, this compound is absorbed and preferentially deposited in keratin precursor cells.[2][20] As these cells differentiate and form new skin, hair, or nails, they incorporate the drug, making the new keratinized tissue resistant to fungal invasion.[1][2] This allows the body to effectively "outgrow" the infection. This targeted action explains its high efficacy against dermatophytes like Trichophyton and Microsporum species and its lack of activity against other fungi such as Candida or bacteria.[1][20]
Caption: Mechanism of action of this compound in a fungal cell.
Conclusion
This compound stands as a landmark molecule in the history of chemotherapy. Its discovery from Penicillium griseofulvum not only provided a much-needed treatment for widespread dermatophyte infections but also paved the way for future exploration of fungi as a source of novel therapeutics. The processes outlined in this guide—from fermentation and extraction to purification and analysis—represent a fusion of microbiology, biochemistry, and chemical engineering. For today's scientists, the story of this compound serves as a powerful case study in natural product development, demonstrating that a deep understanding of a molecule's biosynthesis and mechanism of action is paramount to harnessing its full therapeutic potential.
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An In-depth Technical Guide to the Elucidation of the Griseofulvin Biosynthetic Pathway
Foreword for the Modern Researcher
Griseofulvin, a compound that has been a cornerstone of antifungal therapy for decades, represents more than just a successful therapeutic agent; it is a masterclass in the elegant complexity of fungal secondary metabolism.[1][2][3] Its unique spirocyclic grisan scaffold, a feature critical to its biological activity, does not arise by chance but is the product of a precisely orchestrated enzymatic assembly line.[2][4][5][6] The elucidation of its biosynthetic pathway is a landmark achievement, showcasing the power of integrating classical biochemistry with modern genetics and analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind the experimental choices and the self-validating logic of the methodologies that brought this pathway to light. We will dissect the genetic blueprint, follow the molecular journey from simple precursors to the final intricate structure, and detail the robust experimental strategies that serve as a gold standard for natural product pathway elucidation.
Section 1: The Genetic Architecture - The this compound Biosynthetic Gene Cluster (BGC)
The capacity of an organism to produce a complex secondary metabolite like this compound is encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). The discovery and characterization of the this compound (gsf) BGC in Penicillium aethiopicum was a pivotal moment, providing the genetic roadmap for targeted investigation.[1][7][8][9]
Identification and Composition of the gsf Cluster
Through genome scanning and comparative genomics, the gsf cluster was identified, revealing a suite of genes responsible for every step of the biosynthesis, from the core scaffold construction to the final chemical tailoring.[7][8][9] The conservation of this cluster's core genes across various fungal species underscores its evolutionary efficiency.[8][9]
| Gene | Enzyme Product | Putative Function | Verified Function |
| gsfA | GsfA | Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the heptaketide benzophenone scaffold from acetyl-CoA and malonyl-CoA.[1][2][4][8] |
| gsfB | GsfB | O-Methyltransferase (OMT) | Methylates the 3-OH group of the benzophenone intermediate.[1][2][4] |
| gsfC | GsfC | O-Methyltransferase (OMT) | Methylates the 9-OH group of the benzophenone intermediate.[1][2][4] |
| gsfI | GsfI | FAD-dependent Halogenase | Catalyzes the regioselective chlorination of griseophenone C to form griseophenone B.[1][4][8][10] |
| gsfF | GsfF | Cytochrome P450 Monooxygenase | Catalyzes the critical phenol oxidative coupling reaction to form the spirocyclic grisan core.[1][2][4][5][6] |
| gsfD | GsfD | O-Methyltransferase (OMT) | Performs the final methylation at the 5-OH position of the grisan intermediate.[1][4] |
| gsfE | GsfE | Dehydrogenase / Enoyl Reductase | Catalyzes the stereospecific reduction of the C-ring enone to yield the final this compound structure.[1][2][4][8] |
| gsfR1 | GsfR1 | Transcription Factor | Acts as a key regulator of the cluster, with its effect (positive or negative) being dependent on environmental conditions.[1][11][12][13] |
| gsfR2 | GsfR2 | Transcription Factor | Putative regulator; deletion studies suggest it may not be directly involved in this compound biosynthesis.[1][6][11] |
| gsfK | GsfK | Ketoreductase | Not essential for this compound biosynthesis in P. aethiopicum.[1][12] |
Regulatory Oversight
The production of this compound is not constitutive but is tightly controlled. Within the cluster, the gene gsfR1 encodes a transcription factor that acts as a primary regulator.[11][13] Intriguingly, studies have shown GsfR1 can act as both a negative and positive regulator depending on the culture conditions, particularly carbon and nitrogen availability, highlighting a sophisticated network of metabolic control.[12][13] This level of regulation ensures that the significant energy expenditure required for biosynthesis is only undertaken when ecologically advantageous.[9]
Section 2: The Biosynthetic Assembly Line - An Enzymatic Step-by-Step Analysis
The elucidation of the this compound pathway is a story told through the isolation and characterization of metabolic intermediates. Each enzymatic step was deciphered through a combination of gene deletion, which caused specific intermediates to accumulate, and in vitro enzymatic assays, which provided definitive proof of function.[1][2]
Diagram: The this compound Biosynthetic Pathway
Caption: The enzymatic cascade leading to the synthesis of this compound.
Step 1: Scaffold Construction by GsfA (NR-PKS) The pathway initiates with the non-reducing polyketide synthase (NR-PKS) GsfA.[1][4] This mega-enzyme functions as a molecular assembly line, using one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[1][4][8] Through a series of controlled Claisen and aldol condensations, GsfA synthesizes a linear heptaketide chain and masterfully folds it into the characteristic tricyclic benzophenone core, the foundational scaffold of the molecule.[2][7]
Step 2: Dual Methylation by GsfB and GsfC Once the benzophenone scaffold is released from GsfA, it is immediately acted upon by two S-adenosyl methionine (SAM)-dependent O-methyltransferases, GsfB and GsfC.[1][2][4] Gene knockout studies were critical here; deletion of gsfB led to the accumulation of intermediates lacking a methyl group at the 3-OH position.[2] These enzymes work in concert to add two methyl groups, producing the intermediate griseophenone C.[1][4][8] This step is crucial as it prevents spontaneous, off-pathway cyclization of the reactive benzophenone.[2]
Step 3: Regioselective Chlorination by GsfI The next modification is the installation of a chlorine atom, a hallmark of this compound's structure. This is accomplished by the flavin-dependent halogenase GsfI, which chlorinates griseophenone C at a specific position to yield griseophenone B.[1][4][8] The importance of this step is demonstrated unequivocally in ΔgsfI mutant strains, which are unable to produce this compound and instead accumulate large quantities of the unchlorinated precursor, griseophenone C.[1][12]
Step 4: The Keystone Reaction - Spirocyclization by GsfF The formation of the unique spirocyclic grisan core is the most chemically complex and defining step in the pathway. This transformation is catalyzed by GsfF, a cytochrome P450 monooxygenase.[1][2][4][5] GsfF performs a remarkable feat of intramolecular phenol oxidative coupling on griseophenone B, linking the two aromatic rings through a shared spiro-carbon atom to form dehydrothis compound.[2][4][5] The elucidation of GsfF's role was a major breakthrough, distinguishing it from other enzymes like copper-dependent oxidases that perform similar reactions in other biosynthetic pathways.[2][5]
Step 5 & 6: Final Tailoring by GsfD and GsfE The grisan scaffold undergoes two final modifications to become the active drug. First, the O-methyltransferase GsfD adds the final methyl group at the 5-OH position.[1][4] Second, the dehydrogenase GsfE catalyzes a stereospecific reduction of an enone double bond in the newly formed spiro-ring.[1][2][4] This final reduction establishes the correct stereochemistry at the C-6' position, yielding the final, biologically active this compound molecule.[7]
Section 3: The Methodological Toolkit for Pathway Elucidation
The determination of the this compound pathway was not the result of a single experiment, but a systematic, multi-faceted approach. The logic is self-validating: a hypothesis generated from a gene knockout is confirmed by heterologous expression and ultimately proven by in vitro reconstitution.
Diagram: Experimental Workflow for Pathway Elucidation
Caption: A systematic workflow for elucidating a natural product biosynthetic pathway.
Functional Genetics: The Power of Gene Deletion
The foundational technique for assigning gene function in a BGC is targeted gene deletion. By systematically knocking out each putative biosynthetic gene, researchers can observe the metabolic consequences. The principle is straightforward: if a gene's product is responsible for converting Substrate A to Product B, deleting that gene will cause Substrate A to accumulate.
Experimental Protocol: Generalized Fungal Gene Deletion via Homologous Recombination
-
Construct Design: A deletion cassette is designed. This typically consists of a selectable marker gene (e.g., conferring antibiotic resistance) flanked by DNA sequences (~1-2 kb) that are homologous to the regions immediately upstream and downstream of the target gene (gsfX).
-
Protoplast Formation: The fungal cell wall is enzymatically digested using a mixture of enzymes (e.g., lysing enzymes, chitinase) to generate protoplasts.
-
Transformation: The deletion cassette is introduced into the protoplasts, typically using polyethylene glycol (PEG)-mediated transformation.
-
Selection & Regeneration: The protoplasts are plated on a selective, osmotically stabilized regeneration medium. Only transformants that have successfully integrated the resistance marker will grow.
-
Genomic Verification: Successful homologous recombination and replacement of the target gene are verified via PCR and/or Southern blotting using primers/probes specific to the gene and the cassette.
-
Metabolite Profiling: Verified knockout mutants are cultured, and their secondary metabolite profiles are analyzed using HPLC and LC-MS to identify accumulated intermediates or the absence of the final product.
Biochemical Validation: In Vitro Total Biosynthesis
While gene knockouts provide strong in vivo evidence, the gold standard for validating a biosynthetic pathway is its complete reconstitution in vitro using purified components.[2][5] This approach removes all cellular complexity, providing unambiguous proof of each enzyme's specific function and substrate specificity.
Experimental Protocol: In Vitro Reconstitution of the this compound Pathway
-
Protein Expression and Purification: Each gsf gene (gsfA, gsfB, gsfC, gsfI, gsfF, gsfD, gsfE) is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli or S. cerevisiae). The resulting enzymes are then purified to homogeneity, often using affinity tags (e.g., His-tags).
-
Reaction Assembly: A buffered reaction mixture is prepared containing all necessary components:
-
Enzymes: All seven purified Gsf enzymes.
-
Substrates: The initial precursors, acetyl-CoA and malonyl-CoA.
-
Cofactors: S-adenosyl methionine (SAM) for methylation, NADPH for reductive steps, and molecular oxygen for the P450 and halogenase. A flavin reductase system may be needed to supply FADH₂ to the halogenase GsfI.[2]
-
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for several hours.
-
Extraction: The reaction is quenched (e.g., with ethyl acetate) to extract the organic metabolites.
-
Analysis: The extract is analyzed by HPLC and LC-MS. The production of a compound with the identical retention time and mass spectrum as an authentic this compound standard confirms the successful total biosynthesis.[2]
This powerful technique not only confirms the entire pathway but also opens the door for biosynthetic engineering, where enzymes can be mixed and matched or supplied with unnatural substrates to create novel analogs of the parent compound.[2]
Section 4: Conclusion and Future Horizons
The complete elucidation of the this compound biosynthetic pathway, from the identification of the gsf gene cluster to the in vitro total biosynthesis of the final product, stands as a triumph of modern natural product research.[2][5] It has provided a definitive, step-by-step understanding of how fungal enzymes generate immense chemical complexity from simple metabolic building blocks.
The knowledge gained from these studies is not merely academic. It provides a powerful platform for the bioengineering of the pathway. By manipulating the tailoring enzymes—for instance, by inactivating the halogenase GsfI to produce dechlorothis compound, or by expressing halogenases from other pathways that use bromine instead of chlorine—it is possible to generate novel derivatives with potentially improved pharmacological properties.[2][10] As we continue to face challenges from drug-resistant pathogens, the ability to rationally engineer the biosynthesis of proven therapeutic scaffolds like this compound will be an invaluable tool in the arsenal of drug development professionals.
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An In-Depth Technical Guide on the Mechanism of Action of Griseofulvin on Fungal Microtubules
Abstract
Griseofulvin, a cornerstone in the treatment of dermatophytic infections, exerts its antifungal effect through a precise and targeted mechanism: the disruption of fungal microtubule dynamics. This guide provides a comprehensive exploration of the molecular interactions between this compound and its primary target, tubulin, the protein subunit of microtubules. We will delve into the structural basis of its selective toxicity towards fungi, the downstream consequences on fungal mitosis and cell division, and the experimental methodologies employed to elucidate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action to inform further research and the development of novel antifungal agents.
Introduction: this compound - A Targeted Antifungal Agent
This compound is a naturally occurring antifungal antibiotic produced by the mold Penicillium griseofulvum.[1] For decades, it has been a mainstay in the oral treatment of dermatophytoses, fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species.[2] Its clinical efficacy is rooted in its ability to accumulate in keratin precursor cells, rendering newly formed keratin resistant to fungal invasion.[3][4] The core of this compound's antifungal activity lies in its specific interference with the fungal cytoskeleton, a mechanism that sets it apart from other classes of antifungal drugs.[5][6]
The Molecular Target: Fungal Tubulin and Microtubules
The primary molecular target of this compound is tubulin , a globular protein that polymerizes to form microtubules.[3] Microtubules are essential cytoskeletal polymers involved in a multitude of critical cellular processes, including:
-
Mitosis: Forming the mitotic spindle necessary for chromosome segregation.
-
Cell Shape and Motility: Providing structural support and enabling intracellular transport.
-
Vesicular Transport: Acting as tracks for motor proteins to move organelles and vesicles.
Fungal tubulin exists as a heterodimer of α- and β-tubulin subunits. These heterodimers assemble head-to-tail to form protofilaments, which in turn associate laterally to create the hollow cylindrical structure of a microtubule. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function, particularly during the dynamic reorganization of the mitotic spindle.
Selective Toxicity: A Preference for Fungal Tubulin
A key feature of this compound is its selective toxicity, exhibiting a much higher affinity for fungal tubulin compared to its mammalian counterpart.[3][7] This preferential binding is the reason why this compound can effectively inhibit fungal growth at concentrations that have minimal impact on human cells.[7] While the precise structural basis for this selectivity is still an area of active investigation, it is understood to be a critical factor in its therapeutic index.
The Mechanism of Action: Disruption of Microtubule Function
This compound exerts its antifungal effect not by causing mass depolymerization of microtubules, but by subtly interfering with their dynamics. The binding of this compound to tubulin disrupts the intricate process of microtubule assembly and disassembly, leading to a cascade of events that ultimately arrest fungal cell division.[2][3]
Binding Site and Molecular Interactions
Molecular modeling and experimental studies have sought to identify the specific binding site of this compound on the tubulin protein. While the exact location has been a subject of some debate, evidence suggests that this compound binds to tubulin, potentially at the interface between the α- and β-tubulin subunits within the dimer.[8] Some studies have also pointed to interactions with γ-tubulin, a protein involved in microtubule nucleation.[9][10] Computational analyses suggest that the binding pockets are primarily formed by specific helices and strands of the tubulin protein, with hydrophobic interactions playing a key role in the binding process.[7][9] In some human cancer cell lines, the this compound binding site has been found to overlap with the taxol binding site on β-tubulin.[11]
Inhibition of Mitosis
The most profound consequence of this compound's interaction with tubulin is the disruption of mitosis.[8][12] By binding to tubulin, this compound inhibits the proper formation and function of the mitotic spindle, the microtubule-based apparatus responsible for segregating chromosomes during cell division.[2][3] This leads to a metaphase arrest, where the fungal cells are unable to proceed through mitosis, effectively halting their proliferation.[12] The resulting mitotic abnormalities can include misaligned chromosomes and the formation of multipolar spindles.[8]
Downstream Cellular Effects
The mitotic arrest triggered by this compound can lead to a variety of downstream cellular effects, including:
-
Nuclear and mitotic abnormalities. [12]
-
Distortions in hyphal morphology. [12]
-
Interference with nucleic acid and protein synthesis. [3]
These combined effects contribute to the overall fungistatic action of the drug, meaning it inhibits fungal growth rather than directly killing the fungal cells.[4]
Experimental Methodologies for Studying this compound's Mechanism
The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.
In Vitro Microtubule Polymerization Assays
These assays are fundamental to understanding how a compound affects the assembly dynamics of purified tubulin.
Protocol: Turbidity-Based Microtubule Polymerization Assay
-
Preparation of Tubulin: Purify tubulin from a relevant source (e.g., fungal or bovine brain).
-
Reaction Mixture: Prepare a reaction buffer containing GTP, magnesium ions, and a buffer to maintain pH.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixture and incubate at 37°C to initiate polymerization.
-
Treatment: In parallel experiments, add varying concentrations of this compound to the reaction mixture.
-
Measurement: Monitor the change in turbidity (optical density) over time using a spectrophotometer. An increase in turbidity corresponds to microtubule polymerization.
-
Analysis: Compare the polymerization curves of the this compound-treated samples to the control to determine the effect on the rate and extent of polymerization.
Note: While high concentrations of this compound (>100 µM) may be required to inhibit the overall polymerization of purified tubulin in vitro, lower concentrations (1-20 µM) have been shown to strongly suppress the dynamic instability of microtubules.[13][14]
Immunofluorescence Microscopy
This technique allows for the direct visualization of microtubules within fungal cells, providing insights into the drug's effect on the cytoskeleton's organization.
Protocol: Immunofluorescence Staining of Fungal Microtubules
-
Cell Culture and Treatment: Grow fungal cells (e.g., dermatophytes) in a suitable culture medium. Treat the cells with this compound at various concentrations for a defined period.
-
Fixation: Fix the fungal cells using an appropriate fixative (e.g., formaldehyde) to preserve their cellular structures.
-
Permeabilization: Permeabilize the cell walls and membranes to allow for antibody penetration.
-
Antibody Staining:
-
Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin antibody).
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.
-
-
DNA Staining: Stain the fungal nuclei with a fluorescent DNA-binding dye (e.g., DAPI) to visualize the chromosomes.
-
Microscopy: Mount the stained cells on a microscope slide and visualize them using a fluorescence microscope.
-
Analysis: Observe and compare the organization of the microtubule network and the state of the mitotic spindle in this compound-treated cells versus untreated control cells.
Binding Assays
These assays are used to quantify the interaction between this compound and tubulin.
Protocol: Fluorescence Quenching Assay
-
Preparation: Prepare solutions of purified tubulin and this compound at various concentrations.
-
Incubation: Incubate a fixed concentration of tubulin with increasing concentrations of this compound.
-
Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of tubulin. The binding of this compound can quench this fluorescence.
-
Data Analysis: Use the fluorescence quenching data to calculate the binding affinity (dissociation constant, Kd) of this compound for tubulin.[15]
Mechanisms of Resistance
While this compound remains an effective antifungal, instances of resistance have been reported. Understanding the mechanisms of resistance is crucial for its continued clinical use and for the development of new antifungals.
-
Reduced Drug Uptake: Intrinsic resistance to this compound can be due to the absence of an energy-dependent transport system required for the drug to enter the fungal cell.[16][17]
-
Target Site Modification: Although less common for this compound, mutations in the tubulin genes could potentially alter the drug's binding site, reducing its efficacy.
-
Efflux Pumps: Some fungi may develop resistance by overexpressing efflux pumps that actively transport this compound out of the cell.[18]
Visualization of the Mechanism
This compound's Disruption of Fungal Mitosis
Caption: this compound's mechanism of action leading to fungal growth arrest.
Experimental Workflow for Immunofluorescence
Caption: Workflow for visualizing this compound's effect on fungal microtubules.
Conclusion
This compound's mechanism of action is a classic example of targeted therapy. By specifically binding to fungal tubulin and disrupting microtubule dynamics, it effectively halts fungal mitosis and proliferation with a favorable safety profile. A thorough understanding of this mechanism at the molecular level is paramount for addressing potential resistance and for guiding the rational design of new antifungal agents that can target the fungal cytoskeleton. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between small molecules and the microtubule network.
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Iwadate, M., et al. (1987). Viscometric and electron microscopic analysis of effects of this compound and its derivatives on in vitro polymerization of microtubule proteins and depolymerization of microtubules. Chemical & pharmaceutical bulletin, 35(10), 4239–4245. [Link]
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Griseofulvin's Disruption of Mitotic Spindle Formation: A Technical Guide
Abstract
Griseofulvin, a long-established antifungal agent, has garnered renewed interest for its potent antimitotic activity, positioning it as a valuable tool in cell biology research and a potential candidate for anticancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the formation and function of the mitotic spindle. We will dissect its interaction with tubulin, the fundamental building block of microtubules, and elucidate how this binding event triggers a cascade of cellular consequences, culminating in mitotic arrest and, in some cases, apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its experimental investigation.
Introduction: this compound - Beyond an Antifungal
For decades, this compound has been a mainstay in the treatment of dermatophytic infections, its efficacy rooted in its ability to inhibit fungal cell division.[1] This action stems from its interference with the mitotic spindle, a critical cellular machine responsible for the accurate segregation of chromosomes during mitosis.[1][2] While its selective toxicity towards fungi is well-documented, attributed to a higher binding affinity for fungal tubulin, this compound also exerts effects on mammalian cells, albeit at higher concentrations.[1] This property has opened avenues for its investigation as an anticancer agent, with studies demonstrating its ability to induce mitotic arrest and apoptosis in various cancer cell lines.[3][4][5]
This guide will delve into the core of this compound's antimitotic activity, providing a detailed narrative of its molecular interactions and the downstream cellular perturbations. We will also furnish detailed protocols for key experimental assays that are instrumental in elucidating these mechanisms.
The Molecular Mechanism: A Step-by-Step Disruption of Mitosis
This compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the proper formation and function of the mitotic spindle.[2] This disruption is a multi-step process that begins with the binding of this compound to tubulin.
Binding to Tubulin: The Initial Insult
The fundamental target of this compound is tubulin, the globular protein that polymerizes to form microtubules.[1][6] this compound has been shown to bind to both α- and β-tubulin subunits.[6] While the precise binding site has been a subject of investigation, studies suggest that it is distinct from other well-known microtubule-targeting agents like colchicine.[6] Molecular docking studies have proposed potential binding sites, including one that overlaps with the paclitaxel binding site on β-tubulin and another at the interface of the αβ-tubulin dimer.[4][7][8] Furthermore, research indicates that γ-tubulin, a key protein in microtubule nucleation and centrosomal function, is also a target for this compound.[9][10] The binding is largely reversible and leads to a conformational change in the tubulin dimer.[6]
The interaction between this compound and tubulin is predominantly driven by hydrophobic interactions and van der Waals forces.[9] This binding is the critical initiating event that sets the stage for the subsequent disruption of microtubule dynamics.
Suppression of Microtubule Dynamics: A Kinetic Slowdown
Contrary to some microtubule poisons that cause wholesale depolymerization, this compound's effect is more nuanced. At concentrations relevant to its antimitotic activity, it primarily acts by suppressing the dynamic instability of microtubules.[3][11][12] Dynamic instability is the intrinsic property of microtubules to switch between phases of growth (polymerization) and shrinkage (depolymerization), a process vital for the mitotic spindle's search and capture of chromosomes.
This compound dampens this dynamism by:
-
Reducing the rate and extent of both the growing and shortening phases of microtubules. [7]
-
Decreasing the frequency of catastrophes (the switch from growth to shrinkage). [12]
This kinetic suppression essentially "freezes" the microtubules, rendering them less dynamic and unable to perform their functions effectively during mitosis.[3][11] It is important to note that very high concentrations of this compound (>100 μM) can inhibit microtubule polymerization in vitro.[3][11]
Disruption of the Mitotic Spindle: The Structural Consequence
The suppression of microtubule dynamics has profound consequences for the formation and function of the mitotic spindle. The compromised ability of microtubules to grow and shrink prevents the proper assembly of a bipolar spindle. This leads to a variety of mitotic abnormalities, including:
-
Misaligned chromosomes: The kinetochore microtubules are unable to properly attach to and align the chromosomes at the metaphase plate.[4][7]
-
Multipolar spindles: this compound can interfere with centrosome clustering, leading to the formation of multiple spindle poles.[4][7]
-
Mitotic arrest: The spindle assembly checkpoint, a cellular surveillance mechanism, detects these defects and halts the cell cycle in mitosis, typically at the metaphase/anaphase transition, to prevent aneuploidy.[3][11][13][14]
This mitotic arrest is a hallmark of this compound's activity and is the primary reason for its antiproliferative effects.[11]
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Mitotic Spindles
This technique allows for the direct visualization of the mitotic spindle and chromosomes in cells treated with this compound. [15][16] Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin is used to label the microtubules of the spindle. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing for visualization via fluorescence microscopy. DNA is counterstained with a fluorescent dye like DAPI to visualize the chromosomes.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, MCF-7) on coverslips.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes.
-
Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. [17] * Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope, capturing images of the mitotic spindles and chromosomes.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound. [18] Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram that shows the percentage of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight). [18]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G2/M phase of the cell cycle.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and their observed effects based on published literature.
| Assay | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| In Vitro Tubulin Polymerization | Purified bovine brain tubulin | >100 µM | Inhibition of polymerization | [3][11] |
| Microtubule Dynamic Instability | HeLa cells | 1-20 µM | Strong suppression of dynamic instability | [3] |
| Mitotic Arrest (IC50) | HeLa cells | 20 µM | 50% of cells arrested in mitosis | [3][11] |
| Mitotic Arrest (IC50) | SCC114 cells | 35 µmol/L | 50% inhibition of cell viability | [19] |
| Proliferation Inhibition (IC50) | MCF-7 cells | 17 ± 2 µM | 50% inhibition of cell proliferation | [5] |
Conclusion and Future Directions
This compound's role as a disruptor of mitotic spindle formation is well-established, stemming from its direct interaction with tubulin and the subsequent suppression of microtubule dynamics. This leads to mitotic arrest, providing a clear mechanism for its antifungal and potential anticancer properties. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate these effects and explore the therapeutic potential of this compound and its derivatives.
Future research should continue to focus on elucidating the precise binding interactions of this compound with different tubulin isotypes, which could inform the design of more potent and selective analogs. [8]Furthermore, exploring synergistic combinations of this compound with other chemotherapeutic agents could pave the way for novel cancer treatment strategies. [7][18]The continued study of this "old" drug through the lens of modern cell and molecular biology promises to yield new insights and applications.
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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Griseofulvin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Griseofulvin is a natural antifungal agent, first isolated from Penicillium griseofulvum in 1939.[1][2] For decades, it has been a cornerstone in the oral treatment of dermatophyte infections of the skin, hair, and nails (ringworm), which are often resistant to topical therapies.[3][4] Its unique mechanism of action and complex molecular architecture have made it a subject of continuous scientific interest, not only for its antifungal properties but also for its potential in other therapeutic areas, such as cancer research.[1][5][6]
This technical guide provides a comprehensive exploration of the molecular and chemical foundations of this compound. It is designed to serve as a detailed resource for professionals in drug development and research, delving into its structural intricacies, physicochemical characteristics, metabolic fate, and the analytical methodologies essential for its study. By synthesizing foundational knowledge with practical insights, this document aims to facilitate a deeper understanding of this important therapeutic agent.
Section 1: The Molecular Architecture of this compound
The biological activity of this compound is intrinsically linked to its complex and rigid three-dimensional structure. A precise understanding of its molecular framework is critical for comprehending its mechanism of action and for guiding the rational design of new analogues.
Chemical Identity and Nomenclature
-
IUPAC Name: (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione[7]
-
CAS Number: 126-07-8[8]
Core Structural Features
This compound possesses a unique spiro structure, where two rings are connected through a single common carbon atom. The molecule is comprised of three distinct rings, designated A, B, and C.[10]
-
Ring A: A chlorinated and dimethoxy-substituted aromatic ring (a benzofuran moiety).
-
Ring B: A five-membered furanone ring containing the spiro carbon.
-
Ring C: A six-membered cyclohexenone ring which includes a methoxy group and a methyl group.
The key functional groups that dictate its chemical reactivity and biological interactions include two ketone carbonyls, an enol ether system in Ring C, three methoxy groups, and an organochlorine substituent on the aromatic ring.[8][10]
Stereochemistry and Chirality
This compound has two chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring and biologically active form possesses the absolute configuration of (2S, 6'R) .[7][10] This specific stereochemistry is crucial for its high-affinity binding to its biological target, tubulin. While other stereoisomers have been synthesized, the (2S, 6'R) configuration remains the standard for therapeutic use.[11]
Crystalline Structure and Polymorphism
This compound is known to exist in multiple crystalline forms, or polymorphs.[7][12] For many years, it was considered monomorphic, with all crystallization attempts yielding what is known as Form I, the most stable polymorph.[13] However, additional metastable polymorphs have since been identified, particularly through processes like melt crystallization.[7][12] The existence of polymorphs is of critical importance in pharmaceutical development, as different forms can exhibit significant variations in physical properties such as solubility and dissolution rate, which directly impact the drug's bioavailability.[13]
Section 2: Physicochemical Properties and Stability
The therapeutic efficacy of this compound, particularly its oral bioavailability, is heavily influenced by its physicochemical properties.
Solubility Profile
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[13][14] Its poor water solubility is a primary factor contributing to its variable and often incomplete absorption from the gastrointestinal tract.[15] Conversely, it demonstrates good solubility in several organic solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble / Very slightly soluble | [1][16] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble / Slightly soluble | [1][16] |
| Acetone | Soluble | [16] |
| Chloroform | Soluble | [16] |
| Dimethylformamide (DMF) | Freely soluble | [16] |
| Tetrachloroethane | Freely soluble | [16] |
This table summarizes qualitative solubility data. Quantitative values can vary with temperature and specific experimental conditions.
Stability
This compound is a notably stable molecule. It is resistant to heat, capable of withstanding temperatures up to 121°C without losing its functional properties.[1] It is also stable across a pH range of 3.0 to 8.8.[16] This inherent stability simplifies formulation and storage requirements.
Key Physicochemical Parameters
| Parameter | Value | Reference |
| Melting Point | 218-224 °C | [2][16] |
| logP (Octanol/Water) | 2.18 | [16] |
| Physical Appearance | White to pale cream-colored crystalline powder | [8] |
Section 3: Biological Mechanism of Action
This compound is fungistatic, meaning it inhibits the growth and reproduction of fungi rather than killing them directly.[17][18] Its primary mechanism involves the disruption of mitosis, the process of cell division.
Primary Antifungal Action
The core of this compound's antifungal activity is its ability to bind to tubulin , the protein subunit that polymerizes to form microtubules.[3][19] Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By binding to tubulin, this compound disrupts the assembly and function of these microtubules.[17][19] This interference prevents the formation of a functional mitotic spindle, arresting cell division at the metaphase stage and thereby halting fungal proliferation.[1][17]
Keratin Affinity
A key feature that makes this compound uniquely effective for dermatophytoses is its high affinity for keratin.[4] Following oral administration, the drug is absorbed and systemically distributed, where it is preferentially deposited in keratin precursor cells.[3][4] As these cells differentiate and form new keratinized tissues like skin, hair, and nails, the this compound is tightly incorporated. This process renders the new keratin resistant to fungal invasion, and the infection is gradually eliminated as the old, infected keratin is shed.[3][20]
Cellular Uptake
This compound enters fungal cells via an energy-dependent transport system before it can reach its intracellular target, tubulin.[1][3]
Caption: Primary metabolic pathway of this compound.
Excretion
The inactive, water-soluble glucuronide metabolites of this compound are eliminated from the body primarily via the urine and feces. [1]The biological half-life of this compound in the blood is estimated to be between 9 and 21 hours. [1]
Section 5: Structure-Activity Relationship (SAR)
SAR studies involve synthesizing and testing analogues of a parent compound to determine which parts of the molecule are essential for its biological activity. For this compound, such studies have provided valuable insights for both antifungal and potential anticancer applications.
-
Aromatic Ring (Ring A): Modifications to the 4- and 5-positions on the aromatic ring generally result in a complete loss of activity, indicating these positions are critical. [5][6][21]* Cyclohexenone Ring (Ring C): The enol ether at the 2'-position is essential for activity. [5][21]The 4'-position appears to require sp² hybridization, as reducing the ketone to an alcohol eliminates activity, while converting it to an oxime can lead to more potent analogues. [6][21]* Substituents: The most active analogues in some anticancer assays were those with larger ether groups at the 2' position, such as 2'-benzyloxy and 2'-(4-methylbenzyloxy) substitutions, which showed a significant increase in activity compared to the parent this compound. [5][21] These findings suggest that while the core scaffold is necessary, targeted modifications, particularly on Ring C, can modulate the potency and even the therapeutic application of this compound analogues. [21]
Section 6: Analytical and Characterization Protocols
Accurate and robust analytical methods are essential for the quality control of pharmaceutical formulations, pharmacokinetic studies, and metabolism research. A variety of techniques are used for the analysis of this compound. [22][23]
Chromatographic Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is the most common and reliable method for the quantitative determination of this compound and its metabolites.
Exemplar Protocol: Quantification of this compound by RP-HPLC
-
Objective: To determine the concentration of this compound in a sample using reverse-phase HPLC with UV detection.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture). [22]The exact ratio should be optimized for the specific column and system to achieve good separation.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). [24] * Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards across the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample (e.g., powdered tablet, extract from a biological matrix) in the mobile phase or a suitable solvent, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. [22] * Injection Volume: 20 µL.
-
Column Temperature: 30 °C. [22] * Detection Wavelength: 290 nm or 291 nm. [22][25]6. Analysis & Causality:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The linearity of this curve validates the quantitative range of the assay.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve. The choice of a C18 column is based on the non-polar nature of this compound, allowing for effective separation via hydrophobic interactions. The UV detection wavelength of ~291 nm corresponds to a maximum absorbance of the molecule, ensuring high sensitivity.
-
Spectroscopic Characterization
-
UV-Visible Spectroscopy: This technique is routinely used for quantitative assessment. This compound exhibits a characteristic UV absorption maximum at approximately 291 nm in methanol, which is often used for simple concentration measurements. [20][25]* Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups. Characteristic peaks for this compound include C=O stretching vibrations (ketones) and C-O-C stretching (ethers). [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural elucidation and confirmation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. [10]
In Vitro Metabolism Study Protocol
Exemplar Protocol: Investigating this compound Metabolism with Human Liver Microsomes (HLMs)
-
Objective: To characterize the in vitro metabolism of this compound and determine the rate of metabolite formation. This protocol is self-validating by including controls that ensure the observed metabolism is enzymatic.
-
Materials:
-
Human Liver Microsomes (HLMs).
-
This compound stock solution (in DMSO or acetonitrile).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Ice-cold acetonitrile with an internal standard (for reaction termination).
-
-
Methodology:
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the HLMs in phosphate buffer at 37°C for 5 minutes to equilibrate the temperature. [15] * Reaction Initiation: Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system. The final concentration of the organic solvent should be kept low (<1%) to prevent enzyme inhibition. [15] * Control Reactions:
-
Negative Control 1 (No NADPH): Exclude the NADPH system to confirm that the metabolism is cofactor-dependent.
-
Negative Control 2 (No HLMs): Exclude the HLMs to check for non-enzymatic degradation of this compound.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. [15]The acetonitrile precipitates the proteins, effectively stopping the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. [15] * Analysis: Analyze the supernatant for the disappearance of this compound and the appearance of its metabolites (e.g., 6-DMG) using a validated LC-MS/MS method for high sensitivity and specificity. [15]
-
Caption: Workflow for an in vitro metabolism study of this compound.
Conclusion
This compound remains a vital therapeutic agent, whose efficacy is deeply rooted in its distinct molecular structure and chemical properties. Its spirocyclic core, specific stereochemistry, and affinity for keratin collectively define its unique biological role as a targeted antifungal. However, its poor aqueous solubility presents a significant and persistent challenge for oral drug delivery, a challenge that continues to drive innovation in pharmaceutical formulation. A thorough understanding of its hepatic metabolism, primarily through CYP3A4, is crucial for predicting drug-drug interactions and ensuring patient safety. The analytical protocols detailed herein provide the foundation for quality control and further research. For drug development professionals, this compound serves as both a valuable therapeutic and a compelling case study in overcoming the pharmaceutical hurdles of a potent but poorly soluble molecule.
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Yamato, M. et al. (1990). Synthesis and biological activities of this compound analogs. Agricultural and Biological Chemistry, 54(9), 2199-2204. [Link]
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An In-Depth Technical Guide to the Early Studies of Griseofulvin's Antifungal Properties
This guide provides a comprehensive analysis of the foundational research into the antifungal properties of griseofulvin. It is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and seminal experimental work that established this compound as a landmark antifungal agent. We will delve into its discovery, the initial characterization of its antifungal spectrum, the elucidation of its unique mechanism of action, and the pivotal in vivo studies that paved the way for its clinical use.
Introduction: The Dawn of a Systemic Antifungal
The story of this compound begins in 1939 when Oxford, Raistrick, and Simonart first isolated a metabolic product from the fungus Penicillium griseofulvum[1][2][3]. Initially, its potential was not fully recognized. It was not until the late 1940s that its biological activity gained significant attention when it was identified as the "curling factor" for its peculiar effect on the hyphae of other fungi[4]. This discovery marked a turning point, initiating a cascade of research that would establish this compound as one of the first effective oral treatments for dermatophytic infections, which are fungal infections of the skin, hair, and nails[5][6]. This guide will unpack the critical early experiments that defined its role in medical mycology.
Discovery and Initial Characterization
Isolation from Penicillium griseofulvum
This compound was first isolated from the soil fungus Penicillium griseofulvum[1][2]. The early production of this compound for research purposes was achieved through fermentation of this fungus[1].
Experimental Workflow: Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Unveiling the Antifungal Spectrum
Initial studies quickly revealed that this compound had a narrow but potent spectrum of activity, primarily against dermatophytes—fungi that infect keratinized tissues[5][7]. This specificity is a key characteristic of the drug. Early in vitro studies were crucial in defining which fungi were susceptible.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method was fundamental in quantifying the antifungal potency of this compound against a panel of dermatophytes.
-
Media Preparation: Sabouraud Dextrose Agar (SDA) is prepared and autoclaved.
-
This compound Incorporation: While the agar is molten (approx. 45-50°C), stock solutions of this compound (dissolved in a suitable solvent like acetone or dimethylformamide) are added to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Control plates with only the solvent are also prepared.
-
Pouring Plates: The agar-griseofulvin mixtures are poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: Fungal cultures of dermatophyte species (Trichophyton, Microsporum, Epidermophyton) are grown on SDA slants. A suspension of spores and hyphal fragments is prepared in sterile saline and adjusted to a standardized turbidity.
-
Inoculation: The surfaces of the prepared plates are inoculated with a small, standardized volume of the fungal suspension.
-
Incubation: Plates are incubated at 25-30°C for a period of 7-14 days.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible fungal growth.
The causality behind this experimental design lies in its ability to provide a clear, reproducible endpoint (visible growth) across a range of drug concentrations, allowing for direct comparison of susceptibility between different fungal species.
Table 1: Early In Vitro Susceptibility of Dermatophytes to this compound
| Fungal Genus | Species Examples | Typical MIC Range (µg/mL) |
| Trichophyton | T. rubrum, T. mentagrophytes, T. tonsurans | 0.1 - 2.0 |
| Microsporum | M. canis, M. audouinii | 0.25 - 2.0 |
| Epidermophyton | E. floccosum | 0.4 - 1.0 |
| (Note: These values are representative of early findings; specific values varied between studies and isolates[8][9].) |
Elucidating the Mechanism of Action: A Novel Approach
The most striking feature of this compound's antifungal action, observed in early microscopic studies, was its effect on fungal cell division[10][11][12]. Unlike other antifungals of the era that targeted the cell membrane or wall, this compound was found to disrupt mitosis[5][10].
The "Curling Factor": Morphological Changes
Early observations noted that this compound caused abnormal growth in fungal hyphae, including stunting, excessive branching, and a characteristic "waving" or "curling"[4]. These morphological changes were the first clues that the drug interfered with fundamental cellular processes.
Targeting the Mitotic Spindle
Subsequent research pinpointed the mechanism to the disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division[10][11]. This compound was found to bind to tubulin, the protein that forms microtubules[5][10]. This interaction prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in metaphase[12][13]. This fungistatic (growth-inhibiting) action prevents the fungus from replicating[6][7].
The selective toxicity of this compound is attributed to its preferential binding to fungal tubulin over mammalian tubulin, although it can affect mammalian cells at much higher concentrations[10][12][14].
Diagram: Mechanism of Mitotic Disruption by this compound
Caption: this compound's interference with fungal mitosis.
The Bridge to Clinical Use: Seminal In Vivo Studies
While in vitro data was promising, the true potential of this compound was realized through animal studies. The pivotal work of J.C. Gentles in 1958 demonstrated the efficacy of orally administered this compound in treating experimental ringworm in guinea pigs[2][15][16]. This was a groundbreaking discovery, as it was one of the first demonstrations of a systemic treatment for a superficial fungal infection.
Protocol: The Gentles Guinea Pig Model for Dermatophytosis
-
Animal Preparation: A patch of hair on the flank of guinea pigs is clipped short.
-
Infection: The clipped skin is lightly abraded, and a suspension of a dermatophyte, typically Microsporum canis, is applied to the area.
-
Infection Development: The infection is allowed to establish over several days, characterized by visible lesions and hair loss.
-
Treatment: A treatment group of guinea pigs receives this compound orally, mixed with their food or administered by gavage. A control group receives no treatment.
-
Observation and Assessment: The progression of the lesions in both groups is monitored daily. The key observation in the treated group is the regrowth of healthy, uninfected hair from the base of the lesion, while the infection in the control group persists or worsens.
-
Confirmation: Subsequent studies confirmed the presence of this compound in the hair of treated animals, explaining its mechanism of action in vivo[17][18]. The drug is incorporated into newly formed keratin, making it resistant to fungal invasion[5][10]. As the hair and skin grow, the infected keratin is shed and replaced by resistant tissue.
This self-validating protocol provided a clear and visually compelling demonstration of efficacy. The regrowth of healthy hair from the inside out was irrefutable evidence that the systemic drug was reaching the site of infection and preventing further fungal proliferation. This work directly led to the approval of this compound for human use in 1959[4].
Conclusion
The early research on this compound represents a paradigm shift in the treatment of fungal diseases. The progression from its isolation from Penicillium griseofulvum to the meticulous in vitro characterization of its antifungal spectrum laid the essential groundwork. The elucidation of its unique mechanism—the disruption of the fungal mitotic spindle—was a significant scientific advancement. However, it was the elegant and decisive in vivo experiments by Gentles that provided the definitive proof of concept, demonstrating that a systemic agent could effectively target and eliminate a superficial fungal infection by being incorporated into newly forming keratin. These foundational studies not only established this compound as a vital therapeutic agent but also opened new avenues for the development of targeted antifungal therapies.
References
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Oxford, A. E., Raistrick, H., & Simonart, P. (1939). Studies in the biochemistry of micro-organisms: this compound, C(17)H(17)O(6)Cl, a metabolic product of Penicillium griseo-fulvum Dierckx. The Biochemical Journal, 33(2), 240–248. [Link]
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Al-Janabi, A. A., Al-Khikani, F. H., & Mahdi, B. H. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7032. [Link]
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Gentles, J. C. (1958). Experimental ringworm in guinea pigs: oral treatment with this compound. Nature, 182(4633), 476–477. [Link]
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Gentles, J. C., Barnes, M. J., & Fantes, K. H. (1959). Presence of this compound in hair of guinea pigs after oral administration. Nature, 183(4656), 256–257. [Link]
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Roth, F. J., Jr, Sallman, B., & Blank, H. (1959). In vitro studies of the antifungal antibiotic this compound. The Journal of investigative dermatology, 33, 403–418. [Link]
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Ghannoum, M. A., Hossain, M. A., Long, L., Mohamed, S., Reyes, G., & Jessup, C. J. (2006). In vitro pharmacodynamic characteristics of this compound against dermatophyte isolates of Trichophyton tonsurans from tinea capitis patients. Medical mycology, 44(6), 547–552. [Link]
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Panda, D., Rathinasamy, K., Bera, R., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences of the United States of America, 102(28), 9878–9883. [Link]
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Griseofulvin: A Technical Guide to the Fungal Antimitotic Agent
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Discovered in 1939 from Penicillium griseofulvum, griseofulvin stands as a landmark secondary metabolite from the Ascomycetes phylum.[1] Its introduction into clinical practice revolutionized the treatment of dermatophytic infections. This guide provides a comprehensive technical overview of this compound, from its intricate biosynthesis and unique mechanism of action to detailed, field-proven methodologies for its production, isolation, and characterization. It is designed to serve as a practical resource for researchers aiming to explore and harness the potential of this remarkable natural product.
The Molecular Architecture and Antifungal Mechanism
This compound (C₁₇H₁₇ClO₆) is a spirocyclic compound featuring a complex benzofuran-cyclohexene-dione ring system.[1] Its fungistatic activity is primarily directed against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[2]
Mechanism of Action: A Mitotic Disruptor
The primary mode of action of this compound is the disruption of mitosis in fungal cells.[3] It achieves this by binding to tubulin, the protein subunit of microtubules. This interaction interferes with the assembly and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, fungal cell division is arrested in the metaphase, leading to the inhibition of fungal growth.[3] This targeted disruption of fungal mitosis, with minimal impact on mammalian cells, is a key attribute of its therapeutic efficacy.
Biosynthesis: A Symphony of Fungal Enzymes
This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units.[1] The entire biosynthetic pathway is orchestrated by a cluster of genes, termed the this compound (gsf) gene cluster, which has been extensively studied in Penicillium aethiopicum.[1]
The this compound Gene Cluster (gsf)
The gsf cluster encodes a suite of enzymes that collaboratively construct the this compound molecule. Key enzymes include a non-reducing polyketide synthase (NR-PKS), methyltransferases, a halogenase, and a cytochrome P450 monooxygenase.[1] The regulation of this gene cluster is complex, involving pathway-specific transcription factors such as gsfR1, which can act as both a positive and negative regulator depending on environmental cues like carbon and nitrogen availability.[4]
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process, elegantly elucidated through genetic and biochemical studies.[1][5]
The key steps are:
-
Polyketide Chain Formation: A non-reducing polyketide synthase (GsfA) catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to form a heptaketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form the benzophenone intermediate, griseophenone C.
-
Chlorination: A flavin-dependent halogenase (GsfI) incorporates a chlorine atom onto the griseophenone C backbone, yielding griseophenone B.
-
Oxidative Coupling: A cytochrome P450 enzyme (GsfF) catalyzes an intramolecular oxidative coupling reaction, forming the characteristic spirocyclic grisan scaffold of dehydrothis compound.
-
Reduction: Finally, a reductase (GsfE) carries out a stereospecific reduction of the double bond in the cyclohexene ring to produce the final product, this compound.
Production and Isolation: A Practical Workflow
The industrial production of this compound relies on submerged fermentation of high-yielding strains of Penicillium griseofulvum.[2] The following sections provide a detailed, step-by-step methodology for the laboratory-scale production, extraction, and purification of this compound.
Fungal Strain and Culture Conditions
-
Producing Organism: Penicillium griseofulvum (high-yielding strain).
-
Maintenance Medium: Czapek-Dox Agar slants.
-
Inoculum Medium: Czapek-Dox Broth.
-
Production Medium: Modified Czapek-Dox Broth or other optimized industrial media.
| Czapek-Dox Medium Composition (per liter) | |
| Sucrose | 30.0 g |
| Sodium Nitrate (NaNO₃) | 3.0 g |
| Dipotassium Phosphate (K₂HPO₄) | 1.0 g |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.5 g |
| Potassium Chloride (KCl) | 0.5 g |
| Ferrous Sulfate (FeSO₄·7H₂O) | 0.01 g |
| Agar (for solid medium) | 15.0 g |
| Distilled Water | 1.0 L |
| Final pH | 7.2 |
Experimental Protocol: Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores from a mature P. griseofulvum slant into a flask containing 100 mL of sterile Czapek-Dox Broth.
-
Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a dense seed culture.[2]
-
-
Production Fermentation:
Experimental Protocol: Extraction and Purification
-
Mycelial Separation:
-
Harvest the fermentation broth and separate the mycelial biomass from the culture filtrate by filtration or centrifugation.
-
-
Solvent Extraction:
-
Concentration:
-
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator.
-
-
Purification by Recrystallization:
-
Dissolve the crude extract in a minimal amount of hot acetone.
-
Slowly add water (a non-solvent) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the this compound crystals by vacuum filtration and wash with cold water.
-
Dry the crystals under vacuum.
-
Characterization and Quantification
Accurate characterization and quantification are crucial for ensuring the purity and yield of the isolated this compound.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for the quantitative analysis of this compound.
| HPLC Method Parameters | |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 291 nm or Fluorescence (Excitation: 300 nm, Emission: 418 nm)[7][8] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Spectroscopic Characterization
Structural elucidation and confirmation of this compound are achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.13 (s, 1H, H-5), 5.48 (s, 1H, H-3'), 3.96 (s, 3H, OMe), 3.95 (s, 3H, OMe), 3.94 (s, 3H, OMe), 3.51 (m, 1H, H-2'), 2.37-2.20 (m, 2H, H-3'a, H-3'b), 2.18 (s, 3H, Me-6').
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.4 (C-4), 191.7 (C-4'), 170.8 (C-6), 166.5 (C-7), 163.7 (C-5), 105.1 (C-2), 101.4 (C-3a), 91.3 (C-5'), 88.5 (C-6'), 78.1 (C-2'), 61.1 (OMe), 56.4 (OMe), 55.9 (OMe), 44.9 (C-3'), 21.4 (Me-6').[9]
-
Mass Spectrometry (EI-MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 352, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[10]
Conclusion and Future Perspectives
This compound remains a significant secondary metabolite with a well-established role in antifungal therapy. The methodologies outlined in this guide provide a robust framework for its production, isolation, and characterization in a research setting. Future research may focus on metabolic engineering of producing strains to enhance yields, exploring novel derivatives with improved efficacy or broader spectrum of activity, and investigating its potential applications beyond antifungal therapy, such as in cancer research.
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An In-depth Technical Guide to the Spectroscopic Analysis of Griseofulvin and its Derivatives
Preamble: A Modern Perspective on a Classic Antifungal
Griseofulvin, a spirocyclic benzofuran-3-one first isolated from Penicillium griseofulvum in 1939, represents a cornerstone in the history of antifungal therapy.[1][2] For decades, its primary application has been the systemic treatment of dermatophyte infections of the skin, hair, and nails.[1] However, the scientific narrative of this compound is far from complete. Recent investigations have unveiled its potential as an antiproliferative agent in cancer cells, sparking renewed interest in its complex structure and the synthesis of novel, more potent analogues.[3] With over 400 derivatives now identified, the need for robust, precise, and multi-faceted analytical methodologies is paramount.[4]
This technical guide moves beyond a simple recitation of methods. It is designed for the research scientist and drug development professional, providing a synthesized, field-proven perspective on the core spectroscopic techniques essential for the comprehensive characterization of this compound. We will explore not just the "how" but the "why," delving into the causal relationships between molecular structure and spectroscopic output. Each technique—UV-Visible, Infrared, NMR, and Mass Spectrometry—is presented as a complementary tool, together forming a self-validating system for identity, purity, structure, and quantitative analysis.
Section 1: Ultraviolet-Visible (UV-Vis) Spectrophotometry: The Quantitative Workhorse
Foundational Principles & Application
UV-Vis spectrophotometry is the bedrock of quantitative analysis for this compound in both bulk drug substance and finished pharmaceutical products.[5][6] The molecule's intricate structure, 7-chloro-2′,4,6-trimethoxy-6′β-methylspiro[benzofuran-2(3H),1′-[7]cyclohexene]-3,4′-dione, contains multiple chromophores—specifically the conjugated enone and substituted benzene ring systems—that absorb strongly in the UV region.[7][8][9] This absorption corresponds to the energy required to promote π → π* and n → π* electronic transitions within the molecule. The intensity of this absorption, governed by the Beer-Lambert Law, is directly proportional to the concentration of the analyte in a solution, making it an ideal technique for assay and content uniformity testing.
Spectral Characteristics
The UV spectrum of this compound is characterized by a distinct absorption maximum (λmax) that can exhibit slight solvatochromic shifts depending on the solvent used. This underscores the importance of specifying the solvent in any quantitative method.
| Solvent | Reported λmax (nm) | Source |
| Ethanol | 295 | [10][11] |
| Methanol | 291 - 292 | [12][13][14] |
| Water/Ethanol (1:1) | 292 | [15][16] |
| 0.1M HCl | 291 | [6] |
Table 1: Key UV Absorption Maxima for this compound in Various Solvents.
Experimental Protocol: Assay of this compound Tablets
This protocol outlines a standard procedure for determining the quantity of this compound in a tablet dosage form, validated according to ICH Q2(R1) guidelines.[10]
Instrumentation:
-
A calibrated UV/Vis double-beam spectrophotometer (e.g., Shimadzu 1800 or equivalent) with 1.0 cm quartz cells.[6][10]
Reagents:
-
Methanol (HPLC Grade)
-
USP this compound Reference Standard (RS)
Procedure:
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of USP this compound RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Curve Preparation: Create a series of working standards by diluting the stock solution with methanol to concentrations ranging from approximately 1 to 10 µg/mL.[10][11]
-
Sample Preparation: a. Weigh and finely powder not fewer than 10 this compound tablets to determine the average tablet weight. b. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[10] c. Add approximately 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution of the active ingredient.[10][13] d. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. e. Accurately dilute this sample solution with methanol to achieve a final theoretical concentration within the range of the calibration curve (e.g., dilute 1 mL to 100 mL for a final concentration of 10 µg/mL).
-
Measurement & Analysis: a. Measure the absorbance of the blank (methanol), each standard solution, and the sample solution at the predetermined λmax (e.g., ~292 nm). b. Plot a calibration curve of absorbance versus concentration for the standard solutions and calculate the coefficient of determination (R²), which should be >0.999. c. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample solution. d. Calculate the percentage of the labeled amount of this compound in the tablets.
Workflow Visualization
Caption: Workflow for the quantitative assay of this compound by UV-Vis Spectrophotometry.
Section 2: Infrared (IR) Spectroscopy: The Molecular Fingerprint
Foundational Principles & Application
Infrared (IR) spectroscopy is a definitive identification technique mandated by numerous international pharmacopoeias, including the USP.[5][7][8][17] It operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes (stretching, bending). The resulting spectrum of absorption versus wavenumber is a unique "fingerprint" for a specific molecule, determined by its functional groups and overall structure.
For this compound, IR is used for:
-
Identity Confirmation: Comparing the spectrum of a sample to that of a reference standard provides unambiguous confirmation of its identity.[17]
-
Structural Analysis: The presence of characteristic absorption bands confirms the existence of key functional groups (ketones, ethers, alkenes, etc.).
-
Solid-State Characterization: Techniques like FTIR can differentiate between crystalline and amorphous forms of this compound, which is critical as polymorphism affects solubility and bioavailability.[18]
Interpreting the this compound Spectrum
The IR spectrum of this compound is rich with information. Key absorption bands can be assigned to specific functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
| ~1682 | C=O Stretch | Conjugated Ketone (cyclohexenone ring) | [15] |
| ~1630 | C=C Stretch | Alkene (cyclohexenone ring) | [15] |
| ~1444 | C-N Stretch (if applicable) | (Note: Source[15] mentions this, but this compound lacks a C-N bond. This may be a typo in the source; focus on C=O, C-O, C=C) | [15] |
| ~1085 | C-O-C Stretch | Aryl-alkyl ether (methoxy groups) | [15] |
Table 2: Characteristic Infrared Absorption Bands for this compound.
Experimental Protocol: Identification via KBr Pellet Method
This protocol describes the traditional and pharmacopeia-accepted method for obtaining an IR spectrum for solid-state identification.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press and KBr Pellet Die
-
Agate Mortar and Pestle
Reagents:
-
This compound Sample
-
Potassium Bromide (KBr), IR Grade, dried
Procedure:
-
Sample Preparation: a. Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry IR-grade KBr into an agate mortar. b. Gently grind the mixture with the pestle until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering.
-
Pellet Formation: a. Transfer a portion of the mixture into the KBr pellet die. b. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: a. Compare the resulting IR absorption spectrum with the spectrum of a USP this compound RS obtained under identical conditions. b. The positions and relative intensities of the absorption bands in the sample spectrum must be concordant with those of the reference standard.
Visualization of Structure-Spectrum Correlation
Caption: Correlation between key functional groups in this compound and their IR absorption bands.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Foundational Principles & Application
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resulting spectrum provides precise information on the chemical environment, connectivity, and stereochemistry of atoms.
For this compound and its derivatives, NMR is indispensable for:
-
Complete Structural Elucidation: Confirming the carbon-hydrogen framework of new analogues and natural products.[19][20][21]
-
Stereochemical Assignment: Defining the absolute and relative configurations of chiral centers, which is crucial for biological activity.[19][20]
-
Purity Assessment: Identifying and quantifying impurities, including isomers.
Interpreting the this compound ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for assignment.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Solvent | Source |
| H-5 (aromatic) | 6.50 (s, 1H) | D₂O (complexed) | [15][16] |
| H-3' (vinylic) | 5.73 (s, 1H) | D₂O (complexed) | [15][16] |
| H-6' (methine) | ~3.9 (m, 1H) | CDCl₃ | [22] |
| OCH₃ (methoxy groups) | 3.9 - 4.0 (multiple s, 9H) | CDCl₃ | [22] |
| CH₃ (methyl) | 1.25 (d, 3H) | D₂O (complexed) | [15][16] |
Table 3: Selected ¹H NMR Chemical Shifts for this compound. (Note: Shifts can vary significantly with solvent and complexation state).
Experimental Protocol: Structural Elucidation of a Derivative
This protocol outlines a comprehensive approach using modern NMR techniques to fully characterize a novel this compound derivative.
Instrumentation:
Reagents:
-
Deuterated Solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Purified this compound Derivative Sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
1D NMR Acquisition: a. Acquire a standard ¹H NMR spectrum to identify all proton signals, their integrations, and multiplicities. b. Acquire a ¹³C NMR spectrum (often using a broadband decoupling sequence like PENDANT or DEPT) to identify all unique carbon signals. DEPT-135 is particularly useful for differentiating CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: a. COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and identify adjacent protons. b. HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly to its attached carbon atom. c. HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Data Analysis & Structure Building: a. Integrate all spectra and pick peaks using appropriate NMR processing software. b. Use the HSQC to assign carbons directly attached to known protons. c. Use COSY to trace out the connectivity of proton spin systems (e.g., the cyclohexenone ring). d. Use HMBC correlations to piece the fragments together. For example, a correlation from a methoxy proton signal to an aromatic ring carbon confirms its point of attachment. e. Combine all data to propose a final, unambiguous 2D structure. For stereochemistry, advanced experiments like NOESY or ROESY may be required.
Logic Diagram for NMR Structural Elucidation
Caption: Logical workflow for elucidating a chemical structure using a suite of NMR experiments.
Section 4: Mass Spectrometry (MS): Confirming Mass and Uncovering Fragments
Foundational Principles & Application
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[21]
In the context of this compound research, MS is vital for:
-
Molecular Weight Confirmation: Verifying the molecular weight of synthesized derivatives.
-
Molecular Formula Determination (HRMS): Confirming the elemental composition.
-
Structural Verification: Analyzing fragmentation patterns to support proposed structures.
-
Metabolite Identification: Detecting and identifying metabolites of this compound in biological samples.[5]
Expected Mass Spectrum of this compound
This compound (C₁₇H₁₇ClO₆, MW ≈ 352.77 g/mol ) presents a distinctive pattern in its mass spectrum due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[7][23]
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic cluster for the molecular ion. There will be a peak at m/z corresponding to the molecule containing ³⁵Cl (the M peak) and another peak two mass units higher (the M+2 peak) for the molecule containing ³⁷Cl. The intensity ratio of the M to M+2 peak will be approximately 3:1.
-
Fragmentation: While a detailed fragmentation pathway is complex, common cleavage points in electron impact (EI) ionization involve the loss of small, stable molecules or radicals.[24] For this compound, this could include the loss of methoxy radicals (•OCH₃) or cleavage within the spirocyclic ring system.
Experimental Protocol: LC-MS Analysis
Coupling liquid chromatography (LC) with mass spectrometry is the standard for analyzing complex mixtures or confirming the identity and purity of a single compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (e.g., Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.[21]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation: a. Inject the sample onto an appropriate HPLC column (e.g., C18). b. Elute the compound using a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate it from any impurities.
-
Ionization: As the compound elutes from the column, it enters the ESI source where it is nebulized and ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analysis: a. The ions are guided into the mass analyzer, which separates them based on their m/z ratio. b. The detector records the intensity of ions at each m/z, generating a mass spectrum.
-
Data Interpretation: a. Locate the peak corresponding to the compound of interest in the chromatogram. b. Examine the mass spectrum for that peak. Confirm the presence of the expected [M+H]⁺ ion (e.g., ~m/z 353 for this compound) and its characteristic Cl isotopic pattern. c. If performing MS/MS (tandem mass spectrometry), select the parent ion (m/z 353), fragment it, and analyze the resulting daughter ions to gain further structural information.
Workflow Visualization
Caption: General workflow for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
The comprehensive analysis of this compound and its diverse derivatives is not achievable through a single technique. It requires a synergistic application of orthogonal spectroscopic methods. UV-Visible spectrophotometry serves as a rapid, reliable tool for quantification. Infrared spectroscopy provides an indelible fingerprint for identity confirmation. Nuclear Magnetic Resonance spectroscopy delivers the ultimate blueprint for structural elucidation and stereochemical definition. Finally, Mass Spectrometry confirms the molecular weight and formula while offering vital clues through fragmentation. Together, these four pillars of spectroscopy form a robust, self-validating framework that empowers researchers to confidently characterize these medically important compounds, from routine quality control to the frontiers of new drug discovery.
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Methodological & Application
Application Notes and Protocols: Utilizing Griseofulvin for the Investigation of Microtubule Dynamics in Cancer Cells
Introduction: Re-evaluating a Classic Antifungal for Modern Cancer Research
Griseofulvin, a well-established antifungal agent derived from Penicillium griseofulvum, has garnered renewed interest within the oncology research community for its potent anti-cancer properties.[1][2] With a favorable low toxicity profile, this orally administered drug is being explored as a valuable tool to dissect the intricate processes of microtubule dynamics in cancer cells and as a potential candidate for chemotherapeutic strategies.[2][3][4][5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanism of action of this compound and detailed protocols for its application in studying microtubule-dependent processes in cancer cell lines.
Mechanism of Action: A Subtle Sabotage of the Cytoskeleton
This compound exerts its anticancer effects by primarily targeting tubulin and disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton critical for cell division, intracellular transport, and maintenance of cell shape.[6][7] Unlike potent chemotherapeutic agents such as taxanes or vinca alkaloids, this compound's action is more nuanced. At physiologically relevant concentrations, it does not cause a wholesale depolymerization of microtubules.[1][8] Instead, it kinetically suppresses their dynamic behavior, leading to a cascade of events detrimental to rapidly proliferating cancer cells.[8][9][10]
The primary consequences of this compound's interaction with microtubules in cancer cells include:
-
Inhibition of Mitotic Spindle Function: By dampening microtubule dynamics, this compound interferes with the proper formation and function of the mitotic spindle, the cellular machinery responsible for accurate chromosome segregation during mitosis.[3][8][11] This disruption leads to a mitotic arrest, predominantly at the G2/M phase of the cell cycle.[3][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[1][3] This programmed cell death is a key component of this compound's tumor-inhibitory effect and is often mediated by the activation of caspases, such as caspase-3 and caspase-9.[3][12]
-
Inhibition of Centrosomal Clustering: A hallmark of many cancer cells is the presence of supernumerary centrosomes, which can lead to multipolar spindles and chromosomal instability.[13] Cancer cells often overcome this by clustering their extra centrosomes to form a pseudo-bipolar spindle. This compound has been shown to inhibit this crucial clustering mechanism, forcing the formation of multipolar spindles and ultimately leading to mitotic catastrophe and cell death.[4][13][14][15]
This multi-faceted mechanism of action makes this compound a valuable tool for studying the vulnerabilities of cancer cells that are highly dependent on a dynamic microtubule network for their survival and proliferation.
Diagram of this compound's Mechanism of Action
Caption: this compound suppresses microtubule dynamics, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments to investigate the effects of this compound on cancer cells.
Cell Proliferation and Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of this compound on a specific cancer cell line and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for desired durations (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution and to quantify the G2/M arrest.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations (e.g., IC50) and for the appropriate time, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[1]
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show approximately double the DNA content of the G1 population.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.
-
Staining: Resuspend the harvested cells in the provided binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Diagram of Experimental Workflow for Cellular Assays
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Application Note & Protocol: Griseofulvin for Mitotic Arrest in Cell Culture
Abstract
This document provides a comprehensive guide for researchers on the application of griseofulvin, a classic antifungal agent, as a tool for inducing mitotic arrest in mammalian cell lines. We delve into the molecular mechanism, provide validated protocols for cell synchronization, offer troubleshooting advice, and present a comparative analysis against other common mitotic inhibitors. This guide is intended to equip researchers in cell biology, cancer research, and drug development with the necessary knowledge to effectively utilize this compound for studies requiring a population of cells arrested in metaphase.
Introduction: this compound as a Mitotic Spindle Inhibitor
This compound is a mycotoxin derived from the fungus Penicillium griseofulvum. While clinically used for its antifungal properties, its utility in the cell biology laboratory stems from its ability to disrupt microtubule function, leading to cell cycle arrest in mitosis. Unlike other spindle poisons that directly bind to tubulin, this compound's mechanism is more nuanced. It is understood to bind to microtubule-associated proteins (MAPs), particularly MAP4, which are crucial for the stabilization and dynamics of the mitotic spindle. This interaction allosterically inhibits the polymerization of tubulin dimers into microtubules, leading to a dysfunctional mitotic spindle, activation of the spindle assembly checkpoint (SAC), and subsequent arrest of cells in metaphase.
Its reversibility and relatively lower cytotoxicity compared to agents like colchicine make it a valuable tool for synchronizing cell populations for downstream applications such as chromosome analysis, protein expression studies during mitosis, and screening for cell cycle-specific drug effects.
Mechanism of Action: A Visual Guide
This compound's primary intracellular target is the microtubule network. Its binding to MAPs disrupts the delicate balance of microtubule polymerization and depolymerization required for the formation and function of the mitotic spindle.
Caption: Mechanism of this compound-induced mitotic arrest.
Comparative Analysis with Other Mitotic Inhibitors
The choice of a mitotic arresting agent depends on the specific experimental goals, cell line, and desired outcome (e.g., reversibility). This compound occupies a unique niche in this landscape.
| Feature | This compound | Colchicine / Nocodazole | Taxol (Paclitaxel) |
| Primary Target | Microtubule-Associated Proteins (MAPs) | α/β-Tubulin dimers | β-Tubulin subunit of polymerized microtubules |
| Mechanism | Inhibits tubulin polymerization allosterically | Binds tubulin, preventing polymerization | Stabilizes microtubules, preventing depolymerization |
| Typical Conc. | 1-50 µM (Cell line dependent) | 50-200 nM (Nocodazole); 10-100 ng/mL (Colchicine) | 1-10 nM |
| Reversibility | Generally reversible upon washout | Readily reversible (Nocodazole); Poorly reversible (Colchicine) | Poorly reversible |
| Cytotoxicity | Moderate; can induce apoptosis at high concentrations or long exposures | High; potent inducers of apoptosis | High; potent inducer of apoptosis |
| Key Advantage | Lower cytotoxicity at effective concentrations; good for synchronization | Potent and rapid arrest | Unique mechanism for studying microtubule stability |
| Key Disadvantage | Slower acting; higher concentrations needed compared to others | High toxicity; can affect other cellular processes | Can cause bundling and aggregation of microtubules |
Experimental Protocols
Materials
-
This compound powder (Sigma-Aldrich, Cat. No. G4753 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Trypsin-EDTA
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Flow cytometer
-
Fluorescence microscope
Preparation of this compound Stock Solution
Causality: this compound has poor aqueous solubility. A high-concentration stock in an organic solvent like DMSO is essential for accurate and sterile delivery to the aqueous cell culture medium.
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.53 mg of this compound (MW = 352.77 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
Protocol: Induction of Mitotic Arrest
Trustworthiness: This protocol includes a titration step to determine the optimal concentration for your specific cell line, as sensitivity to this compound can vary significantly.
Application Notes and Protocols for Griseofulvin in Dermatophyte Infection Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Griseofulvin as a reference compound in preclinical dermatophyte infection models. This document outlines the scientific principles, detailed experimental protocols, and data interpretation strategies to ensure robust and reproducible outcomes.
Introduction: this compound - A Cornerstone in Dermatophytosis Research
This compound, a fungistatic antibiotic derived from Penicillium griseofulvum, has been a mainstay in the treatment of dermatophytosis for decades.[1] Its well-characterized mechanism of action and extensive history of clinical and veterinary use make it an indispensable tool in the research and development of novel antifungal agents.[1][2] By serving as a positive control, this compound provides a benchmark for evaluating the efficacy of new chemical entities in various preclinical models of tinea infections.
Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the causative agents of superficial infections of the skin, hair, and nails.[3][4] The establishment of reliable and reproducible animal and in vitro models that mimic human dermatophytosis is crucial for screening and characterizing the therapeutic potential of new antifungal candidates.
Mechanism of Action: Disrupting Fungal Mitosis
This compound exerts its fungistatic effect by interfering with the mitotic spindle formation in fungal cells.[5][6] It binds to tubulin, the protein subunit of microtubules, thereby disrupting their polymerization.[6] This action specifically inhibits fungal cell division at the metaphase stage, leading to the formation of multinucleated cells and distorted hyphae.[2][7] A key feature of this compound is its selective toxicity; it preferentially binds to fungal tubulin over mammalian tubulin, minimizing effects on host cells.[6]
Following oral administration, this compound is absorbed and deposited in keratin precursor cells.[2][6] As these cells differentiate and form new keratin in the skin, hair, and nails, the incorporated this compound renders these tissues resistant to fungal invasion.[2][7] This unique mode of action underscores the importance of prolonged treatment to allow for the replacement of infected keratin with healthy, drug-impregnated tissue.[5][7]
Caption: Mechanism of action of this compound in a fungal cell.
In Vitro Models: Antifungal Susceptibility Testing
In vitro susceptibility testing is a critical first step in evaluating the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for testing the susceptibility of dermatophytes to antifungal agents.[8][9]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M38-A2 document for filamentous fungi.[9]
1. Preparation of Fungal Inoculum: a. Culture the dermatophyte strain (e.g., Trichophyton mentagrophytes, Microsporum canis) on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to promote sporulation. b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. d. Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium.
2. Preparation of Antifungal Agent: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 16 µg/mL).[10]
3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. b. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum). c. Incubate the plates at 28-30°C for 5-7 days.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of fungal growth compared to the growth control.
| Dermatophyte Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.32 - 5.12 | 1.28 | 2.56 |
| Trichophyton mentagrophytes | 0.125 - 16 | 1.0 | 2.0 |
| Microsporum canis | 0.25 - 2.0 | 0.5 | Not Determined |
| Epidermophyton floccosum | 0.43 - 8.0 | <0.25 - 1.0 | 8.0 |
Data compiled from multiple sources.[10][11][12]
In Vivo Models: The Guinea Pig Model of Dermatophytosis
The guinea pig is a widely accepted and highly reproducible animal model for dermatophytosis due to its susceptibility to dermal fungal infections that clinically resemble human tinea corporis.[13]
Protocol: Establishment and Treatment of Trichophyton mentagrophytes Infection in Guinea Pigs
1. Animal Preparation and Infection: a. Use healthy, young adult Hartley guinea pigs (300-350 g). b. Anesthetize the animals and shave an area on the dorsum (approximately 2x2 cm). c. Gently abrade the shaved skin with sterile sandpaper to disrupt the stratum corneum, avoiding bleeding. d. Apply a 100 µL suspension of T. mentagrophytes conidia (1 x 10⁷ CFU/mL in sterile saline) to the abraded area.[14] e. House the animals individually to prevent cross-contamination.
2. Treatment Regimen: a. Initiate treatment 3-5 days post-infection, once lesions are visible. b. Oral this compound (Positive Control): Administer this compound (ultramicrosize) orally at a dose of 25-50 mg/kg body weight once daily for 14-28 days.[15] The drug is typically suspended in a vehicle like 0.5% carboxymethylcellulose. c. Topical this compound (Exploratory): While oral administration is standard, topical formulations can also be evaluated. A 1% this compound cream or spray can be applied to the infected area once or twice daily.[16] d. Vehicle Control: Administer the vehicle alone to a separate group of infected animals. e. Test Compound: Administer the investigational antifungal agent according to its specific formulation and predicted dosage.
Caption: Workflow for the guinea pig dermatophytosis model.
Evaluation of Therapeutic Efficacy
A multi-pronged approach is essential for a comprehensive assessment of antifungal efficacy.
1. Clinical Scoring:
-
Score the severity of the lesions at regular intervals (e.g., every 3-4 days) based on erythema, scaling, crusting, and alopecia. A 0-4 point scale for each parameter is common.
2. Mycological Examination:
-
Fungal Culture: At the end of the treatment period, collect skin scrapings or hair from the infected site. Culture the samples on Sabouraud's Dextrose Agar with antibiotics to determine the presence or absence of viable dermatophytes. A mycological cure is defined by negative fungal cultures.[17]
-
Direct Microscopy (KOH Mount): Skin scrapings can be examined under a microscope after treatment with 10-20% potassium hydroxide (KOH) to visualize fungal elements.
3. Histopathology:
-
At the end of the study, skin biopsies from the infected area can be collected for histopathological analysis.
-
Staining with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) can reveal the presence and location of fungal hyphae and spores within the stratum corneum and hair follicles.[18][19]
-
Histopathology also provides insights into the inflammatory response in the epidermis and dermis.[20]
| Parameter | Oral this compound (25 mg/kg) | Vehicle Control |
| Mean Clinical Score (Day 14) | Significant reduction in lesion severity | Progressive increase in lesion severity |
| Mycological Cure Rate (End of Study) | High (typically >80%) | Low (spontaneous healing is slow[21]) |
| Histopathology | Reduced fungal elements, decreased inflammation | Abundant hyphae in stratum corneum, marked inflammatory infiltrate |
Expected outcomes in a typical guinea pig dermatophytosis study.
Other Relevant Animal Models
While the guinea pig model is the most common, other animal models have been used in dermatophytosis research.
-
Mouse Models: Mice can be infected with dermatophytes, although the infections are often less severe and may resolve more quickly than in guinea pigs.[22] Immunocompromised mouse strains can be used to establish more persistent infections.
-
Cat Models: Cats are natural hosts for Microsporum canis and can be used to model this specific type of dermatophytosis.[17] Studies in cats have demonstrated the efficacy of both this compound and other antifungals like itraconazole.[17]
Concluding Remarks
This compound remains a vital reference standard in the preclinical evaluation of new antifungal therapies for dermatophytosis. The protocols and methodologies detailed in these application notes provide a robust framework for conducting in vitro and in vivo studies. By adhering to these guidelines and understanding the scientific principles behind each step, researchers can generate reliable and reproducible data to accelerate the discovery and development of novel treatments for these common and often persistent fungal infections.
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This compound: An Updated Overview of Old and Current Knowledge. PubMed Central. Available at: [Link]
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THE EVALUATION OF THE THERAPEUTIC RESULTS APPLIED IN CASE OF DIFFERENT DERMATOPHYTOSIS EPISODES. CABI Digital Library. Available at: [Link]
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Protocols for Griseofulvin treatment in in vitro cancer studies
Introduction: Re-evaluating a Classic Antifungal for Modern Oncology
Griseofulvin, a well-established antifungal agent derived from Penicillium griseofulvum, is gaining significant traction in the oncology research community for its potent anti-cancer properties.[1] With a favorable low-toxicity profile, this compound presents a compelling case for repurposing as a therapeutic agent against various malignancies.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in in vitro cancer studies. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into the interpretation of results.
The primary anti-tumor activity of this compound is attributed to its interference with microtubule dynamics, a critical component of cellular division.[1] Unlike some other microtubule-targeting agents, this compound kinetically suppresses the dynamic instability of microtubules, which leads to a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis).[1]
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
This compound's anti-cancer effects are not monolithic; they are the result of a multi-pronged attack on critical cellular processes:
-
Disruption of Mitotic Spindle: By interfering with microtubule dynamics, this compound inhibits the proper formation and function of the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis.[1][2] This disruption leads to a halt in the cell cycle, predominantly at the G2/M phase.[1][2]
-
Induction of Apoptosis: The sustained mitotic arrest triggered by this compound induces significant cellular stress, activating the intrinsic apoptotic pathways.[1] This programmed cell death is a key component of its anti-cancer efficacy.
-
Inhibition of Centrosomal Clustering: A hallmark of many cancer cells is the presence of an abnormal number of centrosomes. To survive, these cells cluster the extra centrosomes. This compound has been shown to inhibit this crucial survival mechanism, leading to the formation of multipolar spindles and subsequent mitotic catastrophe.[1][3]
-
Modulation of Key Signaling Pathways: Research indicates that this compound can influence critical signaling pathways involved in cancer progression. For instance, in myeloma cell lines, it has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] Furthermore, in breast cancer cells, this compound treatment can lead to an increased concentration of the tumor suppressor protein p53.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound in cancer cells.
Caption: this compound's multifaceted anti-cancer mechanism.
Quantitative Data Summary: Efficacy Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines. This data highlights the differential sensitivity of various cancer types to this compound treatment.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 17 |
| Cervical Cancer | HeLa | 20, 75 |
| Colorectal Cancer | HT-29 | >20 |
| Colorectal Cancer | COLO-205 | >20 |
| Leukemia | HL-60 | >20 |
| Liver Cancer | Hep 3B | >20 |
| Liver Cancer | Hep G2 | >20 |
| Myeloma | KMS 18 | 9 |
| Myeloma | U-266 | 18 |
| Myeloma | OPM-2 | 45 |
| Myeloma | RPMI-8226 | 26 |
| Lymphoma | SU-DHL-4 | 22 |
| Lymphoma | Raji | 33 |
| Lymphoma | OCI-Ly 8 | 30 |
| Adrenocortical Carcinoma | NCI-H295R | ~40 (significant apoptosis) |
Note: The provided IC50 values are derived from various studies and may vary based on experimental conditions such as incubation time and assay methodology.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key in vitro experiments to assess the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Protocol Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM). Include a vehicle control with DMSO at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[7] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[1]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[8][9]
Protocol Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][8]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate histograms to visualize the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10][11]
Protocol Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. The results will allow for the quantification of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Key Protein Targets:
-
Caspases: Look for the cleavage of pro-caspases (e.g., pro-caspase-3, -9) into their active, cleaved forms.[14]
-
PARP: Poly (ADP-ribose) polymerase is a substrate for activated caspases; its cleavage is a hallmark of apoptosis.[14]
-
Bcl-2 Family Proteins: Analyze the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis.
Detailed Steps:
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.
Synergistic Potential
An important area of investigation is the synergistic effect of this compound with other chemotherapeutic agents. Studies have shown that combining this compound with drugs like vincristine or nocodazole can enhance the anti-proliferative and anti-tumor effects.[1] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for the use of lower, less toxic doses of conventional chemotherapy drugs.
Conclusion and Future Directions
This compound presents a promising and multifaceted approach to in vitro cancer research. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis across a variety of cancer cell lines. The protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this repurposed antifungal agent. Future in vitro studies should continue to explore its efficacy in a wider range of cancer types, investigate its synergistic potential with other anti-cancer drugs, and further elucidate the molecular pathways it modulates. These efforts will be crucial in paving the way for potential in vivo studies and eventual clinical applications in oncology.
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Antitumor properties of this compound and its toxicity. Frontiers. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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The Annexin V Apoptosis Assay. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
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This compound Inhibits the Growth of Adrenocortical Cancer Cells in Vitro. PubMed. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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This compound: An Updated Overview of Old and Current Knowledge. PMC. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Antibiotic Used To Treat Fungal Infections Also Kills Cancer Cells, Research Suggests. ScienceDaily. [Link]
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The anti-mitotic drug this compound induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism. ResearchGate. [Link]
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Cell Cycle Analysis. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
CellCycle Analysis. [Link]
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- 15. researchgate.net [researchgate.net]
Griseofulvin as a positive control in antifungal drug screening
Application Note & Protocol
Griseofulvin as a Positive Control in Antifungal Drug Screening
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of assays. It delineates the scientific rationale for its selection, including its well-defined mechanism of action and specific spectrum of activity. Detailed, step-by-step protocols for the preparation of this compound stock solutions and its application in the standardized broth microdilution method for Minimum Inhibitory Concentration (MIC) determination are provided. This guide is designed to ensure scientific integrity and reproducibility by incorporating quality control measures, expected outcomes, and a troubleshooting guide, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).
Scientific Rationale: Understanding this compound
A reliable positive control is the cornerstone of any valid screening assay, serving as a benchmark to confirm that the assay system is performing as expected. This compound, an antibiotic isolated from the fungus Penicillium griseofulvum, has been a mainstay in the treatment of dermatophytic infections for decades.[1][2] Its well-characterized properties make it an excellent positive control for in vitro antifungal susceptibility testing, particularly against filamentous fungi.
Mechanism of Action
This compound exerts its antifungal effect by disrupting fungal mitosis.[3] After being taken up by the fungal cell, it binds specifically to tubulin, the protein subunit of microtubules.[1][4] This binding action interferes with the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[2][4] The disruption of the mitotic spindle leads to an arrest of the cell cycle in metaphase, thereby inhibiting fungal cell division and proliferation.[3] This mode of action is fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.[2][5] Its selective toxicity is attributed to a higher binding affinity for fungal tubulin compared to mammalian tubulin.[4]
Caption: Mechanism of action of this compound.
Spectrum of Activity
This compound's activity is highly specific. It is primarily effective against dermatophytes—a group of fungi that cause infections of the skin, hair, and nails.[6][7] This includes species from the genera Trichophyton, Microsporum, and Epidermophyton.[8] It is crucial to note that this compound has no clinically relevant effect on bacteria, yeasts (like Candida species), or other genera of fungi.[6][9] This narrow spectrum is a key reason for its utility as a control; it confirms the assay's sensitivity to a specific antifungal mechanism without confounding effects on other microbial types.
Rationale for Use as a Positive Control
The selection of this compound as a positive control is justified by the following:
-
Well-Defined Mechanism: Its specific interaction with the mitotic spindle provides a clear, verifiable endpoint.
-
Established Efficacy: Decades of clinical and in vitro data provide a robust baseline for expected activity.
-
Narrow Spectrum: Ensures that the observed inhibition is due to a specific antifungal effect against susceptible organisms like dermatophytes.
-
Commercial Availability: High-purity this compound is readily available for research purposes.
-
Fungistatic Nature: It serves as a model for compounds that inhibit growth, which is a common objective in primary drug screens.
Quality Control and Preparation of this compound
The accuracy of any susceptibility test begins with the proper handling and preparation of the antifungal agent.
Reagent Quality and Storage
-
Purity: Use this compound powder of high purity (≥95%), obtained from a reputable supplier (e.g., USP reference standard).
-
Storage: Store the powdered form in a tightly sealed container, protected from light, in a cool, dry place as per the manufacturer's instructions.[10]
Protocol: Preparation of this compound Stock Solution
This compound is very slightly soluble in water but soluble in solvents like acetone, chloroform, and dimethylformamide (DMF).[7] Acetone or ethanol are commonly used for initial solubilization in a laboratory setting.[11]
Objective: To prepare a 1280 µg/mL stock solution of this compound. This concentration is convenient for subsequent serial dilutions.
Materials:
-
This compound powder (USP grade)
-
Acetone or absolute ethanol
-
Sterile, deionized water or appropriate sterile broth medium (e.g., RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 1.28 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 100 µL of acetone or absolute ethanol to the tube. Vortex vigorously until the powder is completely dissolved. The use of a solvent is necessary due to this compound's poor aqueous solubility.[11]
-
Dilution: Add 900 µL of the sterile destination medium (e.g., RPMI-1640 broth) to the solubilized this compound. This brings the total volume to 1 mL and the final concentration to 1280 µg/mL. The final solvent concentration should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
Mixing: Vortex thoroughly to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and solvent used.
Stability and Storage of Stock Solutions
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
Under these conditions, the stock solution is generally stable for several months. It is recommended to prepare fresh stock for each new set of experiments or after a maximum of 3-6 months.
Antifungal Susceptibility Testing (AST) Protocol
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol described here is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38 document for filamentous fungi.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against a target dermatophyte, which is defined as the lowest concentration of the drug that completely inhibits visible fungal growth.
Materials:
-
This compound stock solution (1280 µg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Target fungal isolate (e.g., Trichophyton rubrum) grown on potato dextrose agar (PDA) or similar medium
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 0.85% saline
-
Spectrophotometer
-
Multichannel pipette
Procedure Workflow:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Harvest conidia from a 7-14 day old culture by flooding the agar plate with sterile saline and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard, or more accurately, adjust to a specific optical density (e.g., 80-82% transmittance at 530 nm).
-
Perform a final dilution in RPMI-1640 medium to achieve a target inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Drug Dilution Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate row. Well 12 will serve as the sterility control (medium only).
-
Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.
-
Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 1280 µg/mL down to 2.5 µg/mL (before inoculum is added).
-
Well 11 serves as the growth control (no drug).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
This step halves the drug concentration in each well, resulting in a final test range of 640 µg/mL down to 1.25 µg/mL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation.
-
Incubate at 28-30°C for 4 to 7 days, or until clear growth is visible in the growth control well (well 11).
-
Data Interpretation and Troubleshooting
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is read as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the drug-free growth control well.
-
Visual Reading: Use a reading mirror to observe the bottom of the wells. The MIC is the first well that appears clear (no turbidity or fungal buttons).
-
Assay Validation: For the results to be valid:
-
The sterility control (well 12) must be clear.
-
The growth control (well 11) must show robust fungal growth.
-
The MIC for the positive control (this compound) must fall within the expected range for the quality control strain used.
-
Expected Results
The MIC values for this compound can vary depending on the specific species and isolate tested. The table below provides typical MIC ranges reported in the literature for common dermatophytes, which can be used to validate assay performance.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Typical MIC Range (µg/mL) |
| Trichophyton rubrum | 1.26[12] | 2.53[12] | 0.15 - 5.12[12][13] |
| Trichophyton mentagrophytes | 0.25 - 1.26[12][14] | 1.0 - 2.53[12][14] | 0.125 - 32[14] |
| Microsporum canis | ~1.0[15] | ~8.0[15] | 0.43 - 8.0[15] |
| Epidermophyton floccosum | ~0.43[15] | ~8.0[15] | 0.43 - 8.0[15] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum viability is low. Incorrect medium or incubation conditions. | Use a fresh culture for inoculum preparation. Verify medium pH, incubation temperature, and duration. |
| This compound MIC is too high/low | Incorrect stock solution concentration. Inoculum density is too high or low. Resistant/hypersusceptible QC strain. | Re-prepare stock solution and verify calculations. Standardize inoculum preparation carefully using a spectrophotometer. Sequence QC strain to confirm identity and check for mutations. |
| Inconsistent results / poor reproducibility | Pipetting errors during serial dilution. Edge effects in the 96-well plate. this compound precipitation. | Use calibrated pipettes; change tips for each transfer. Avoid using the outermost wells or fill them with sterile medium. Ensure the final solvent concentration is low (<1%) and the stock solution is well-mixed before use. |
| Contamination in wells | Non-sterile technique or materials. | Use aseptic technique throughout the procedure. Ensure all media, saline, and plates are sterile. |
Conclusion
This compound serves as an indispensable tool in antifungal drug screening, providing a reliable and reproducible positive control. Its specific mechanism of action and well-defined spectrum against dermatophytes allow for the confident validation of antifungal susceptibility assays. By adhering to standardized protocols, such as those outlined by CLSI, and implementing rigorous quality control measures, researchers can ensure the integrity and accuracy of their screening data, paving the way for the discovery of novel antifungal agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Wikipedia. This compound. Retrieved from [Link]
-
Dr.Oracle. (2025, March 21). What is the mechanism of action of this compound (antifungal medication)? Retrieved from [Link]
-
YouTube. (2025, April 29). This compound As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Eurolab. (2025, November 26). CLSI M62 Antifungal Susceptibility Testing Guidelines. Retrieved from [Link]
-
PubMed. (2004). In vitro evaluation of this compound against clinical isolates of dermatophytes from Isfahan. Retrieved from [Link]
-
EUCAST. Fungi (AFST). Retrieved from [Link]
-
CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
PubMed. (1981). This compound-resistant dermatophytosis correlates with in vitro resistance. Retrieved from [Link]
-
PubMed. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]
-
Oxford Academic. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]
-
Journal of Clinical and Diagnostic Research. (2022). Antifungal Susceptibility Testing of Five Antifungal Agents against Clinically Isolated Dermatophytes Species from a Tertiary Care Hospital in North India. Retrieved from [Link]
-
SciSpace. (2014). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. Retrieved from [Link]
-
U.S. Food and Drug Administration. GRIS-PEG (this compound ULTRAMICROSIZE) TABLETS, USP 125 MG. Retrieved from [Link]
-
IARC Publications. This compound 1. Exposure Data. Retrieved from [Link]
-
MedCentral. This compound: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Doctor Fungus. This compound. Retrieved from [Link]
-
HMP Global Learning Network. (2004). Setting The Record Straight With this compound. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Antifungal Susceptibility Of this compound, Fluconazole, Itraconazole And Terbinafine Against Clinical Isolates Of Trichophyton Rubrum And Trichophyton Mentagrophytes. Retrieved from [Link]
-
PubMed. (1983). Factors affecting this compound susceptibility testing of Trichophyton rubrum in microcultures. Retrieved from [Link]
-
USP-NF. (2013). This compound Tablets. Retrieved from [Link]
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- 11. Factors affecting this compound susceptibility testing of Trichophyton rubrum in microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis and Evaluation of Novel Griseofulvin Derivatives for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a natural product derived from Penicillium griseofulvum, has long been a cornerstone in the treatment of dermatophytic infections.[1][2] Its unique mechanism of action, which involves the disruption of the fungal mitotic spindle by binding to tubulin, provides a distinct therapeutic window with minimal effects on host cells.[3][4] However, the emergence of resistant fungal strains and the desire for a broader spectrum of activity necessitate the exploration of novel this compound derivatives. This guide provides a comprehensive framework for the synthesis of new this compound analogs and detailed protocols for their subsequent antifungal evaluation. We will delve into the rationale behind specific chemical modifications and provide step-by-step methodologies for both in vitro and in vivo antifungal assays, empowering researchers to identify and validate the next generation of this compound-based antifungal agents.
Introduction: The Rationale for New this compound Derivatives
This compound's fungistatic action is primarily effective against dermatophytes that infect the skin, hair, and nails.[2][5] It achieves this by accumulating in keratin precursor cells, rendering them resistant to fungal invasion.[5] While effective, its clinical utility can be enhanced by addressing certain limitations, including its relatively narrow spectrum of activity and the potential for drug resistance. The synthesis of novel derivatives aims to:
-
Broaden the Antifungal Spectrum: To develop compounds effective against a wider range of pathogenic fungi, including yeasts and molds.
-
Enhance Potency: To create analogs with lower minimum inhibitory concentrations (MICs), potentially reducing therapeutic doses and associated side effects.
-
Overcome Resistance: To design molecules that can bypass existing fungal resistance mechanisms.
-
Improve Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better therapeutic outcomes.
Structure-activity relationship (SAR) studies have shown that modifications at various positions of the this compound scaffold can significantly impact its biological activity.[6][7][8] This guide will focus on strategic modifications at key positions to generate a library of novel derivatives for screening.
Synthesis of Novel this compound Derivatives: A Strategic Approach
The chemical structure of this compound offers several sites for modification. This section outlines a general synthetic strategy focusing on positions that have been shown to influence antifungal activity.[9][10]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of novel this compound derivatives, starting from the parent molecule.
Caption: General workflow for the synthesis of novel this compound derivatives.
Protocol: Synthesis of a 2'-O-Alkylated this compound Derivative (Example)
This protocol describes a representative synthesis of a 2'-O-alkylated derivative, a modification known to enhance antifungal activity.[7]
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Demethylation to Griseofulvic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude Griseofulvic acid.[11]
-
-
O-Alkylation:
-
Dissolve the crude Griseofulvic acid (1.0 eq) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (3.0 eq) and the desired alkyl halide (1.5 eq).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
-
In Vitro Antifungal Assays: Determining Potency
In vitro assays are the first step in evaluating the antifungal potential of newly synthesized derivatives. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Standardized Broth Microdilution Method (CLSI Guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results.[12][13]
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)[14]
Materials:
-
Synthesized this compound derivatives
-
Positive control antifungal (e.g., Fluconazole)
-
Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well U-bottom microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile saline or water
-
Vortex mixer
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of the synthesized derivatives and the control antifungal in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
-
Preparation of Fungal Inoculum:
-
Culture the yeast strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[14] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a spectrophotometer.
-
Data Presentation
Summarize the MIC values for the novel derivatives and the parent this compound against a panel of fungal strains in a clear and concise table.
| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| This compound | >64 | 16 | 8 |
| Derivative 1 | 8 | 2 | 1 |
| Derivative 2 | 4 | 1 | 0.5 |
| Fluconazole | 1 | 4 | >64 |
In Vivo Antifungal Assays: Assessing Efficacy in a Biological System
Promising candidates from in vitro screening should be further evaluated in animal models of fungal infection to assess their in vivo efficacy, toxicity, and pharmacokinetic properties. Murine models are commonly used for this purpose.[15][16]
Murine Model of Disseminated Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida infections.[17][18]
Caption: Workflow for an in vivo antifungal efficacy study in a murine model.
Protocol: Efficacy in a Murine Model of Disseminated Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)
-
Pathogenic strain of Candida albicans
-
Synthesized this compound derivative
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
Materials for intravenous injection
-
Materials for euthanasia and organ harvesting
-
Sabouraud Dextrose Agar plates
Procedure:
-
Infection:
-
Prepare a standardized inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungus.
-
-
Treatment:
-
Randomly assign the infected mice to different treatment groups: vehicle control, positive control, and one or more doses of the test derivative.
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival.
-
The primary endpoint can be survival over a period of time (e.g., 21 days).
-
Alternatively, a cohort of mice can be euthanized at a specific time point (e.g., 3-5 days post-infection) to determine the fungal burden in target organs (e.g., kidneys, brain).
-
-
Fungal Burden Determination:
-
Aseptically remove the target organs, weigh them, and homogenize them in sterile saline.
-
Perform serial dilutions of the organ homogenates and plate them on Sabouraud Dextrose Agar.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Express the fungal burden as log₁₀ CFU per gram of tissue.
-
Data Presentation
Present the in vivo efficacy data in a clear and comparative format.
| Treatment Group (n=10) | Mean Survival Time (Days) | Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD) |
| Vehicle Control | 8 | 6.5 ± 0.4 |
| This compound (25 mg/kg) | 12 | 5.2 ± 0.6 |
| Derivative 2 (10 mg/kg) | 18 | 3.8 ± 0.5 |
| Fluconazole (10 mg/kg) | 16 | 4.1 ± 0.7 |
Conclusion
The development of novel this compound derivatives holds significant promise for expanding our arsenal against fungal infections. By employing strategic chemical modifications and rigorous in vitro and in vivo evaluation, researchers can identify new lead compounds with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic profiles. The protocols and workflows outlined in this guide provide a robust framework for the systematic synthesis and assessment of these next-generation antifungal agents.
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Perfect, J. R. (2012). Animal models of fungal infection. Cold Spring Harbor Perspectives in Medicine, 2(10), a009623. [Link]
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Application Notes & Protocols: Investigating Griseofulvin's Anti-proliferative Effects on Tumor Cells
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, an antifungal agent derived from Penicillium griseofulvum, has demonstrated significant potential as an anti-proliferative agent against various tumor cells.[1][2] Its established low toxicity profile in humans makes it a compelling candidate for repurposing in oncology. This document provides a comprehensive guide for investigating the anti-proliferative effects of this compound on tumor cells. We delve into the molecular mechanisms underpinning its action, focusing on its role as a microtubule dynamics inhibitor, and provide detailed, field-proven protocols for assessing its impact on cell viability, cell cycle progression, and apoptosis. This guide is intended to equip researchers with the necessary tools and insights to rigorously evaluate this compound's therapeutic potential.
Introduction: this compound as a Potential Anti-Cancer Agent
Initially recognized for its antifungal properties, this compound has emerged as a molecule of interest in cancer research due to its ability to inhibit the proliferation of a wide range of cancer cell lines.[1][2] Studies have shown its efficacy against cervical, breast, lung, colorectal, and liver cancer cells, among others.[1] The primary anti-tumor mechanism of this compound is its interference with microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2][3] Unlike some other microtubule-targeting drugs, this compound kinetically suppresses the dynamic instability of microtubules rather than causing significant depolymerization at effective concentrations.[2][4][5] This disruption leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently induces programmed cell death, or apoptosis.[2][4]
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its anti-proliferative effects by binding to tubulin, the protein subunit of microtubules.[1][3] This interaction interferes with the proper formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[2] In many cancer cells, which often harbor an abnormal number of centrosomes, this compound inhibits the clustering of these supernumerary centrosomes, leading to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death.[3][6]
dot graph "Griseofulvin_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [fillcolor="#FBBC05"]; MicrotubuleDynamics [label="Microtubule Dynamic Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle Formation/Function", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> Tubulin [label="Binds to"]; Tubulin -> MicrotubuleDynamics [label="Suppresses"]; MicrotubuleDynamics -> MitoticSpindle [label="Disrupts"]; MitoticSpindle -> CellCycleArrest [label="Leads to"]; CellCycleArrest -> Apoptosis [label="Induces"]; } this compound's primary mechanism of action.
Key Signaling Pathways Modulated by this compound
Beyond its direct effects on microtubules, this compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
In certain cancer types, such as multiple myeloma, this compound has been found to inhibit the Wnt/β-catenin signaling pathway.[1][7] This pathway plays a crucial role in cell proliferation, and its inhibition by this compound contributes to its anti-tumor effects.[1] this compound can reduce the phosphorylation of β-catenin, a key mediator of the pathway, leading to its degradation and preventing the transcription of target genes involved in cell proliferation.[1]
dot graph "Wnt_Signaling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", fillcolor="#FBBC05"]; BetaCatenin [label="β-catenin Phosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="β-catenin Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> BetaCatenin [label="Inhibits"]; Wnt -> BetaCatenin [label="Promotes"]; BetaCatenin -> Degradation [label="Reduced phosphorylation leads to"]; Degradation -> Proliferation [label="Inhibits"]; } this compound's inhibition of the Wnt/β-catenin pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cell proliferation, inflammation, and apoptosis.[1][7] In some leukemia cell lines, this compound has been shown to induce G2/M phase arrest and apoptosis through the NF-κB pathway.[1][7][8]
p53 Activation
In breast cancer cell lines like MCF-7, this compound treatment has been associated with an increased concentration of the tumor suppressor protein p53 in fragmented nuclei resulting from mitotic abnormalities.[2][9][10][11][12] The activation of p53 can further contribute to cell cycle arrest and the induction of apoptosis.[2]
Experimental Protocols for Investigating this compound's Effects
To thoroughly investigate the anti-proliferative effects of this compound, a series of well-controlled in vitro experiments are essential. The following protocols provide detailed, step-by-step methodologies for assessing cell viability, cell cycle distribution, and apoptosis.
Cell Viability Assay (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for desired time points (e.g., 24, 48, and 72 hours). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.1%).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for each time point.
| This compound Concentration (µM) | Absorbance at 570 nm (OD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 5 | 1.05 | 84 |
| 10 | 0.88 | 70.4 |
| 20 | 0.63 | 50.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12 |
Table 1: Example data from an MTT assay showing the effect of this compound on tumor cell viability after 48 hours of treatment.
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4"]; B [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate (24, 48, 72h)", fillcolor="#F1F3F4"]; D [label="Add MTT Reagent", fillcolor="#FBBC05"]; E [label="Incubate (4h)", fillcolor="#F1F3F4"]; F [label="Solubilize Formazan (DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Measure Absorbance (570nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][13][14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13][14] This allows for the quantification of cells in each phase.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both floating and adherent cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control. An accumulation of cells in the G2/M phase is expected.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 20 | 15 |
| This compound (10 µM) | 45 | 15 | 40 |
| This compound (20 µM) | 30 | 10 | 60 |
Table 2: Example data from cell cycle analysis showing a G2/M arrest in tumor cells treated with this compound for 24 hours.
Apoptosis Assay (Annexin V/PI Staining)
Scientific Rationale: Annexin V/PI staining is a widely used method to detect and differentiate between apoptotic, necrotic, and live cells.[5][15] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
dot graph "Apoptosis_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Treat Cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Harvest Cells", fillcolor="#F1F3F4"]; C [label="Resuspend in Binding Buffer", fillcolor="#F1F3F4"]; D [label="Add Annexin V-FITC and PI", fillcolor="#FBBC05"]; E [label="Incubate (15 min)", fillcolor="#F1F3F4"]; F [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; } Workflow for the Annexin V/PI Apoptosis Assay.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel anti-cancer therapies. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in a variety of tumor cell types. The protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of this repurposed antifungal agent. Future investigations should focus on its in vivo efficacy in pre-clinical animal models and its potential for synergistic effects when combined with other established chemotherapeutic agents.
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- Antitumor properties of this compound and its toxicity - Frontiers.
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- MTT Assay Protocol for Cell Viability and Proliferation.
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- NF-kappaB Pathway Is Involved in this compound-Induced G2/M Arrest and Apoptosis in HL-60 Cells - PubMed. (2007, August 1).
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- This compound potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed. (2001, February 1).
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- This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - ResearchGate. (2025, August 7).
- The anti-mitotic drug this compound induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism - ResearchGate. (2025, August 10).
- Effects of this compound on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC - PubMed Central.
- The anti-mitotic drug this compound induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism - PubMed.
- Wnt signaling pathway diagram.
- Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Cell cycle analysis - Wikipedia.
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Application Notes and Protocols: Investigating Griseofulvin in Combination Chemotherapy
Introduction: Re-examining Griseofulvin as a Multifaceted Player in Oncology
This compound, a long-established antifungal agent, is garnering renewed interest within the oncology research community for its potential as an adjunct in combination chemotherapy regimens. Its primary mechanism of action involves the disruption of microtubule dynamics, a cornerstone of many successful cytotoxic therapies. By interfering with the formation and function of the mitotic spindle, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This established mechanism provides a strong rationale for its investigation alongside other chemotherapeutic agents that target different phases of the cell cycle or distinct signaling pathways.
Recent research has further elucidated this compound's anticancer potential, revealing its ability to inhibit key oncogenic drivers such as polo-like kinase 1 (PLK1). PLK1 is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide array of human cancers, often correlating with poor prognosis. The dual action of this compound—disrupting microtubule function and inhibiting PLK1—positions it as a compelling candidate for synergistic combinations, potentially lowering the required doses of highly toxic conventional chemotherapeutics and mitigating adverse side effects.
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the potential of this compound in combination cancer therapy. We will delve into detailed protocols for in vitro and in vivo studies, data analysis, and the mechanistic investigation of its synergistic effects.
Part 1: In Vitro Assessment of this compound's Synergistic Potential
The initial evaluation of this compound's efficacy in a combination setting begins with robust in vitro assays. These experiments are designed to determine the synergistic, additive, or antagonistic effects of this compound when combined with other anticancer drugs across various cancer cell lines.
Experimental Workflow for In Vitro Synergy Screening
The following workflow outlines the key steps for assessing the synergistic effects of this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel).
Figure 1: A streamlined workflow for in vitro synergy screening of this compound.
Protocol: Cell Viability and Synergy Analysis using the MTT Assay
This protocol details the steps for assessing cell viability and calculating the Combination Index (CI) to determine synergy.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (powder, cell culture grade)
-
Partner chemotherapeutic drug (e.g., Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the partner drug in DMSO.
-
Perform serial dilutions in complete growth medium to achieve the desired concentration range. It is recommended to test concentrations that bracket the known IC50 of each drug.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of fresh medium containing the drugs as follows:
-
This compound alone (multiple concentrations)
-
Partner drug alone (multiple concentrations)
-
This compound and partner drug in combination at a fixed, non-antagonistic ratio (e.g., based on their individual IC50 values).
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Synergy Calculation:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mechanistic Insights: Cell Cycle and Apoptosis Analysis
To understand how the combination of this compound and a partner drug affects cancer cells, it is crucial to analyze the cell cycle distribution and the induction of apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Treat cells as described for cell cycle analysis.
-
Cell Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Signaling Pathway Investigation
This compound's known interaction with microtubules and PLK1 provides a starting point for investigating the molecular mechanisms of synergy.
Figure 3: Workflow for in vivo assessment using a xenograft mouse model.
Protocol: Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection
-
This compound (formulated for in vivo use)
-
Partner chemotherapeutic drug (formulated for in vivo use)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Administer the drugs via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for Paclitaxel) according to a pre-determined schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach a pre-defined maximum size or at the end of the study period.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen for western blot analysis, while the remainder can be fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Part 3: Data Interpretation and Future Directions
A successful study will demonstrate that the combination of this compound with another chemotherapeutic agent leads to a significantly greater reduction in tumor growth, both in vitro and in vivo, compared to either agent alone, without a corresponding increase in toxicity.
Quantitative Data Summary:
| Parameter | This compound Alone | Partner Drug Alone | Combination |
| In Vitro IC50 (µM) | Insert Value | Insert Value | Insert Value |
| Combination Index (CI) | N/A | N/A | Insert Value |
| In Vivo Tumor Growth Inhibition (%) | Insert Value | Insert Value | Insert Value |
| Change in Body Weight (%) | Insert Value | Insert Value | Insert Value |
The future of this compound in oncology likely lies in its rational combination with a wide range of cytotoxic and targeted therapies. Further research should focus on identifying predictive biomarkers to determine which patient populations are most likely to benefit from a this compound-containing regimen. Additionally, exploring novel drug delivery systems could enhance the bioavailability and tumor-specific accumulation of this compound, further improving its therapeutic index.
References
-
Jo, A., et al. (2020). This compound, an anti-fungal drug, is a novel polo-like kinase 1 inhibitor that suppresses tumor growth. Oncogene. Available at: [Link]
-
Rebacz, B., et al. (2007). Identification of a novel grisofulvin-binding protein and its role in the anti-cancer activity of the drug. Molecular Cancer. Available at: [Link]
Application Notes & Protocols: Investigating the Anti-HCV Properties of Griseofulvin
Abstract: The global burden of Hepatitis C Virus (HCV) infection necessitates the exploration of novel therapeutic strategies. While direct-acting antivirals (DAAs) have revolutionized treatment, challenges such as drug resistance and accessibility underscore the need for alternative agents.[1] Griseofulvin, an FDA-approved oral antifungal drug, has emerged as a potential candidate for drug repurposing due to its observed inhibitory effects on HCV replication in vitro.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to study and validate the effects of this compound on HCV. We delve into the scientific rationale behind its mechanism of action, present detailed, self-validating experimental protocols, and offer insights into data analysis and interpretation. The core mechanism of this compound is not direct viral targeting but rather the disruption of host cell microtubule dynamics, leading to cell cycle arrest, which indirectly suppresses the cellular environment required for efficient viral propagation.[4]
Scientific Background & Mechanism of Action
The Hepatitis C Virus Life Cycle: A Brief Overview
Hepatitis C Virus, a member of the Flaviviridae family, is a single-stranded RNA virus that establishes a chronic infection primarily within hepatocytes.[1] The viral life cycle is a multi-stage process that is highly dependent on host cellular machinery.[5][6] It begins with the attachment and entry of the virus into a hepatocyte, followed by the release of its RNA genome into the cytoplasm. This genome is then translated into a single polyprotein, which is cleaved by viral and host proteases into ten individual structural and non-structural (NS) proteins.[7] The NS proteins assemble into a replication complex on endoplasmic reticulum-derived membranes to replicate the viral RNA. Finally, new viral particles are assembled and released from the cell to infect neighboring cells.[8][9] Each step of this cycle presents potential targets for antiviral intervention.[10]
This compound's Proposed Anti-HCV Mechanism
Unlike direct-acting antivirals that target viral proteins like the NS3/4A protease or NS5B polymerase, this compound exerts its effect by targeting a host cell component.[1][4] Its primary mechanism of action, established from its use as an antifungal and in cancer research, is the disruption of microtubule function.[11][12]
Causality of Inhibition:
-
Binding to Tubulin: this compound binds directly to tubulin, the protein subunit of microtubules.[12]
-
Disruption of Microtubule Dynamics: This binding interferes with the polymerization and stability of the microtubule network, which is critical for the formation of the mitotic spindle during cell division.[4][12]
-
Cell Cycle Arrest: The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[2][4]
-
Inhibition of HCV Replication: The HCV replication machinery is known to co-opt and rely on various host factors and cellular structures. By altering the fundamental cytoskeletal architecture and halting the cell cycle, this compound is believed to create a cellular environment that is non-conducive to the formation and function of the viral replication complex, thereby suppressing HCV RNA and protein production.[2][4] Importantly, studies have shown that this compound does not inhibit the HCV internal ribosome entry site (IRES), indicating its action is not at the level of viral translation initiation but likely on the subsequent replication steps.[2][4]
Caption: Proposed mechanism of this compound's anti-HCV activity.
Experimental Design & Rationale
To rigorously evaluate this compound's effect on HCV, a well-controlled in vitro experimental workflow is essential. This involves using a robust cell culture system, quantifiable assays, and appropriate controls to ensure the data is reliable and interpretable.
Core Components of the Study:
-
Cell Line: The human hepatoma cell line Huh7 and its derivatives (e.g., Huh7.5) are the gold standard for HCV research. They are highly permissive to HCV infection and support the complete viral life cycle.[13]
-
Virus Strain: The JFH-1 (Japanese Fulminant Hepatitis 1) strain is a genotype 2a virus that is widely used because it replicates efficiently in cell culture, producing high viral titers.[2]
-
Primary Endpoints:
-
Viral Load Quantification: Measurement of HCV RNA levels is the most direct way to assess viral replication.
-
Cytotoxicity: It is critical to distinguish between true antiviral activity and non-specific effects caused by drug toxicity.
-
Mechanism Validation: Confirmation of cell cycle arrest provides evidence for the proposed mechanism of action.
-
Caption: High-level experimental workflow for assessing this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) |
| Huh7.5 cells | ATCC | PTA-8503 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| This compound, ≥97% (HPLC) | Sigma-Aldrich | G4753 |
| Dimethyl Sulfoxide (DMSO), Hybri-Max™ | Sigma-Aldrich | D2650 |
| JFH-1 HCV Plasmid | (Available through academic MTA) | N/A |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | Qiagen | 74104 |
| qRT-PCR Master Mix (e.g., TaqMan™) | Applied Biosystems | 4369016 |
| HCV-specific Primers/Probe | Integrated DNA Technologies | Custom Synthesis |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Propidium Iodide Flow Cytometry Kit | Abcam | ab139418 |
| Anti-HCV Core Protein Antibody | Thermo Fisher | MA1-080 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074S |
Detailed Experimental Protocols
Protocol 4.1: Cell Culture and Maintenance of Huh7.5 Cells
-
Rationale: Proper maintenance of a healthy, consistent cell line is the foundation for reproducible results.
-
Culture Huh7.5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin ("Complete DMEM").
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect their permissiveness to infection.
-
Use cells within passages 5-20 for experiments to avoid issues with genetic drift.
Protocol 4.2: this compound Treatment and HCV Infection
-
Rationale: This protocol establishes the core antiviral assay. A dose-response curve is necessary to determine the concentration at which this compound is effective.
-
Cell Seeding: Seed Huh7.5 cells in 96-well plates at a density of 1 x 10⁴ cells/well. Seed parallel plates for the cytotoxicity assay (Protocol 4.3). Incubate for 24 hours.
-
Drug Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Create a series of 2X working solutions in Complete DMEM (e.g., from 200 µM down to 0.78 µM). Include a "vehicle control" of DMEM with the highest concentration of DMSO used (e.g., 0.5%).
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells.
-
Infection: Immediately add 100 µL of HCV JFH-1 virus stock (diluted in Complete DMEM) at a multiplicity of infection (MOI) of 0.1. The final volume will be 200 µL with 1X drug concentrations.
-
Controls: Include "virus control" wells (cells + virus + vehicle) and "mock-infected" wells (cells + vehicle, no virus).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
Protocol 4.3: Cytotoxicity Assessment (CellTiter-Glo® Assay)
-
Rationale: This assay is critical to ensure that any reduction in viral replication is not simply a result of the drug killing the host cells. It must be run in parallel with the infection assay.
-
Use the parallel plate set up in Protocol 4.2 but without adding the virus (add 100 µL of media instead).
-
After the 48-72 hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
Protocol 4.4: Quantification of HCV RNA via qRT-PCR
-
Rationale: This is the most sensitive and direct measure of viral replication. It quantifies the number of viral RNA genomes.
-
RNA Extraction: After the incubation period, carefully remove the supernatant from the infection plate. Wash cells once with PBS. Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy) following the manufacturer's protocol.
-
cDNA Synthesis: Perform reverse transcription on 100-500 ng of total RNA to create complementary DNA (cDNA).
-
qPCR: Set up the quantitative PCR reaction using a master mix, HCV-specific primers/probe (targeting the highly conserved 5' UTR), and the synthesized cDNA.
-
Analysis: Run the qPCR on a real-time PCR instrument. Determine the cycle threshold (Ct) values. Relative quantification (e.g., ΔΔCt method using a housekeeping gene like GAPDH) or absolute quantification (using a standard curve) can be used to determine the fold change in HCV RNA levels relative to the virus control.
Protocol 4.5: Cell Cycle Analysis by Flow Cytometry
-
Rationale: This assay directly validates the proposed mechanism of action by testing the hypothesis that this compound arrests Huh7.5 cells in the G2/M phase.
-
Seed Huh7.5 cells in a 6-well plate. Treat with an effective concentration of this compound (e.g., the calculated EC₉₀) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak in the this compound-treated sample compared to the control would support the proposed mechanism.
Data Analysis & Interpretation
Key Parameters
-
50% Effective Concentration (EC₅₀): The concentration of this compound that inhibits HCV replication by 50%.
-
50% Cytotoxic Concentration (CC₅₀): The concentration of this compound that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value (ideally >10) indicates that the drug's antiviral effect is specific and occurs at concentrations well below those that cause significant toxicity.
Data Presentation
All quantitative dose-response data should be summarized in a table. Non-linear regression (log[inhibitor] vs. response) should be used to calculate EC₅₀ and CC₅₀ values.
| Parameter | This compound |
| EC₅₀ (µM) | [Example Value: 15.2] |
| CC₅₀ (µM) | [Example Value: >100] |
| Selectivity Index (SI) | [Example Value: >6.6] |
Note: Values are hypothetical and for illustrative purposes only.
Interpreting the Results
-
A Successful Outcome: A successful experiment will show a dose-dependent decrease in HCV RNA levels with increasing concentrations of this compound. This should be coupled with a high CC₅₀ value, resulting in a favorable Selectivity Index.
-
Mechanism Validation: The flow cytometry data should show a significant increase in the percentage of cells in the G2/M phase for the this compound-treated sample compared to the DMSO control. This provides a strong link between the observed antiviral effect and the drug's known biochemical function.
-
Troubleshooting: If the EC₅₀ and CC₅₀ values are very close (SI < 2), the observed "antiviral" effect is likely due to general toxicity. If no antiviral effect is seen, check cell permissiveness, virus titer, and drug integrity.
Conclusion & Future Directions
These protocols provide a robust framework for investigating the anti-HCV activity of this compound. By demonstrating a dose-dependent inhibition of HCV replication at non-toxic concentrations and validating its mechanism through cell cycle analysis, researchers can build a strong case for its potential as a repurposed antiviral agent.
Future studies could explore:
-
Combination Therapy: Investigating the synergistic effects of this compound with other DAAs or host-targeting agents, as has been suggested with interferon-alpha.[2][4]
-
Resistance Profiling: Determining if HCV can develop resistance to a host-targeted agent like this compound. The barrier to resistance is often higher for drugs that target host factors.[5]
-
Pan-genotypic Activity: Testing the efficacy of this compound against other HCV genotypes.
References
-
Jin, H., Yamashita, A., Maekawa, S., et al. (2008). This compound, an oral antifungal agent, suppresses hepatitis C virus replication in vitro. Hepatology Research, 38(9), 909-18. [Link]
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Sainz, B., Jr, & Chisari, F. V. (2014). The HCV Life Cycle: In vitro Tissue Culture Systems and Therapeutic Targets. Viruses, 6(1), 49-62. [Link]
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Pang, K., et al. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7020. [Link]
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Scheel, T. K., & Rice, C. M. (2019). Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets. Viruses, 11(1), 30. [Link]
-
Rice, C. M. (2011). New Insights Into HCV Replication: Potential Antiviral Targets. Topics in Antiviral Medicine, 19(4), 117-120. [Link]
-
Calland, N., et al. (2012). Hepatitis C virus and Natural Compounds: A New Antiviral Approach? Viruses, 4(10), 2197-2219. [Link]
-
Scheel, T. K., & Rice, C. M. (2013). Understanding the hepatitis C virus life cycle paves the way for highly effective therapies. Nature Medicine, 19(7), 851-858. [Link]
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Li, Y., et al. (2024). Antitumor properties of this compound and its toxicity. Frontiers in Pharmacology, 15, 1438519. [Link]
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Helmy, N. M., et al. (2024). OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a. Acta Clinica Croatica, 64(1). [Link]
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Helmy, N. M., et al. (2025). Optimization of HCV Cell Culture System for Evaluation of Antiviral Drugs against HCV Genotypes 2a and 4a. Acta Clinica Croatica, 64(1), 99-106. [Link]
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HCV Guidance. (n.d.). HCV Resistance Primer. HCV Guidance: Recommendations for Testing, Managing, and Treating Hepatitis C. [Link]
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Kula, I., et al. (2019). In vitro methods for testing antiviral drugs. RSC Advances, 9(42), 24391-24406. [Link]
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Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Wikipedia. (n.d.). This compound. [Link]
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Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
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Syed, G. H., et al. (2010). Cellular Determinants of Hepatitis C Virus Assembly, Maturation, Degradation, and Secretion. Journal of Virology, 84(21), 11294-11304. [Link]
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Lindenbach, B. D., & Rice, C. M. (2013). Virion Assembly and Release. Current Topics in Microbiology and Immunology, 369, 199-218. [Link]
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Lindenbach, B. D., & Rice, C. M. (2013). Virion assembly and release. Current Topics in Microbiology and Immunology, 369, 199-218. [Link]
-
Zhu, Y. Z., et al. (2014). How hepatitis C virus invades hepatocytes: The mystery of viral entry. World Journal of Gastroenterology, 20(13), 3457-3467. [Link]
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Zhu, Y. Z., et al. (2014). How hepatitis C virus invades hepatocytes: The mystery of viral entry. World Journal of Gastroenterology, 20(13), 3457-3467. [Link]
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Kim, S., & Jang, S. K. (2024). The roles of HCV core protein and its binding host factor in virus assembly and release. Experimental & Molecular Medicine, 56(3), 503-511. [Link]
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Application Notes & Protocols: Griseofulvin as a Crop Protectant in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Classic Antifungal for Modern Agriculture
Discovered in 1939 from the fungus Penicillium griseofulvum, griseofulvin is a well-established, orally administered antifungal agent used for decades in human and veterinary medicine to treat dermatophyte infections.[1][2] Its journey, however, extends beyond the clinic and into the realm of agriculture, where it has shown significant potential as a crop protectant against a variety of fungal plant diseases.[1][2] As the need for novel and effective fungicides grows, re-examining existing compounds like this compound through a modern research lens offers a promising avenue for developing new crop protection strategies.
This guide provides a comprehensive overview and detailed protocols for researchers investigating the application of this compound in agriculture. It is designed to be a practical resource, grounding experimental design in a thorough understanding of the compound's mechanism of action, its inherent challenges, and its proven applications.
The Fungal Countermeasure: Mechanism of Action
This compound is primarily fungistatic , meaning it inhibits fungal growth rather than killing the fungus outright.[3] Its efficacy is rooted in a precise disruption of the fungal cell division process.
Core Mechanism: The primary mode of action is the binding of this compound to tubulin , the protein subunit that polymerizes to form microtubules.[4] This interaction disrupts the assembly and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1][4] By interfering with microtubule dynamics, this compound effectively arrests fungal cell division in the metaphase stage, halting the proliferation and spread of the pathogen.[1][3]
This mechanism is selective, with this compound showing a preferential binding to fungal tubulin over that of mammalian cells.[4] It enters fungal cells through an energy-dependent transport system, allowing it to accumulate intracellularly and exert its effect.[1][5]
Agricultural Applications & Antifungal Spectrum
Research has demonstrated this compound's effectiveness against a range of economically important plant pathogens. Its potential as a systemic fungicide, capable of being absorbed and translocated within the plant, makes it a subject of significant interest.
| Target Pathogen | Associated Disease(s) | Example Host Crops | Reference(s) |
| Colletotrichum spp. | Anthracnose | Apple, various fruits | [6],[7] |
| Botrytis cinerea | Gray Mold | Strawberry, Lettuce, Grapes | [6],[7] |
| Alternaria solani | Early Blight | Tomato, Potato | [6],[7] |
| Fusarium spp. | Fusarium Wilt, Root Rot | Various vegetables, cereals | [6],[7] |
| Powdery Mildew Fungi | Powdery Mildew | Eggplant, Cucurbits | [8] |
| Cytospora sp. | Canker | Fruit trees | [6],[7] |
Key Considerations & Challenges for Field Application
While promising, the translation of this compound from laboratory to field application requires overcoming several key challenges.
-
Phytotoxicity: This is a critical consideration. Studies on Arabidopsis have shown that this compound can inhibit root growth and cause swelling of the root tip.[9][10][11] Interestingly, this effect appears to be caused by targeting microtubule-associated proteins (MAPs) in plants, rather than directly binding to plant tubulin as it does in fungi.[9][10][12] This highlights the need for dose-response studies on target crops to determine a therapeutic window that is effective against fungi without causing unacceptable damage to the plant.
-
Poor Water Solubility: this compound is highly lipophilic and has very low solubility in water (approx. 8.64 mg/L), which complicates the preparation of effective spray or drench formulations.[1][2][13][14] Research has focused on methods like solid dispersions, microemulsions, and complexation with cyclodextrins to enhance its solubility and bioavailability.[13][14][15][16] For research purposes, organic solvents are often required for initial dissolution.
-
Formulation and Stability: The physical and chemical stability of this compound in various formulations must be validated to ensure consistent performance under different environmental conditions (temperature, light).[17]
-
Safety: this compound is suspected of causing genetic defects and may damage fertility or an unborn child.[18] Prolonged treatment in animal models has been linked to carcinogenicity.[19] Therefore, strict adherence to safety protocols is mandatory.
Experimental Protocols for Efficacy Evaluation
The following protocols provide a framework for evaluating this compound's potential as a crop protectant. They are designed to be adapted based on the specific host-pathogen system under investigation.
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: This foundational assay quantifies the intrinsic activity of the compound against the fungus in a controlled environment, providing a baseline for its potential efficacy. Using a solvent control (e.g., DMSO) is critical to ensure that any observed inhibition is due to this compound and not the solvent used to dissolve it.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or acetone
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Sterile water
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL (10 mg/mL) stock solution of this compound by dissolving it in a minimal amount of DMSO or acetone.
-
Media Preparation: Autoclave the PDA medium and cool it in a water bath to 45-50°C.
-
Amending Media: While the PDA is still molten, add the required volume of the this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). For the 0 µg/mL control, add an equivalent volume of the solvent (DMSO/acetone) used for the stock solution. Mix thoroughly by swirling.
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify completely in a laminar flow hood. Prepare at least three replicate plates for each concentration.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the target fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the fungus in the control plate has reached approximately 70-80% of the plate diameter.
-
Data Analysis: Calculate the average colony diameter for each concentration. Determine the Percentage Inhibition of Mycelial Growth using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate.
-
Where dt is the average diameter of the fungal colony in the treated plate.
-
-
-
IC50 Calculation: Plot the percentage inhibition against the logarithm of the this compound concentrations. Use probit analysis or non-linear regression to calculate the IC50 value.
Protocol 2: Greenhouse Efficacy Trial (Protective Foliar Application)
Objective: To evaluate the efficacy of this compound in preventing fungal infection on a host plant under controlled greenhouse conditions.
Rationale: This protocol simulates a preventative spray program. Applying the treatment before inoculation tests the compound's ability to form a protective barrier on the leaf surface. Including both an untreated, inoculated control and a commercial standard fungicide provides crucial benchmarks for assessing performance.[20]
Materials:
-
Healthy, susceptible host plants of uniform size and age
-
This compound
-
Solvent (e.g., acetone) and a surfactant (e.g., Tween 20)
-
Commercial standard fungicide (for comparison)
-
Fungal inoculum (spore suspension or mycelial slurry)
-
Pressurized spray bottles
-
Greenhouse or growth chamber with controlled temperature, humidity, and light
Procedure:
-
Plant Preparation: Grow susceptible host plants to a suitable stage (e.g., 4-6 true leaves). Randomize the plants into treatment groups (e.g., Untreated Control, this compound Low Dose, this compound High Dose, Commercial Standard). Use at least 5-10 plants per treatment group.
-
Treatment Solution Preparation:
-
Dissolve the required amount of this compound in a small volume of acetone.
-
Add this solution to water containing a surfactant (e.g., 0.05% Tween 20) to reach the final desired concentration (e.g., 100 and 500 µg/mL).
-
Prepare the commercial standard fungicide according to the manufacturer's label.
-
The untreated control will be sprayed with a water-surfactant solution containing the same concentration of acetone used in the this compound treatments.
-
-
Application: Spray the plants with their respective treatments until runoff, ensuring complete coverage of all foliage. Allow the foliage to dry completely (approximately 2-4 hours).
-
Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10^5 spores/mL). 24 hours after the treatment application, spray the inoculum uniformly over all plants, including the untreated controls.
-
Incubation: Place the plants in a high-humidity environment (e.g., cover with plastic bags or use a misting system) for 24-48 hours to facilitate infection. Then, move them to greenhouse conditions optimal for disease development.
-
Disease Assessment: 7-14 days after inoculation (or when symptoms are clearly visible on control plants), assess disease severity. This can be done using a rating scale (e.g., 0-5 scale where 0 = no disease, 5 = severe necrosis) or by calculating the percentage of leaf area infected.
-
Data Analysis: Calculate the average disease severity for each treatment. Determine the Percent Disease Control using the formula:
-
% Control = [(Severity_control - Severity_treated) / Severity_control] x 100
-
Use statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.
-
Safety and Handling
Given the toxicological profile of this compound, stringent safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound powder or solutions.[21][22]
-
Ventilation: Handle the dry powder in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[21]
-
Exposure: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[21][22] In case of skin contact, wash immediately with soap and water.[22][23]
-
Waste Disposal: Dispose of all waste (contaminated labware, unused solutions, plant material) in accordance with local and institutional regulations for chemical waste.
-
Reproductive Hazard: Due to its potential effects on fertility and the unborn child, users should be aware of the risks.[18][23] Obtain and read the Safety Data Sheet (SDS) before use.[18][22][23]
Conclusion and Future Directions
This compound represents a valuable natural product scaffold for the development of new agricultural fungicides.[6][7] While its direct use is hampered by phytotoxicity and poor solubility, its proven antifungal mechanism provides a strong foundation for further research.
Future work should focus on:
-
Analogue Synthesis: Developing derivatives of this compound with improved water solubility, lower phytotoxicity, and an enhanced antifungal spectrum.[24][25]
-
Formulation Technology: Investigating advanced delivery systems, such as nano-formulations or polymer-based carriers, to improve bioavailability and target delivery, potentially reducing the required application rate and minimizing environmental impact.
-
Understanding Plant Interactions: Further elucidating the specific molecular interactions between this compound and plant MAPs to better predict and mitigate phytotoxic effects.
By leveraging modern chemical and biological techniques, the full potential of this classic antifungal agent as a lead compound for crop protection can be explored.
References
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Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]
-
Title: this compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis Source: MDPI URL: [Link]
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Title: this compound: An Updated Overview of Old and Current Knowledge Source: PubMed Central (PMC) URL: [Link]
-
Title: this compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis Source: PubMed URL: [Link]
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Title: this compound: a novel interaction with bovine brain tubulin Source: PubMed URL: [Link]
-
Title: What is the mechanism of action of this compound (antifungal medication)? Source: Dr.Oracle URL: [Link]
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Title: this compound - Safety Data Sheet Source: Szabo-Scandic URL: [Link]
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Title: (PDF) this compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis Source: ResearchGate URL: [Link]
-
Title: Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein Source: PLOS One URL: [Link]
-
Title: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi In Vitro , In Vivo , and 3D-QSAR Analysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activity of Derivatives of the Natural Product this compound against Phytopathogenic Fungi Source: ACS Publications URL: [Link]
-
Title: Fungicide Efficacy Evaluation Source: CABI Digital Library URL: [Link]
-
Title: this compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Antifungal Activity of Derivatives of the Natural Product this compound against Phytopathogenic Fungi | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activities of Novel this compound Derivatives as Potential Anti-Phytopathogenic Fungi Agents Source: ResearchGate URL: [Link]
-
Title: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis Source: PubMed URL: [Link]
- Title: Production of this compound - Google Patents Source: Google Patents URL
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Title: Effect of this compound on microtubule dynamics of root tip cells in Arabidopsis Source: ResearchGate URL: [Link]
-
Title: Material Safety Data Sheet - this compound MSDS Source: Amazon S3 URL: [Link]
-
Title: UPTAKE OF this compound BY THE SENSITIVE DERMATOPHYTE, MICROSPORUM GYPSEUM Source: PubMed URL: [Link]
-
Title: Formulation, in-vitro Evaluation and Dissolution Enhancement of this compound by Solid Dispersion Method Source: David Publishing URL: [Link]
-
Title: Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin Source: MDPI URL: [Link]
-
Title: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides Source: Government of Canada URL: [Link]
-
Title: this compound: An Updated Overview of Old and Current Knowledge Source: MDPI URL: [Link]
-
Title: Greenhouse Trial Protocol & Analysis Source: Mycorrhizal Applications URL: [Link]
-
Title: Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin Source: PubMed URL: [Link]
-
Title: Formulation and evaluation of microemulsion containing this compound Source: ResearchGate URL: [Link]
-
Title: How to conduct the perfect fungicide trial… Source: University of Florida URL: [Link]
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Title: this compound production and relative expression of key this compound... Source: ResearchGate URL: [Link]
-
Title: this compound - PubMed Source: PubMed URL: [Link]
-
Title: Getting The Most From Your Fungicides: Application Rate, Interval & Timing Source: Greenhouse Grower URL: [Link]
-
Title: this compound: uses, dosing, warnings, adverse events, interactions Source: MedCentral URL: [Link]
-
Title: (PDF) In Vitro Antifungal Susceptibility of this compound Source: Amanote Research URL: [Link]
-
Title: this compound - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Effective Powdery White Mildew Treatment: Proven Methods on Eggplants Source: Novobac URL: [Link]
-
Title: In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems Source: Bentham Science URL: [Link]
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Title: (PDF) Drug Discovery of this compound : A Review Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Griseofulvin Solubility Enhancement: A Technical Support Guide for Researchers
Welcome to the technical support center for overcoming the experimental challenges posed by Griseofulvin's poor water solubility. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions, troubleshooting advice, and in-depth explanations to ensure the success of your experiments. As your dedicated application scientist, I will guide you through the intricacies of working with this challenging but vital antifungal agent. Our focus is on not just what to do, but why specific approaches are scientifically sound and experimentally robust.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
This compound is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] Its molecular structure is largely non-polar, making it "hydrophobic" or water-fearing. This inherent property leads to a very low dissolution rate in aqueous media, which is often the rate-limiting step for its bioavailability in both in vivo and in vitro settings.[2][3] The reported aqueous solubility of this compound is extremely low, in the range of 8.64 mg/L.[1][2]
Q2: I'm preparing a stock solution of this compound. What is the best organic solvent to use?
For initial solubilization, dimethyl sulfoxide (DMSO) is a common and effective choice.[4][5] this compound is also highly soluble in tetrachloroethane and soluble in acetone or chloroform.[4] It is slightly soluble in methanol and ethanol.[4] When preparing a stock solution, it is crucial to consider the final concentration of the organic solvent in your experimental system, as it may have off-target effects on your cells or assay. Always aim for the lowest possible final concentration of the organic solvent.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix this?
This is a common and frustrating issue known as "crashing out." It occurs because the this compound, which is stable in the high-concentration organic solvent, is suddenly introduced into a predominantly aqueous environment where its solubility is exceedingly low. The drug molecules rapidly come out of solution and form a precipitate.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound if your experimental design allows.
-
Use a pre-warmed medium: Adding the this compound stock to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.
-
Increase the volume of the medium: A larger volume of aqueous medium can better accommodate the dissolved drug.
-
Employ a solubilization technique: For many applications, simply dissolving in an organic solvent is insufficient. You will likely need to employ one of the advanced solubilization techniques discussed in the following sections.
Advanced Solubilization Strategies & Troubleshooting
For robust and reproducible experiments, more advanced formulation strategies are often necessary. Below are detailed guides and troubleshooting for the most effective methods.
Cyclodextrin Complexation
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, significantly enhancing the apparent water solubility of the guest molecule.[6][7][8] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD), are commonly used.[1][7][8]
Solubility Enhancement with Cyclodextrins
| Cyclodextrin Derivative | Fold Increase in Water Solubility | Reference |
| HP-γ-Cyclodextrin | 477-fold | [1][9] |
| HP-γ-Cyclodextrin | 343-fold | [2] |
| HP-β-Cyclodextrin | 11.5-fold | [1] |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Preparation of Solutions:
-
Accurately weigh the desired molar ratio of this compound and the chosen cyclodextrin (e.g., 1:2 this compound:β-CD).[6][7]
-
Dissolve the this compound in a minimal amount of a suitable organic solvent, such as acetone or ethanol.[1]
-
In a separate vessel, dissolve the cyclodextrin in purified water. Gentle heating may be required to aid dissolution.
-
-
Complexation:
-
Isolation of the Complex:
-
The inclusion complex will precipitate out as a crystalline powder.[6]
-
Collect the precipitate by filtration.
-
Wash the collected powder with a small amount of cold water to remove any uncomplexed cyclodextrin.
-
Dry the complex in a desiccator or under vacuum at a controlled temperature.
-
Workflow for this compound-Cyclodextrin Complexation
Caption: Workflow for preparing a soluble this compound-cyclodextrin complex.
Troubleshooting Cyclodextrin Complexation:
-
Low Yield:
-
Cause: Incomplete complexation or loss of product during washing.
-
Solution: Increase the stirring time or adjust the molar ratio of this compound to cyclodextrin. Use minimal amounts of cold water for washing.
-
-
Precipitation in Final Solution:
-
Cause: Exceeding the solubility limit of the complex.
-
Solution: Prepare a more dilute solution or use a more soluble cyclodextrin derivative like HP-β-CD or HP-γ-CD.
-
Solid Dispersions
The Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[10] This can be achieved by methods like solvent evaporation or melting.[10] The drug exists in an amorphous state, which has a higher energy state and thus greater solubility than the crystalline form.[11] The hydrophilic carrier also improves the wettability of the drug particles.[11] Common carriers include polyethylene glycols (PEG 6000) and polyvinylpyrrolidone (PVP).[10][11][12]
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Solvent Evaporation:
-
Evaporate the solvent under vacuum using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.
-
Alternatively, the solution can be poured into a petri dish and left in a fume hood for the solvent to evaporate.
-
-
Collection and Pulverization:
-
Scrape the dried solid dispersion from the container.
-
Gently pulverize the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Workflow for Solid Dispersion Preparation
Caption: Step-by-step process for creating a this compound solid dispersion.
Troubleshooting Solid Dispersions:
-
Crystallization of the Drug:
-
Cause: The amorphous form is thermodynamically unstable and can revert to the crystalline state, especially in the presence of moisture or at elevated temperatures.[12]
-
Solution: Use a higher concentration of the polymer to better stabilize the amorphous drug.[12] Store the solid dispersion in a tightly sealed container with a desiccant.
-
-
Incomplete Solvent Removal:
-
Cause: Insufficient drying time or temperature.
-
Solution: Extend the drying time or use a higher vacuum. Be cautious with temperature to avoid melting or degrading the components.
-
Nanosuspensions
The Principle: Nanosuspensions are colloidal dispersions of drug particles in a liquid medium, with particle sizes typically below 1 µm.[13][14] By reducing the particle size to the nanometer range, the surface area of the drug is dramatically increased, leading to a higher dissolution rate according to the Noyes-Whitney equation.[15] Stabilizers, such as surfactants or polymers, are required to prevent the aggregation of the nanoparticles.[13]
Experimental Protocol: Preparation of this compound Nanosuspension (Emulsion Solvent Diffusion Method)
-
Phase Preparation:
-
Nanoprecipitation:
-
Solvent Removal and Concentration:
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting nanosuspension can be concentrated by centrifugation and re-dispersion in a fresh aqueous medium.[13]
-
Workflow for Nanosuspension Preparation
Caption: A simplified workflow for producing this compound nanosuspensions.
Troubleshooting Nanosuspensions:
-
Particle Aggregation:
-
Cause: Insufficient stabilization.
-
Solution: Increase the concentration of the stabilizer or use a combination of stabilizers. Sonication can also help to break up aggregates.[13]
-
-
Broad Particle Size Distribution:
-
Cause: Inconsistent mixing or precipitation conditions.
-
Solution: Optimize the injection rate of the organic phase and the stirring speed. Ensure a constant temperature during the process.
-
Analytical Considerations
Quantifying Solubilized this compound
Accurate quantification of this compound in your prepared solutions is critical. UV-Visible spectrophotometry is a straightforward and cost-effective method.[16][17]
-
Wavelength of Maximum Absorbance (λmax): this compound typically exhibits a λmax around 291-295 nm.[16][17]
-
Solvent: Ensure your calibration standards are prepared in the same solvent system as your samples.
-
Linearity: Establish a standard curve to ensure your measurements are within the linear range of the assay.[17][18]
For more complex matrices or lower concentrations, High-Performance Liquid Chromatography (HPLC) offers greater specificity and sensitivity.[19][20]
Final Recommendations from Your Application Scientist
Overcoming the poor water solubility of this compound is a common yet manageable challenge. The choice of method will depend on your specific experimental needs, including the required concentration, the tolerance of your system to excipients, and the available equipment.
-
For ease of preparation and significant solubility enhancement, cyclodextrin complexation , particularly with HP-γ-CD, is an excellent starting point.[1][9]
-
Solid dispersions are a robust method for achieving a stable, amorphous form of the drug with improved dissolution.[10][11]
-
Nanosuspensions offer the advantage of a carrier-free system and can dramatically increase the dissolution rate.[13][14]
Always validate the solubility enhancement and the stability of your preparation over the course of your experiment. By understanding the principles behind these techniques and anticipating potential pitfalls, you can design experiments that yield clear, reproducible, and reliable data.
References
-
Dhanaraju, M. D., Kumaran, K. S., Baskaran, T., & Moorthy, M. S. R. (1998). Enhancement of bioavailability of this compound by its complexation with beta-cyclodextrin. Drug development and industrial pharmacy, 24(6), 583–587. [Link]
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Strategies for improving the solubility and metabolic stability of this compound analogues. (n.d.). RSC Publishing. [Link]
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Trotta, M., Gallarate, M., Carlotti, M. E., & Morel, S. (2003). Preparation of this compound nanoparticles from water-dilutable microemulsions. International journal of pharmaceutics, 254(2), 235–242. [Link]
-
Wang, Z., Chen, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Molecules (Basel, Switzerland), 28(21), 7360. [Link]
-
Formulation, in-vitro Evaluation and Dissolution Enhancement of this compound by Solid Dispersion Method. (n.d.). David Publishing. [Link]
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This compound nanosuspensions from triacetin-in-water emulsions. (n.d.). ResearchGate. [Link]
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Preparation of this compound nanoparticles from water-dilutable microemulsions. (n.d.). ResearchGate. [Link]
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Preparation and Characterization of this compound Solid Dispersions. (n.d.). Creighton University. [Link]
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Torrado, J. J., Torrado, S., & Cadorniga, R. (1998). Interactions of this compound with cyclodextrins in solid binary systems. Journal of inclusion phenomena and macrocyclic chemistry, 31(2), 227–239. [Link]
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Kumar, P., & Mohan, C. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(7), 485-494. [Link]
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Dhanaraju, M. D., Kumaran, K. S., Baskaran, T., & Moorthy, M. S. R. (1998). Enhancement of Bioavailability of this compound by Its Complexation with β-Cyclodextrin. Drug Development and Industrial Pharmacy, 24(6), 583-587. [Link]
-
Wang, Z., Chen, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Molecules, 28(21), 7360. [Link]
-
Enhancement of solubility and dissolution rate of this compound by microparticulate systems. (n.d.). ResearchGate. [Link]
-
Trotta, M., Gallarate, M., Carlotti, M. E., & Morel, S. (2003). Preparation of this compound nanoparticles from water-dilutable microemulsions. International journal of pharmaceutics, 254(2), 235–242. [Link]
-
enhancement of solubility and dissolution property of this compound by nanocrystallization. (n.d.). International Journal of Drug Development and Research. [Link]
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Poloxamer-enhanced solubility of this compound and its related antifungal activity against Trichophyton spp. (n.d.). SciELO. [Link]
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This compound 1. Exposure Data. (n.d.). IARC Publications. [Link]
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Improvement of this compound's Solubility and Dissolving Characteristics Using Nano Crystallization. (n.d.). International Journal on Science and Technology. [Link]
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Kang, M. J., Jung, S. Y., Lee, S., Kim, J. S., & Hwang, K. M. (2004). Improving the high variable bioavailability of this compound by SEDDS. Archives of pharmacal research, 27(1), 109–115. [Link]
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Sensitive Spectrophotometric Method for The Determination of this compound in Pharmaceutical. (n.d.). ResearchGate. [Link]
-
Olorunsola, E. O., Ekpeowo, S. U., Momoh, M. A., & Adikwu, M. U. (2023). Nanocrystallization of this compound Prior to Its Tablet Formulation Improves the Drug Delivery. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 555811. [Link]
-
Solubility of this compound in Various Oils and Surfactants (n=3). (n.d.). ResearchGate. [Link]
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Preparation and Microstructural Characterization of this compound Microemulsions Using Different Experimental Methods: SAXS and DSC. (n.d.). NIH. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF this compound IN ITS BULK AND PHARMACEUTICAL DOSAGE FORM BY USING UV- VISIBLE SPECTROSCOPY. (n.d.). IJCRT.org. [Link]
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Vigh, G., Varga-Puchony, Z., & Hlavay, J. (1980). Chromatographic analysis of this compound and metabolites in biological fluids. Journal of chromatography, 196(3), 432–436. [Link]
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Bioanalytical Method Development and Validation of this compound Nanoparticles using RP-HPLC. (n.d.). Journal of Young Pharmacists. [Link]
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A note on the solubility of this compound. (n.d.). Scite. [Link]
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Effect of Hydrophilic Diluents on the Release Profile of this compound from Tablet Formulations. (n.d.). African Journals Online. [Link]
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Wang, Z., Chen, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Molecules, 28(21), 7360. [Link]
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Development and Statistical Validation of UV Spectrophotometric Method for Estimation of this compound in Tablet Dosage Form. (n.d.). Asian Journal of Research in Chemistry. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of Griseofulvin
Welcome to the technical support center for Griseofulvin bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with the oral delivery of this critical antifungal agent. Here, we move beyond mere protocols to explain the causal relationships behind experimental choices, offering field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to provide a self-validating system of knowledge to ensure your in vivo studies are built on a robust formulation foundation.
Part 1: Foundational Concepts & Initial Queries
This section addresses the fundamental challenges of this compound and why bioavailability enhancement is a critical step in its development.
Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?
A1: The primary obstacle is this compound's poor aqueous solubility.[1][2][3] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low solubility.[4][5][6] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed through the gut wall into the bloodstream. Because this compound dissolves very slowly, its absorption is "dissolution rate-limited," leading to incomplete and highly variable absorption and suboptimal therapeutic outcomes.[2][6]
Q2: My preliminary in vivo study with a simple this compound suspension shows very low and erratic plasma concentrations. Is this expected?
A2: Yes, this is a classic and expected outcome for a BCS Class II compound like this compound.[1][4] The erratic plasma profiles you are observing are a direct consequence of its poor dissolution. Factors such as gastric emptying time, intestinal motility, and the presence or absence of food can dramatically influence the small amount of drug that does manage to dissolve, leading to high inter-subject variability.[7] It is well-documented that administering this compound with a high-fat meal enhances its absorption, underscoring its dissolution and solubility limitations.[3][8] Your results confirm the necessity of an enabling formulation strategy.
Q3: What are the main strategies to enhance the bioavailability of a BCS Class II drug like this compound?
A3: The core principle is to increase the drug's dissolution rate and/or its apparent solubility in the gastrointestinal tract. The main strategies revolve around several key technologies:
-
Particle Size Reduction: Increasing the surface area available for dissolution (e.g., nanocrystals, micronization).[6]
-
Amorphous Solid Dispersions (SDs): Dispersing the drug in a carrier polymer in a high-energy, amorphous state, which has a higher apparent solubility than the stable crystalline form.[9][10]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based carrier system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, facilitating solubilization and absorption.[7][11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug molecule.[13][14]
The choice of strategy depends on the specific physicochemical properties of the drug, the desired dose, and manufacturing considerations.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Guide - Formulation Strategies
This section provides in-depth, practical solutions to common issues encountered during the formulation development process.
Amorphous Solid Dispersions (SDs)
Q4: I prepared a this compound solid dispersion using the solvent evaporation method, but my powder X-ray diffraction (PXRD) analysis still shows sharp peaks characteristic of the crystalline drug. What went wrong?
A4: This indicates that you failed to achieve or maintain an amorphous state. The causality can be traced to several factors:
-
Insufficient Polymer Concentration: For a drug with a high tendency to crystallize like this compound, a higher polymer-to-drug ratio is often required to sterically hinder drug molecules from rearranging into a crystal lattice.[9][10] If the ratio is too low (e.g., 3:1 drug to polymer), there may not be enough polymer to properly disperse and stabilize the drug. Try increasing the polymer ratio to 1:1 or even 1:9.[9]
-
Poor Drug-Polymer Interaction: The stability of an amorphous dispersion relies on favorable interactions (e.g., hydrogen bonding) between the drug and the polymer. This compound lacks strong hydrogen bond donors/acceptors, making stabilization challenging.[9] You may need to screen different polymers (e.g., PVP K-90, HPMC, Eudragit) to find one with better miscibility and interaction potential.[9]
-
Slow Solvent Removal: If the solvent is removed too slowly during the evaporation process, the drug molecules have sufficient time to re-crystallize. Consider using a rotovap under vacuum to accelerate solvent removal or switching to a spray-drying process, which involves rapid solvent evaporation and can "trap" the drug in an amorphous state more effectively.
Q5: My this compound solid dispersion looks good initially (amorphous by PXRD and DSC), but after one month in storage, it recrystallizes. How can I prevent this?
A5: This is a classic stability issue with amorphous systems. The high-energy amorphous state is thermodynamically driven to revert to the low-energy crystalline state. The key is to inhibit molecular mobility.
-
Select a Polymer with a High Glass Transition Temperature (Tg): A polymer with a high Tg (e.g., PVP K-90) will result in a solid dispersion with a higher Tg. Storing the formulation at a temperature significantly below its Tg will drastically reduce molecular mobility, thereby preventing recrystallization.
-
Control Moisture: Water acts as a potent plasticizer, lowering the Tg of the solid dispersion and increasing molecular mobility. Ensure your manufacturing process is anhydrous and store the final product in tightly sealed containers with a desiccant.
-
Incorporate a Second Polymer: Sometimes, a ternary system can offer superior stability. For example, adding a polymer like HPMCAS can create more complex interactions that further inhibit crystallization.[10]
Lipid-Based Formulations (SEDDS/SLNs)
Q6: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound, but upon dilution in water, the emulsion is cloudy and large particles precipitate out over time. What's the issue?
A6: This indicates poor emulsification and/or drug precipitation, defeating the purpose of the SEDDS. The troubleshooting steps are:
-
Check Drug Solubility in Excipients: First, ensure this compound is fully solubilized in the oil/surfactant/cosurfactant mixture before dilution. If it's only suspended, it will crash out immediately. You may need to screen different oils (e.g., Capmul GMO-50) and surfactants (e.g., Poloxamer, Tween 80) to find a system with higher solubilizing capacity for this compound.[7][11]
-
Optimize Surfactant/Cosurfactant Ratio: The stability and size of the emulsified droplets depend critically on the surfactant-to-oil ratio. A low surfactant concentration may be insufficient to stabilize the oil-water interface, leading to droplet coalescence and drug precipitation. Systematically create a pseudo-ternary phase diagram to identify the optimal ratios of your components that form a stable, clear microemulsion upon dilution.
-
Assess Excipient Quality: Ensure your surfactants and lipids have not degraded. The presence of free fatty acids from lipid hydrolysis can destabilize the formulation.
Caption: How Self-Emulsifying Systems (SEDDS) improve drug absorption.
Q7: I'm working with Solid Lipid Nanoparticles (SLNs) and the particle size is too large (>500 nm) with a high Polydispersity Index (PDI > 0.5). How can I improve this?
A7: Large particle size and high PDI suggest an inefficient homogenization process or formulation instability.
-
Optimize Homogenization Parameters: For high-pressure homogenization (HPH), both pressure and the number of cycles are critical. Insufficient energy input will result in large, non-uniform particles. Systematically increase the homogenization pressure (e.g., up to 1500 bar) and the number of cycles (e.g., 5-10 cycles) to achieve smaller, more uniform particles.[11]
-
Surfactant and Stabilizer Concentration: The type and concentration of surfactant (e.g., Tween 80) and stabilizer (e.g., Poloxamer) are crucial for covering the newly created nanoparticle surface and preventing aggregation.[12][15] An insufficient amount will lead to particle agglomeration. Conversely, too much surfactant can lead to micelle formation. Optimization using a factorial design approach is recommended.[4][12]
-
Lipid Choice: The lipid core (e.g., glyceryl monostearate) must be solid at both room and body temperature.[4][15] If the lipid has a low melting point, the particles may coalesce during processing or storage.
Part 3: Troubleshooting Guide - In Vivo Study Design & Execution
Q8: I've administered my novel this compound formulation to rats, but the pharmacokinetic data shows extreme variability between animals, even more so than the control suspension. What could be the cause?
A8: While some variability is inherent, excessive variability in an enabling formulation group points to inconsistencies in either the formulation's in vivo behavior or the experimental procedure itself.
-
Formulation Instability in vivo : Your formulation may be precipitating in the GI tract. A SEDDS that is stable on the bench may not be stable in the presence of bile salts and digestive enzymes. Perform in vitro dispersion tests in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to check for precipitation. If precipitation occurs, you may need to increase the surfactant concentration or choose more robust excipients.[7]
-
Dosing Inaccuracy: For oral gavage in rodents, ensuring the full dose is delivered to the stomach without reflux is critical. Inconsistent technique can be a major source of variability. Ensure all technicians are using a standardized, validated procedure.
-
Food Effect: The presence or absence of food can drastically alter GI physiology and impact the performance of your formulation.[7][8] Standardize the fasting period for all animals (e.g., 12-hour fast before dosing) to minimize this variable.[2] If your formulation is lipid-based, its performance may be highly dependent on the fed or fasted state, a phenomenon you must characterize.[7]
-
Blood Sampling Site: Significant differences can exist between pharmacokinetic parameters calculated from arterial versus venous blood samples, especially shortly after administration.[16] Using a consistent sampling site (e.g., jugular vein cannula) for all animals and all time points is crucial for minimizing data variability.
Q9: My bioanalytical method for quantifying this compound in plasma has poor accuracy and precision at low concentrations. How can I improve my HPLC method?
A9: A robust bioanalytical method is the bedrock of any pharmacokinetic study. Poor performance at the lower limit of quantification (LLOQ) can render your terminal phase data unusable.
-
Optimize Sample Preparation: Simple protein precipitation with acetonitrile is often effective for this compound.[17][18] Ensure the ratio of plasma to acetonitrile is optimized to achieve complete protein removal without excessively diluting the sample. A subsequent dilution with mobile phase buffer can help eliminate chromatographic solvent effects.[17]
-
Enhance Detector Sensitivity: this compound is fluorescent. Switching from UV to a fluorescence detector can significantly increase sensitivity and selectivity, allowing for a much lower LLOQ.[17][18] Recommended wavelengths are an excitation of ~300 nm and an emission of ~418 nm.[17][18]
-
Select an Appropriate Internal Standard (IS): A good internal standard is critical for correcting variations in extraction and injection volume. Warfarin is a commonly used and effective IS for this compound analysis.[17][18]
-
Validate Rigorously: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[17][18] Intra-day and inter-day precision (CV%) should be less than 15% (20% at LLOQ).[17]
Part 4: Data Presentation & Comparative Pharmacokinetics
The table below summarizes typical pharmacokinetic parameters from studies evaluating different this compound formulations in rats, illustrating the potential for enhancement.
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Free this compound Suspension | 50 | 1.54 | ~4 | 22.36 | 100% (Baseline) | [19][20] |
| Niosomal Dispersion | 50 | 2.98 | ~8 | 41.56 | ~186% | [19][20] |
| SEDDS | 25 | ~1.2 | ~4 | ~15.0 | Comparable to commercial tabs | [7][21] |
| HP-γ-Cyclodextrin Complex | 15 | 0.72 | ~3 | 2.75 (AUC₀₋₁₂) | ~177% (vs. drug) | [2] |
| Solid Crystal Suspension | ~40 | ~1.5 | ~2 | ~10.5 (AUC₀₋₂₄) | ~350% (vs. physical mix) | [22] |
Note: Direct comparison between studies should be done with caution due to differences in animal models, doses, and analytical methods. The table serves to illustrate the magnitude of improvement possible with enabling formulations.
Part 5: Experimental Protocol
Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing a 1:9 drug-to-polymer solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound (micronized)
-
PVP K30
-
Dichloromethane (DCM) or suitable solvent in which both drug and polymer are soluble.[23]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound and 900 mg of PVP K30. This corresponds to a 1:9 drug-to-polymer weight ratio.
-
Dissolution: Dissolve both the this compound and PVP K30 in a minimal amount of DCM (~20-30 mL) in a round-bottom flask. Use gentle sonication if necessary to ensure complete dissolution, resulting in a clear solution.
-
Causality Check: A clear solution is mandatory. Any suspended particles indicate incomplete dissolution, which will lead to crystalline drug in the final product.
-
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply vacuum. Rotate the flask to ensure a thin film is formed on the wall. Continue until all solvent has evaporated and a dry, glassy film is visible.
-
Expert Insight: Rapid evaporation is key to preventing recrystallization. A thin, uniform film maximizes the surface area for evaporation.
-
-
Drying: Carefully scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Trustworthiness Step: Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization over time. This step is critical for long-term stability.
-
-
Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Characterization (Self-Validation):
-
PXRD: Analyze the powder using PXRD. The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the dispersion. Compare with the PXRD patterns of pure this compound and PVP K30.
-
DSC: Perform Differential Scanning Calorimetry. The absence of a sharp endotherm corresponding to the melting point of this compound (~220°C) further confirms it is amorphous. A single Tg, intermediate between that of the drug and polymer, indicates a miscible system.
-
-
Storage: Store the final powder in a tightly sealed container with desiccant at room temperature, protected from light and moisture.
References
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Rahman, M. A., et al. (2011). Preparation and Optimization OF Palm-Based Lipid Nanoparticles Loaded with this compound. Journal of Palm Oil Research. [Link]
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Kumar, H., et al. (2022). fabrication and characterization of this compound loaded solid lipid nanoparticles for improved oral delivery of bcs class ii drug. Journal of Pharmaceutical Negative Results. [Link]
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Aggarwal, N., & Goindi, S. (2013). Enhanced Oral Bioavailability of this compound via Niosomes. Journal of Pharmaceutical Sciences. [Link]
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Ojha, B., et al. (2018). Formulation, in-vitro Evaluation and Dissolution Enhancement of this compound by Solid Dispersion Method. International Journal of Pharmaceutical and Clinical Research. [Link]
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Dhanaraju, M. D., et al. (1998). Enhancement of bioavailability of this compound by its complexation with beta-cyclodextrin. Drug Development and Industrial Pharmacy. [Link]
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Marvania, A., & Deshpande, A. (2012). GRISEOFULVINE: BCS CLASSIFICATION AND SOLUBILITY ENHANCEMENT TECHNIQUES. OMICS International. [Link]
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Marvania, A., & Deshpande, A. (2012). GRISEOFULVINE: BCS CLASSIFICATION AND SOLUBILITY ENHANCEMENT TECHNIQUES. Semantic Scholar. [Link]
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Schwarz, H. J. (1979). TLC determination of this compound in plasma and 6-demethylthis compound in urine. Journal of Pharmaceutical Sciences. [Link]
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Aggarwal, N., & Goindi, S. (2013). Enhanced oral bioavailability of this compound via niosomes. Journal of Pharmaceutical Sciences. [Link]
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Gryczke, A., et al. (2012). Solid crystal suspensions containing this compound--preparation and bioavailability testing. International Journal of Pharmaceutics. [Link]
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Kumar, R., & Siril, P. F. (2019). Nanotechnology based approaches to enhance aqueous solubility and bioavailability of this compound: A literature survey. Journal of Drug Delivery Science and Technology. [Link]
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Rosenblatt, K. M., et al. (2019). Nano- and microcrystals of this compound subcutaneously administered to rats resulted in improved bioavailability and sustained release. Drug Development and Industrial Pharmacy. [Link]
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Sharma, S., et al. (2019). Pharmacological screening of this compound loaded solid lipid nanoparticles for improved oral delivery of poorly water soluble dr. The Pharma Innovation Journal. [Link]
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Femi-Oyewo, M. N., et al. (2020). Nanocrystallization of this compound Prior to Its Tablet Formulation Improves the Drug Delivery. Journal of Pharmaceutical Research International. [Link]
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Rahman, M. A., et al. (2011). Preparation and Optimization OF Palm-Based Lipid Nanoparticles Loaded with this compound. Journal of Palm Oil Research. [Link]
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Wang, Z., et al. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Molecules. [Link]
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Wei, B., et al. (2008). Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies. Analytical Chemistry Insights. [Link]
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Kumar, H., et al. (2022). FABRICATION AND CHARACTERIZATION OF this compound LOADED SOLID LIPID NANOPARTICLES FOR IMPROVED ORAL DELIVERY OF BCS CLASS II DRUG. Journal of Pharmaceutical Negative Results. [Link]
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Unknown Authors. (2023). Formulation And Characterization of this compound Liposome Loaded Topical Film. International Journal for Multidisciplinary Research. [Link]
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Wei, B., et al. (2008). Development and validation of a HPLC method to determine this compound in rat plasma: application to pharmacokinetic studies. Analytical Chemistry Insights. [Link]
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Dhanaraju, M. D., et al. (1998). Enhancement of Bioavailability of this compound by Its Complexation with β-Cyclodextrin. ResearchGate. [Link]
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Tao, J., et al. (2015). Preparation and Characterization of this compound Solid Dispersions. Creighton University. [Link]
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Karima, N., et al. (2020). Comparison of In-Vitro Dissolution of this compound Tablet made from Nano Particles and Solid Dispersion. Asian Journal of Pharmaceutical Research and Development. [Link]
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Kumar, R., & Siril, P. F. (2019). Nanotechnology based approaches to enhance aqueous solubility and bioavailability of this compound: A literature survey. ResearchGate. [Link]
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Unknown Authors. (2017). Bioanalytical Method Development and Validation of this compound Nanoparticles using RP-HPLC. Journal of Young Pharmacists. [Link]
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Kang, B. K., et al. (2004). Improving the high variable bioavailability of this compound by SEDDS. International Journal of Pharmaceutics. [Link]
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Tao, J., et al. (2015). Preparation and Characterization of this compound Solid Dispersions. ResearchGate. [Link]
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Elewski, B. E. (2023). This compound. StatPearls - NCBI Bookshelf. [Link]
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Wei, B., et al. (2008). Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies. Semantic Scholar. [Link]
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Al-Bari, M. A. A. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules. [Link]
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Kang, B. K., et al. (2004). Improving the High Variable Bioavailability of this compound by SEDDS. ResearchGate. [Link]
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Chen, M. L., et al. (1982). Arterial and venous blood sampling in pharmacokinetic studies: this compound. Journal of Pharmaceutical Sciences. [Link]
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Onoue, S., et al. (2009). In vitro/in vivo phototoxic risk assessments of this compound based on photobiochemical and pharmacokinetic behaviors. European Journal of Pharmaceutical Sciences. [Link]
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Toutain, P. L., & Bousquet-Mélou, A. (2004). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]
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Biolivz Research Center. (n.d.). In Vivo Pharmacokinetics | PK Screening & Modeling Services. Biolivz Research Center. [Link]
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Technical Support Center: Investigating Griseofulvin Resistance in Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Griseofulvin resistance mechanisms in fungi. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the knowledge and methodologies to confidently investigate and understand the nuances of this compound resistance.
Understanding this compound: Mechanism of Action and Resistance
This compound is a fungistatic antibiotic that has been a cornerstone in the treatment of dermatophyte infections.[1] Its primary mechanism of action involves the disruption of fungal mitosis.[2][3] The drug enters fungal cells through an energy-dependent transport system and binds to tubulin, the protein subunit of microtubules.[2][4] This binding interferes with the formation and function of the mitotic spindle, ultimately halting cell division.[4]
However, the emergence of this compound-resistant fungal strains presents a significant clinical challenge.[5][6] Resistance can arise through several mechanisms, which are crucial to understand for effective drug development and clinical management. The primary mechanisms include:
-
Target Site Modification: Mutations in the β-tubulin gene can alter the drug-binding site, reducing the affinity of this compound for its target.[7][8]
-
Reduced Drug Uptake: Some fungi may possess or acquire alterations in their cell membrane transport systems, leading to decreased intracellular accumulation of this compound. Intrinsic resistance is often attributed to the lack of an efficient energy-dependent transport system for the drug.[9][10]
-
Active Drug Efflux: Fungal cells can actively pump this compound out of the cytoplasm using ATP-binding cassette (ABC) transporters and other efflux pumps.[11][12][13]
-
Drug Detoxification: Fungi may employ metabolic pathways to chemically modify and inactivate this compound, rendering it ineffective.[14]
This guide will provide practical solutions to common experimental hurdles in elucidating these resistance mechanisms.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: Antifungal Susceptibility Testing (AST) - Inconsistent MIC values for this compound
Question: We are performing broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of this compound against our fungal isolates, but the results are highly variable between experiments. What could be causing this inconsistency?
Answer: Inconsistent MIC values for this compound are a common issue, often stemming from the specific properties of the drug and the fastidious nature of some fungi. Here’s a troubleshooting guide to improve the reproducibility of your AST results.
Causality and Troubleshooting:
-
Poor Drug Solubility: this compound is poorly soluble in aqueous media.[14] Incomplete solubilization can lead to inaccurate drug concentrations in your assay.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it in the culture medium. Ensure the final solvent concentration in your assay does not exceed a level that affects fungal growth (typically ≤1%).[15]
-
-
Inoculum Preparation and Density: The size and viability of the fungal inoculum are critical.[15] Inconsistent inoculum preparation will lead to variable growth rates and, consequently, variable MICs.
-
Solution: Standardize your inoculum preparation. For filamentous fungi, use a spectrophotometer to adjust the turbidity of the spore or mycelial fragment suspension. For yeasts, a hemocytometer or spectrophotometer can be used to achieve a consistent cell density. Refer to CLSI M38-A guidelines for standardized methods.[16]
-
-
Incubation Time and Temperature: Suboptimal incubation conditions can affect fungal growth and drug efficacy.
-
Solution: Maintain a consistent incubation temperature and duration as recommended for the specific fungal species.[15] For slow-growing fungi, a longer incubation period may be necessary, but this should be standardized across all experiments.
-
-
"Trailing" Effect: Some fungi may exhibit trailing growth, where a small amount of residual growth is observed at drug concentrations above the MIC. This can make endpoint determination subjective.
-
Solution: The recommended endpoint for this compound against dermatophytes is an 80% reduction in growth compared to the drug-free control.[17] This helps to minimize the impact of trailing on MIC determination.
-
Experimental Workflow for Standardized Broth Microdilution AST
Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.
Quantitative Data Summary for AST Troubleshooting
| Parameter | Common Issue | Recommended Solution | Expected Outcome |
| This compound Stock | Precipitation in media | Use 100% DMSO for stock; final DMSO in assay <1% | Clear solution, accurate final drug concentration |
| Inoculum Density | Variable growth | Standardize to 0.5 McFarland or specific OD reading | Consistent growth in control wells |
| Incubation Time | Over/under-growth | Follow species-specific guidelines (e.g., 48-72h) | Optimal growth for accurate MIC reading |
| MIC Endpoint | Subjective reading due to trailing | Use 80% growth inhibition endpoint | Reproducible MIC values |
FAQ 2: Molecular Analysis - Failure to Identify β-tubulin Gene Mutations in Resistant Isolates
Question: We have several fungal isolates that exhibit high resistance to this compound in our AST assays, but we are unable to identify any mutations in the β-tubulin gene through Sanger sequencing. What other mechanisms should we investigate?
Answer: While β-tubulin mutations are a known cause of this compound resistance, their absence in resistant isolates points towards other important mechanisms.[7][18] Here's a guide to exploring alternative resistance pathways.
Investigative Workflow for Non-Tubulin-Mediated Resistance
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Technical Support Center: Optimizing Griseofulvin Dosage for Cell Culture Experiments
Welcome to the technical support guide for utilizing Griseofulvin in your cell culture experiments. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when determining the optimal dosage of this potent microtubule inhibitor. This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific issues you may encounter.
Section 1: Foundational Knowledge & Initial Setup
This section covers the essential biochemical properties of this compound and the critical first steps for preparing it for your experiments.
FAQ 1: What is the primary mechanism of action for this compound in mammalian cells?
This compound's primary antitumor activity stems from its ability to disrupt microtubule dynamics.[1] It binds to tubulin, the protein subunit of microtubules, interfering with the proper formation and function of the mitotic spindle during cell division.[2][3] This disruption does not typically cause wholesale microtubule depolymerization at effective concentrations; instead, it suppresses the dynamic instability of the microtubules.[4][5][6]
This interference leads to several downstream consequences:
-
G2/M Cell Cycle Arrest: By disrupting the mitotic spindle, this compound prevents cells from properly segregating their chromosomes, causing them to arrest in the G2/M phase of the cell cycle.[4][5][7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.[9][10][11][12] This is often characterized by the activation of caspases 9 and 3.[10][12]
-
Inhibition of Wnt/β-catenin Signaling: In some cancer types, such as multiple myeloma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of certain cancer cells.[1][4]
Below is a diagram illustrating the primary mechanism of action.
Caption: this compound's primary mechanism of action.
FAQ 2: How should I prepare a this compound stock solution? I've noticed it has poor water solubility.
Your observation is correct. This compound is practically insoluble in water, which is a critical consideration for its use in aqueous cell culture media.[13][14][15]
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: The recommended solvent is Dimethyl Sulfoxide (DMSO) .[1][16][17] this compound is also soluble in other organic solvents like ethanol and methanol, but DMSO is standard for cell culture applications.[18][19]
-
Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM . This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of high-purity, sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C . Solutions in DMSO are reported to be stable for up to 3 months under these conditions.[15]
Crucial Note on Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% , and absolutely no higher than 1%, as higher concentrations can cause cellular stress and toxicity, confounding your results.[20]
Section 2: Experimental Design & Optimization
Designing a robust experiment is key to obtaining reliable and reproducible data. This section guides you through determining the optimal dosage range for your specific cell line.
FAQ 3: What is a good starting concentration range for my initial dose-response experiment?
The effective concentration of this compound varies significantly depending on the cell line.[8][9] A broad initial screening is necessary to identify the active range for your specific model.
Based on published data, a sensible starting range for a 24- to 72-hour experiment is 0.1 µM to 200 µM .[4][11] It is often advisable to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 5, 10, 25, 50, 100, 200 µM) for this initial screen to efficiently cover a wide range.[21][22]
The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for various cancer cell lines, which can help you tailor your starting range.
| Cell Line | Cancer Type | Reported IC50 Value | Incubation Time | Reference |
| KMS-18 | Multiple Myeloma | 9 µM | 72 hours | [4][8] |
| HeLa | Cervical Cancer | 20 - 75 µM | 20 - 24 hours | [5][8][9][23] |
| SU-DHL-4 | Lymphoma | 22 µM | 72 hours | [4][8] |
| HT-29 | Colorectal Cancer | >20 µM (for G2/M arrest) | Not Specified | [4] |
| SCC114 | Oral Squamous Carcinoma | 35 µM | 24 hours | [9][23] |
| MPC-11 | Murine Myeloma | 41 µM | 72 hours | [4] |
| JKT-1 | Testicular Germ Cell | 53 µM | 24-72 hours | [8] |
| CLL (Primary) | Chronic Lymphocytic Leukemia | 80 µM | 72 hours | [4] |
FAQ 4: How do I design a robust experiment to determine the IC50 value of this compound?
Determining the IC50 (the concentration of a drug that inhibits a biological process by 50%) is a fundamental step. A poorly designed experiment can lead to highly variable and unreliable results.
The workflow below outlines a self-validating system for accurate IC50 determination.
Caption: Experimental workflow for IC50 determination.
Key Considerations for this Workflow:
-
Cell Seeding Density: It is critical to ensure cells are in the exponential growth phase throughout the experiment.[21] Perform a growth curve analysis beforehand to determine the optimal seeding density that prevents confluence in your control wells by the end of the assay.[22]
-
Controls: Always include a "vehicle control" (cells treated with the same final concentration of DMSO as your highest drug concentration) to account for any solvent effects. A "no treatment" control should also be included.
-
Replicates: Technical and biological replicates are essential for statistical power. The definitive experiment should be performed with at least three technical replicates and repeated on different days (biological replicates) to ensure reproducibility.[21]
-
Data Analysis: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value accurately.
Section 3: Troubleshooting Common Issues
Even with careful planning, experiments can yield unexpected results. This section addresses common problems and their solutions.
FAQ 5: My cells show very little response to this compound, even at high concentrations. What could be wrong?
This is a common issue that can stem from several sources:
-
Drug Inactivity:
-
Cause: The this compound powder or stock solution may have degraded.
-
Solution: Purchase fresh this compound from a reputable supplier. If your stock solution is old or has been stored improperly (e.g., multiple freeze-thaws), prepare a fresh stock from the new powder.[15]
-
-
Sub-optimal Incubation Time:
-
Cause: this compound's effects are cell-cycle dependent. Some cell lines may require longer exposure to pass through a full cell cycle and undergo mitotic arrest.
-
Solution: Perform a time-course experiment. Test your chosen concentrations at 24, 48, and 72 hours to see if a longer incubation period is required for a significant effect.
-
-
Intrinsic Cell Line Resistance:
-
Cause: Your cell line may be naturally resistant to microtubule-disrupting agents. This can be due to various factors, including expression of drug efflux pumps or mutations in tubulin.
-
Solution: Verify the sensitivity of your cell line with a positive control agent known to induce G2/M arrest, such as paclitaxel or nocodazole.[7][24] If the cells respond to the positive control but not this compound, they are likely specifically resistant to this compound.
-
-
Drug Precipitation:
-
Cause: this compound's poor aqueous solubility can cause it to precipitate out of the culture medium at high concentrations, reducing its effective concentration.
-
Solution: When adding the this compound stock to your medium, add it dropwise while gently swirling the medium to ensure rapid and even mixing. Visually inspect the medium under a microscope for any signs of precipitation after adding the drug.
-
FAQ 6: I'm seeing significant cell death in my vehicle (DMSO) control wells. How do I fix this?
Toxicity from the solvent can mask the true effect of your compound.
-
Cause: The final concentration of DMSO in your culture medium is too high. Most cell lines are sensitive to DMSO concentrations above 0.5%.
-
Solution:
-
Recalculate your dilutions. Ensure your final DMSO concentration does not exceed this 0.5% threshold.
-
Increase your stock concentration. If your dilutions require adding a large volume of stock, prepare a more concentrated stock solution (e.g., 50-100 mM). This will allow you to add a smaller volume to achieve the same final drug concentration, thereby reducing the final DMSO concentration.
-
FAQ 7: My dose-response data is highly variable between experiments. What are the likely causes?
Poor reproducibility is a major challenge in cell-based assays.[21] The most common culprits are inconsistencies in experimental procedure.
-
Cause 1: Inconsistent Cell Number: Seeding different numbers of cells from one experiment to the next will drastically alter the results.
-
Solution 1: Be meticulous with cell counting. Use an automated cell counter if available. Always seed cells from a single, homogenous cell suspension. Ensure your chosen seeding density keeps the cells in an exponential growth phase for the duration of the experiment.[22]
-
Cause 2: Variation in Cell Health/Passage Number: Cells at very high or very low passage numbers, or cells that are unhealthy, will respond differently to drug treatment.
-
Solution 2: Use cells within a consistent and defined passage number range for all experiments. Always ensure cells are healthy and have high viability (>95%) before seeding for an experiment.
-
Cause 3: Inconsistent Incubation Times: Small variations in the timing of drug addition or assay termination can impact results, especially in time-sensitive assays.
-
Solution 3: Standardize all incubation times. Use timers and a consistent workflow for treating plates and performing the final assay readout.
Section 4: Advanced Protocols & Mechanistic Studies
Once you have determined an effective dose range, you may want to investigate the specific cellular effects of this compound. Here are step-by-step protocols for key validation experiments.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Plate your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with your range of this compound concentrations (and controls) for the desired duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows you to quantify the percentage of cells in different phases of the cell cycle, enabling you to confirm G2/M arrest.[1]
-
Cell Treatment: Culture cells in 6-well plates and treat with an effective concentration of this compound (e.g., the IC50 or 2x IC50) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells (to include any detached apoptotic cells) and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control is indicative of this compound-induced arrest.[12]
References
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Schmeel, L. C., et al. (2017). This compound Efficiently Induces Apoptosis in In Vitro Treatment of Lymphoma and Multiple Myeloma. Anticancer Research. Available at: [Link]
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Zhang, Y., et al. (2024). Antitumor properties of this compound and its toxicity. Frontiers in Pharmacology. Available at: [Link]
-
Rebacz, B., et al. (2007). Identification of this compound as an Inhibitor of Centrosomal Clustering in a Phenotype-Based Screen. Cancer Research. Available at: [Link]
-
Mauro, F. D., et al. (2013). The anti-mitotic drug this compound induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism. Toxicology and Applied Pharmacology. Available at: [Link]
-
Schmeel, L. C., et al. (2017). This compound Efficiently Induces Apoptosis in In Vitro Treatment of Lymphoma and Multiple Myeloma. PubMed. Available at: [Link]
-
Jin, C., et al. (2008). Effects of this compound on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study. Contemporary Oncology. Available at: [Link]
-
Ho, Y., et al. (2001). This compound potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells. International Journal of Cancer. Available at: [Link]
-
Zhang, Y., et al. (2024). Antitumor properties of this compound and its toxicity. National Institutes of Health. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?. Available at: [Link]
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Ho, Y., et al. (2001). This compound potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells. ResearchGate. Available at: [Link]
-
Panda, D., et al. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences. Available at: [Link]
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Al-khazragyi, N. B., & Al-Ammar, K. A. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules. Available at: [Link]
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IARC Publications. (n.d.). This compound 1. Exposure Data. Available at: [Link]
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Dr.Oracle. (2025). What is the mechanism of action of this compound (antifungal medication)?. Available at: [Link]
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Wikipedia. (n.d.). This compound. Available at: [Link]
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Panda, D., et al. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. National Institutes of Health. Available at: [Link]
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Fallahi-Sichani, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. National Institutes of Health. Available at: [Link]
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Garg, T., et al. (2015). Preparation and Evaluation of Dermal Delivery System of this compound Containing Vitamin E-TPGS as Penetration Enhancer. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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IJFMR. (n.d.). Formulation And Characterization of this compound Liposome Loaded Topical Film. Available at: [Link]
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Raab, M. S., et al. (2015). Strategies for improving the solubility and metabolic stability of this compound analogues. MedChemComm. Available at: [Link]
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David Publishing. (n.d.). Formulation, in-vitro Evaluation and Dissolution Enhancement of this compound by Solid Dispersion Method. Available at: [Link]
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Lee, H.-K., et al. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. MDPI. Available at: [Link]
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Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Available at: [Link]
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YouTube. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Available at: [Link]
- Google Patents. (n.d.). CN103275047B - Preparation method of this compound.
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Al-Obaidi, H., & Buckton, G. (2009). Evaluation of this compound Binary and Ternary Solid Dispersions with HPMCAS. AAPS PharmSciTech. Available at: [Link]
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Lee, H.-K., et al. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin. PubMed. Available at: [Link]
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Slideshare. (n.d.). Preparation of this compound by fermentation. Available at: [Link]
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National Institutes of Health. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Available at: [Link]
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ResearchGate. (n.d.). Improvement of this compound's Solubility and Dissolving Characteristics Using Nano Crystallization. Available at: [Link]
-
Semantic Scholar. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Available at: [Link]
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ResearchGate. (2025). Stability Study of this compound in Non Aqueous Microemulsion System. Available at: [Link]
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Navigating Griseofulvin-Induced Cytotoxicity in Non-Target Cells: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Griseofulvin. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of this compound-induced cytotoxicity in non-target cells during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and specificity of your results.
Section 1: Foundational Knowledge - Understanding this compound's Mechanism of Action
Before delving into troubleshooting, it is crucial to understand how this compound exerts its effects at a cellular level. This compound is an antifungal agent that primarily disrupts microtubule function.[1] While its affinity is higher for fungal tubulin, it can also affect mammalian cells, particularly at higher concentrations.[1][2]
The primary mechanism of action involves binding to tubulin and disrupting the dynamic instability of microtubules.[2][3] This interference with microtubule polymerization and depolymerization leads to a cascade of cellular events, including:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.[3][4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, through various signaling pathways.[5][6][7] This can involve the activation of caspases, such as caspase-3 and caspase-9, and the involvement of pro-apoptotic proteins like p53.[6][8]
It is this fundamental mechanism that, while effective against rapidly dividing fungal and cancer cells, can also lead to unintended cytotoxicity in non-target, healthy cells in your in vitro models.
Caption: Core mechanism of this compound leading to apoptosis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in non-target cell lines.
Q1: I'm observing significant cytotoxicity in my control (non-cancerous) cell line at concentrations reported to be selective for cancer cells. What could be the cause?
A1: Potential Causes and Solutions
Several factors can contribute to unexpected cytotoxicity in non-target cells:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Rapidly proliferating non-cancerous cell lines may be more susceptible due to the drug's anti-mitotic nature.
-
Concentration and Exposure Time: The reported "cancer-selective" concentrations are often determined under specific experimental conditions. Prolonged exposure or slight variations in concentration can tip the balance towards cytotoxicity in your specific cell line.
-
Off-Target Effects: While the primary target is tubulin, this compound can have other effects. For instance, it has been implicated in hepatotoxicity in animal models, suggesting potential off-target effects in liver-derived cell lines.[4][9][10]
Troubleshooting Workflow:
-
Perform a Dose-Response Curve: This is the most critical first step. Test a wide range of this compound concentrations on your non-target cell line to determine the precise IC50 (half-maximal inhibitory concentration).
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Cell Proliferation Rate: Characterize the doubling time of your non-target cell line. Faster-growing cells may be more sensitive.
-
Literature Review for Your Specific Cell Line: Search for any published data on the effects of this compound or other microtubule inhibitors on your specific non-target cell line.
Caption: Workflow for addressing unexpected cytotoxicity.
Q2: How can I differentiate between apoptotic and necrotic cell death induced by this compound in my non-target cells?
A2: Distinguishing Modes of Cell Death
It is essential to determine the mode of cell death to understand the underlying mechanism of cytotoxicity.
-
Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. It is often mediated by caspases.[6]
-
Necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. It is typically characterized by cell swelling, membrane rupture, and release of intracellular contents, which can trigger an inflammatory response.
Experimental Protocols to Differentiate Apoptosis and Necrosis:
| Assay | Principle | Detects |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. | Early apoptosis, late apoptosis, necrosis, and live cells. |
| Caspase Activity Assays | Fluorometric or colorimetric assays that measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9). This compound has been shown to activate caspase-3 and -9.[6][11] | Apoptosis |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks. | Apoptosis |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. | Necrosis |
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Ensuring Experimental Reproducibility
Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:
-
This compound Preparation and Storage: this compound has poor water solubility.[4][7] The choice of solvent and storage conditions are critical.
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all experiments, including vehicle controls.
-
Stock Solution: Prepare a high-concentration stock solution, aliquot it into single-use volumes, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Confluency: Plate cells at a consistent density and treat them at the same level of confluency, as cell-cell contact can influence drug sensitivity.
-
-
Assay-Specific Variability:
-
Metabolic Assays (e.g., MTT, XTT): Be aware that this compound, by affecting the cell cycle, can influence metabolic activity without necessarily causing immediate cell death. Corroborate results with direct cell counting or a cytotoxicity assay.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Non-target cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and a vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After this compound treatment, collect the culture medium (containing detached cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC-negative/PI-negative cells are live.
-
FITC-positive/PI-negative cells are in early apoptosis.
-
FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative/PI-positive cells are necrotic.
-
Section 4: Concluding Remarks
Troubleshooting this compound-induced cytotoxicity in non-target cells requires a systematic approach grounded in a solid understanding of its mechanism of action. By carefully controlling experimental variables, performing thorough dose-response and time-course studies, and utilizing appropriate assays to characterize cell death, researchers can obtain reliable and reproducible data. This guide serves as a starting point for navigating these challenges and ensuring the scientific rigor of your investigations.
References
-
Panda, D., Rathinasamy, K., Bera, B., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences, 102(28), 9878–9883. [Link]
- Rebacz, B., Larsen, T. O., Clausen, M. H., Ronnest, M. H., Löffler, H., Ho, A. D., & Krämer, A. (2007). Identification of this compound as an inhibitor of centrosomal clustering in a phenotype-based screen. Cancer research, 67(13), 6342–6350.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Fattahi, A., & Siani, A. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7001. [Link]
-
Patsnap. (2024). What is the mechanism of this compound?. Synapse. [Link]
- Ma, L., et al. (2020). This compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. International Journal of Molecular Sciences, 21(17), 6344.
- Rathinasamy, K., et al. (2010). This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. BMC Cancer, 10, 213.
-
Lin, S. Y., et al. (2012). Effects of this compound on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study. Journal of experimental & clinical cancer research : CR, 31, 6. [Link]
-
Ho, Y. S., et al. (2001). This compound potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells. International journal of cancer, 91(3), 393–401. [Link]
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Yu, N., et al. (2024). Antitumor properties of this compound and its toxicity. Frontiers in Pharmacology, 15, 1459539. [Link]
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Technical Support Hub: Minimizing Off-Target Effects of Griseofulvin in Cellular Assays
Welcome to the technical support hub for Griseofulvin. This guide is designed to provide in-depth, practical advice to help you design robust cellular assays and navigate the potential challenges of off-target effects. We aim to explain not just what to do, but why specific experimental choices are critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to potential off-target effects in mammalian cells?
Answer: this compound's primary, on-target mechanism is the disruption of microtubule (MT) dynamics.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, leading to a mitotic arrest at metaphase.[2][3]
While this compound shows preferential binding to fungal tubulin, it can also affect mammalian tubulin, though with weaker affinity.[1][4] This forms the basis of its potential use in cancer research, but it's also the source of its primary off-target concerns in non-cancer-related cellular assays. At high concentrations, the effects on microtubule dynamics can lead to cytotoxicity that is unrelated to the specific pathway you may be studying.[3]
Application Scientist's Note: It's crucial to distinguish between a compound's molecular mechanism (binding to tubulin) and the resulting cellular phenotype (e.g., cell cycle arrest, apoptosis). A common pitfall is assuming any observed phenotype is a direct result of your intended experimental pathway, when it could be a consequence of this fundamental disruption of the cytoskeleton. Always consider that interfering with microtubule dynamics has widespread cellular consequences beyond just mitosis.
Q2: What are the most common and well-documented off-target effects of this compound that I should be aware of?
Answer: Beyond its effects on microtubule dynamics, this compound has several other documented off-target activities that can confound experimental results:
-
Induction of Cytochrome P450 (CYP) Enzymes: this compound is a known inducer of hepatic microsomal enzymes, particularly the CYP3A4 and CYP1A2 families.[5][6][7][8] In a cellular context, especially with primary cells like hepatocytes or in long-term culture, this can alter the metabolism of this compound itself or other compounds in your media, leading to unpredictable effective concentrations.
-
Induction of Aneuploidy: Due to its mechanism of disrupting the mitotic spindle, this compound can cause incorrect chromosome segregation, leading to aneuploidy (an abnormal number of chromosomes).[9][10][11][12] This effect is dose-dependent and can trigger secondary cellular responses, such as p53 activation, that may be misinterpreted as a direct effect on a specific signaling pathway.[13][14]
-
Interference with Nucleic Acid and Protein Synthesis: Some studies suggest that this compound can interfere with nucleic acid and protein synthesis within fungal cells, and while less pronounced in mammalian cells, this possibility should not be entirely dismissed, especially at higher concentrations.[1][15]
Application Scientist's Note: The induction of CYP enzymes is a particularly subtle off-target effect. If your cell model has metabolic capabilities (e.g., liver-derived cells), this compound could be accelerating its own clearance from the culture over time, or affecting the stability of other media components. This underscores the importance of appropriate time-course experiments and considering the metabolic competence of your chosen cell line.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q3: My cells are showing high levels of toxicity or apoptosis even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?
Answer: This is a classic challenge when working with microtubule-targeting agents. The key is to systematically dissect the observed phenotype using a combination of dose-response analysis and orthogonal validation.
A high-level workflow involves determining if the toxicity is linked to the expected anti-mitotic effect. You should first establish a clear IC50 for proliferation inhibition in your cell line. Mitotic arrest should occur at or near this IC50.[3] If you observe widespread apoptosis at concentrations significantly below the anti-proliferative IC50, it may suggest a non-mitotic, off-target cytotoxic mechanism.
Application Scientist's Note: The "Rule of Two" is a best practice in chemical biology.[16] To be confident in your results, you should ideally use at least two distinct methods to validate a finding. For example, pair your this compound experiment with a structurally unrelated microtubule inhibitor and a negative control compound.
Workflow for Deconvoluting Cytotoxicity
This diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Q4: I am seeing an effect on my protein of interest, but I'm not sure if it's a direct effect of this compound or a secondary consequence of cell cycle arrest. How can I differentiate these?
Answer: This is a critical question for maintaining scientific integrity. Since this compound arrests cells in the G2/M phase of the cell cycle, any observed changes in protein expression or activity could be an indirect result of this arrest.
To differentiate, you must uncouple the effect on your target from the effect on the cell cycle. The best approach is to use a rescue experiment or an orthogonal method of inducing mitotic arrest.
-
Synchronize and Release: First, synchronize your cells in G2/M using a different agent (e.g., nocodazole). Then, wash out the synchronizing agent and observe your protein of interest as the cells re-enter the cell cycle. Compare this to cells treated with this compound. If the effect on your protein is only seen with this compound and not with other mitotic blockers, it is more likely to be a direct effect.
-
Use Orthogonal Inhibitors: Treat cells with a different class of microtubule-targeting agent, such as a microtubule stabilizer (e.g., Paclitaxel) or a different destabilizer (e.g., a Vinca alkaloid).[17][18] If these agents, which also induce mitotic arrest but have different structures and binding sites, replicate the effect on your protein, the effect is likely due to mitotic arrest itself. If only this compound produces the effect, it points towards an off-target activity.
Application Scientist's Note: Never rely on a single chemical probe for your conclusions.[19] The literature is filled with examples of misleading results born from the use of a single, non-validated compound. Using multiple, structurally distinct inhibitors that target the same biological process is a cornerstone of rigorous chemical biology.[16][20]
Concept of Orthogonal Validation
This diagram illustrates how to use different inhibitors to validate that an observed phenotype is linked to a specific mechanism (mitotic arrest) rather than a compound-specific off-target effect.
Caption: Using orthogonal inhibitors to differentiate on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Determining the Mitotic Index via Flow Cytometry
This protocol is essential for quantifying the percentage of cells arrested in the G2/M phase of the cell cycle following this compound treatment.
Objective: To determine the concentration of this compound that induces maximal mitotic arrest.
Methodology:
-
Cell Plating: Plate cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for a duration equivalent to one full cell cycle (e.g., 24 hours for HeLa or MCF-7 cells).[3][14] Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol.
-
Storage: Fix cells overnight or for at least 2 hours at -20°C.[14]
-
Staining: Pellet the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The G2/M population can be quantified using cell cycle analysis software (e.g., FlowJo, FCS Express).
| Parameter | Recommendation | Rationale |
| Cell Confluency | 50-60% at harvest | Avoids contact inhibition, which can cause cell cycle artifacts. |
| Treatment Duration | ~1 cell cycle length | Allows a majority of the asynchronous population to enter mitosis and be arrested. |
| Fixation Method | Cold 70% Ethanol | Permeabilizes the cells and preserves DNA integrity for accurate PI staining. |
| RNase A Inclusion | Required | Ensures that PI only stains DNA, preventing confounding signal from double-stranded RNA. |
References
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What is the mechanism of this compound? - Patsnap Synapse. [Link]
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Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer - PubMed. [Link]
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This compound and Drug Interactions: What You Need to Know. [Link]
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This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed. [Link]
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This compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis - MDPI. [Link]
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Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer | PNAS. [Link]
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A rule of two for using chemical probes? - Practical Fragments. [Link]
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Choosing and using chemical probes. [Link]
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This compound and ketoconazole Interactions - Drugs.com. [Link]
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Dose-response study and threshold estimation of this compound-induced aneuploidy during female mouse meiosis I and II - PubMed. [Link]
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Best Practices: Chemical Probes Webinar (Case Study) - YouTube. [Link]
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This compound-induced aneuploidy and meiotic delay in female mouse germ cells. I. Cytogenetic analysis of metaphase II oocytes - PubMed. [Link]
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This compound induces mitotic delay and aneuploidy in bone marrow cells of orally treated mice - Oxford Academic. [Link]
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Ensuring biomedical research is gold standard – through better use of chemical probes. [Link]
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This compound and fluvoxamine interactions with the metabolism of theophylline - PubMed. [Link]
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This compound-induced aneuploidy and meiotic delay in mouse oocytes: effect of dose and harvest time - PubMed. [Link]
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What is the mechanism of action of this compound (antifungal medication)? - Dr.Oracle. [Link]
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Strategies to reduce off-target effects. | Download Scientific Diagram - ResearchGate. [Link]
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A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - Frontiers. [Link]
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Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]
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Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. [Link]
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Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC - NIH. [Link]
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Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure-Based Virtual Screening and Docking | bioRxiv. [Link]
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Navigating the Challenges of Griseofulvin Stabilization in Experimental Buffers: A Technical Support Guide
Welcome to the technical support center for the handling and stabilization of Griseofulvin in experimental settings. As a potent antifungal agent with renewed interest for its antiproliferative properties, this compound's unique physicochemical characteristics present distinct challenges for researchers.[1] Its inherent low aqueous solubility and potential for degradation can significantly impact experimental reproducibility and the validity of your results.[2][3]
This guide is designed to provide you, the researcher, with a comprehensive understanding of this compound's stability profile and to offer practical, field-proven solutions to the common hurdles encountered when working with this compound in various buffer systems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the use of this compound in laboratory settings.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but very low aqueous solubility (approximately 8-10 mg/L in water).[4] This poor solubility is the primary reason for dissolution challenges in purely aqueous buffer systems like phosphate-buffered saline (PBS). To achieve a desired concentration for your experiments, the use of a co-solvent is almost always necessary to first create a concentrated stock solution.
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended co-solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[5][6] It is an excellent solvent for this compound and is miscible with most aqueous buffers and cell culture media. However, it is crucial to be mindful of the final DMSO concentration in your experimental setup, as high concentrations can have cytotoxic effects. Other organic solvents like ethanol and methanol can also be used, but DMSO generally offers superior solubilizing capacity for this compound.[7]
Q3: What is the optimal pH range for maintaining this compound stability in my experimental buffer?
A3: this compound is relatively stable in a pH range of 5.5 to 7.4.[2][8] It is more susceptible to degradation under strongly acidic and, particularly, alkaline conditions. One study noted that in a complex with β-cyclodextrin, this compound showed around 20-35% degradation in an acidic buffer and 40-50% degradation in neutral and alkaline buffers, highlighting its instability at higher pH. Therefore, for optimal stability, it is recommended to maintain the pH of your final working solution within a neutral to slightly acidic range.
Q4: Can I autoclave my buffer containing this compound?
A4: While this compound has been noted for its ability to tolerate some heat stress, autoclaving a solution containing this compound is not recommended.[2][9] The combination of high temperature and pressure in an aqueous environment can accelerate hydrolytic degradation. It is best practice to prepare your buffer, sterilize it by autoclaving or filtration, and then add the this compound from a filter-sterilized stock solution.
Q5: I see precipitation in my cell culture media after adding the this compound stock solution. What should I do?
A5: This is a common issue stemming from this compound's poor aqueous solubility. When a concentrated DMSO stock is added to the aqueous environment of cell culture media, the this compound can crash out of solution. To mitigate this, ensure that you are adding the stock solution dropwise while gently vortexing or swirling the media to facilitate rapid dispersion. It is also crucial to not exceed the solubility limit of this compound in the final media. Preparing an intermediate dilution of the stock solution in media before adding it to the final culture volume can also be beneficial.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Issue 1: Inconsistent or lower-than-expected potency of this compound in my assay.
-
Potential Cause 1: Degradation of this compound in the stock solution.
-
Explanation: Improper storage of the DMSO stock solution can lead to gradual degradation.
-
Solution:
-
Storage: Store your this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Fresh Preparation: Prepare fresh stock solutions regularly. For critical experiments, it is advisable to use a freshly prepared stock.
-
Quality Control: Periodically check the purity of your stock solution using a stability-indicating HPLC method (see Experimental Protocols section).
-
-
-
Potential Cause 2: Degradation in the final working solution.
-
Explanation: The composition of your experimental buffer (pH, presence of certain ions) and the experimental conditions (temperature, light exposure) can contribute to this compound degradation over the course of your experiment.
-
Solution:
-
pH Monitoring: Ensure the pH of your buffer is within the stable range (5.5-7.4).
-
Temperature Control: If your experiment is lengthy, consider the effect of temperature on stability. While some data suggests stability at 25°C for a period, prolonged incubation at 37°C may lead to increased degradation.[10]
-
Light Protection: Protect your this compound solutions from direct light, as it can be susceptible to photodegradation.[9] Use amber vials or cover your containers with aluminum foil.
-
-
Issue 2: Visible precipitate in the experimental buffer after dilution of the DMSO stock.
-
Potential Cause: Exceeding the aqueous solubility limit.
-
Explanation: As mentioned, this compound has very low water solubility. Even with a DMSO co-solvent, there is a limit to how much can be dissolved in an aqueous buffer.
-
Solution:
-
Solubility Testing: Perform a preliminary solubility test to determine the maximum concentration of this compound that remains in solution in your specific buffer system at the final DMSO concentration.
-
Use of Solubilizing Agents: Consider the inclusion of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Poloxamer 407, Tween® 80) in your buffer to enhance this compound's solubility.[8][11] Be sure to test for any potential interference of these agents with your experimental system.
-
-
Data at a Glance: Solubility and Stability of this compound
The following tables summarize key quantitative data to guide your experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~8-10 mg/L | [4] |
| Methanol | ~2.5 g/L | [7] |
| Ethanol | ~1.5 g/L | [7] |
| Dimethylformamide (DMF) | ~150 g/L | [7] |
| Acetone | ~33 g/L | [7] |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | [5][6] |
| N-methyl-2-pyrrolidone (NMP) | ~100 g/L | [12] |
Table 2: Stability of this compound Under Different Conditions
| Condition | Observation | Reference |
| pH | ||
| Acidic (pH < 5) | Potential for degradation | |
| Neutral (pH 5.5 - 7.4) | Relatively stable | [2][8] |
| Alkaline (pH > 7.4) | Increased degradation | |
| Temperature | ||
| 5°C (in microemulsion) | Stable for 3 months | [10][13] |
| 25°C (in microemulsion) | Slight decrease in drug content over 3 months | [10][13] |
| 40°C (in microemulsion) | Less stable than at 5°C and 25°C | [10][13] |
| 121°C (dry heat) | Can tolerate without loss of function | [2][9] |
| Forced Degradation | ||
| Acid Hydrolysis (e.g., 0.1 N HCl) | Degradation observed | |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation observed | |
| Oxidation (e.g., 3% H₂O₂) | Degradation observed | |
| Photolytic | Susceptible to degradation | [9] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key workflows.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 352.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 3.53 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh out the required amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh sterile amber vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method to assess the purity and degradation of this compound. This method should be validated in your laboratory.[14][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., Water with 0.1% formic acid) and Mobile Phase B (e.g., Acetonitrile with 0.1% formic acid). The specific gradient will need to be optimized. An isocratic method with Methanol:Water (70:30) has also been reported.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 291 nm or 295 nm.[15]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of a this compound reference standard in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute your this compound stock solution or experimental sample to a concentration within the linear range of your calibration curve using the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve. The appearance of new peaks in your chromatogram indicates the presence of degradation products.
Visualizing Key Concepts
The following diagrams illustrate important workflows and relationships in the stabilization of this compound.
Caption: Workflow for preparing this compound working solutions with troubleshooting checkpoints.
Caption: Key factors influencing the stability of this compound in experimental buffers.
References
-
Kahsay, G., Adegoke, A. O., Van Schepdael, A., & Adams, E. (2013). Development and validation of a reversed phase liquid chromatographic method for analysis of this compound and impurities. ResearchGate. Retrieved from [Link]
-
Shayanfar, A., Soltani, S., & Jouyban, A. (2020). Measurement and Correlation of this compound Solubility in Different Solvents at Temperatures from (281.95 to 357.60) K. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Study on the solubility of this compound in solvents. ResearchGate. Retrieved from [Link]
-
Ding, Y., Cui, W., & Zhang, Z. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Molecules, 28(21), 7360. Retrieved from [Link]
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Bates, T. R., & Fung, H. L. (1970). A note on the solubility of this compound. Scite. Retrieved from [Link]
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Develoux, M. (2001). This compound. ResearchGate. Retrieved from [Link]
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Townley, E., & Roden, P. (1980). High-performance liquid chromatographic analysis of this compound in drug substance and solid dosage forms: separation of impurities and metabolites. Journal of pharmaceutical sciences, 69(5), 523–526. Retrieved from [Link]
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Ghanad, S., & Huh, W. K. (2022). This compound: An Updated Overview of Old and Current Knowledge. Journal of Fungi, 8(10), 1099. Retrieved from [Link]
-
Develoux, M. (2001). [this compound]. Annales de dermatologie et de venereologie, 128(6-7), 807–812. Retrieved from [Link]
-
Christensen, M. H., Jensen, M. B., Diness, F., Stougaard, M., Lopez-Perez, B., Naffou, M., ... & Clausen, M. H. (2017). Synthesis and formulation studies of this compound analogues with improved solubility and metabolic stability. European journal of medicinal chemistry, 130, 338-347. Retrieved from [Link]
-
Pathak, S., Mishra, P., & Agrawal, G. P. (2016). Development and validation of stability indicating assay for this compound by RP-HPLC in tablet dosage form. ResearchGate. Retrieved from [Link]
-
Ding, Y., Cui, W., & Zhang, Z. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin. PubMed. Retrieved from [Link]
-
Jadhav, C. M., Kate, V. K., & Payghan, S. A. (2014). Stability Study of this compound in Non Aqueous Microemulsion System. ResearchGate. Retrieved from [Link]
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Garg, S., & Singh, S. (2013). Preparation and Evaluation of Dermal Delivery System of this compound Containing Vitamin E-TPGS as Penetration Enhancer. Pharmaceutical research, 30(3), 855–866. Retrieved from [Link]
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Wei, B., Liang, D., & Bates, T. R. (2008). Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies. Analytical chemistry insights, 3, 103–109. Retrieved from [Link]
-
Jadhav, C. M., Kate, V. K., & Payghan, S. A. (2014). Stability Study of this compound in Non Aqueous Microemulsion System. Allied Academies. Retrieved from [Link]
-
Sharma, A., & Jain, C. P. (2018). Formulation and evaluation of microemulsion containing this compound. ScienceScholar. Retrieved from [Link]
-
Iradhati, A. H., & Jufri, M. (2017). Formulation and physical stability test of this compound microemulsion gel. ResearchGate. Retrieved from [Link]
-
Al-Obaidi, H., & Buckton, G. (2009). Evaluation of this compound Binary and Ternary Solid Dispersions with HPMCAS. AAPS PharmSciTech, 10(4), 1172–1177. Retrieved from [Link]
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Otto, D., P. de Souza, C., D. de Souza, A., C. da Silva, R., & V. de Lima, R. (2022). Photostability of this compound-containing formulations. (∆)... ResearchGate. Retrieved from [Link]
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Mura, P., Valleri, M., Mander, P., & Furlanetto, S. (2005). This compound/Carrier Blends: Application of Partial Least Squares (PLS) Regression Analysis for Estimating the Factors Affecting the Dissolution Efficiency. AAPS PharmSciTech, 6(1), E121–E130. Retrieved from [Link]
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Tojo, K., & Takeda, Y. (1998). Preparation of this compound for topical application using N-methyl-2-pyrrolidone. Journal of pharmacy and pharmacology, 50(10), 1097–1102. Retrieved from [Link]
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Shmeis, R. A., & Zografi, G. (2005). Thermodynamics, molecular mobility and crystallization kinetics of amorphous this compound. Journal of pharmaceutical sciences, 94(4), 847–861. Retrieved from [Link]
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Lopez, A., Ricco, G., & Mascolo, G. (2003). Kinetic investigation on UV and UV/H2O2 degradations of pharmaceutical intermediates in aqueous solution. ResearchGate. Retrieved from [Link]
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Adam, M. (2022, November 4). How can I prepare a stock solution from an antifungal powder of 500mg? ResearchGate. Retrieved from [Link]
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Al-Obaidi, H. (2009). Evaluation of this compound Binary and Ternary Solid Dispersions with HPMCAS. ResearchGate. Retrieved from [Link]
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Ding, Y., Cui, W., & Zhang, Z. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin. PubMed. Retrieved from [Link]
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Sharma, A., & Jain, C. P. (2018). Formulation and evaluation of this compound solid dispersion incorporated gel for topical application. Research Journal of Pharmacy and Technology, 11(11), 4843-4849. Retrieved from [Link]
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Atkin, V. A., Sindeeva, O. A., Prikhozhdenko, E. S., Mayorova, O., & Gorin, D. A. (2021). Spectroscopic Study of the Release Kinetics of Water-Insoluble Drug this compound from Vaterite Containers in Aqueous Medium. ResearchGate. Retrieved from [Link]
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M. J. van der Waarden, J. C. H. de Vries, & J. H. M. de Blaey. (1994). Dissolution kinetics of this compound in mixed micellar solutions. Journal of pharmaceutical sciences, 83(9), 1209–1212. Retrieved from [Link]
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Ding, Y., Cui, W., & Zhang, Z. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. National Institutes of Health. Retrieved from [Link]
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Challenges in developing Griseofulvin nanoparticles for drug delivery
Technical Support Center: Griseofulvin Nanoparticle Development
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound nanoparticle development. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but suffers from poor aqueous solubility, which significantly limits its oral bioavailability and therapeutic efficacy.[1][2] Nanoparticle engineering presents a robust strategy to overcome this dissolution rate-limited absorption by increasing the drug's surface area.[2]
This guide is designed for researchers and drug development professionals actively working on this compound nanoformulations. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the specific, practical challenges you may encounter during formulation, characterization, and stability assessment. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental design and interpretation.
Section 1: Formulation & Preparation - FAQs and Troubleshooting
The synthesis of this compound nanoparticles is a process sensitive to a multitude of variables. Achieving the desired particle characteristics consistently requires a deep understanding of the interplay between formulation components and process parameters.
Question 1: We are experiencing very low drug entrapment efficiency (EE%). What are the common causes and how can we improve it?
Answer: Low entrapment efficiency is a frequent hurdle, typically stemming from the drug's premature partitioning into the external aqueous phase during nanoparticle formation. This compound is hydrophobic, so the primary goal is to maximize its affinity for the nanoparticle core and minimize its escape.
Troubleshooting Low Entrapment Efficiency:
| Probable Cause | Scientific Rationale | Recommended Solution |
| High Drug Solubility in the External Phase | If the drug has some solubility in the aqueous phase, it will partition out of the organic droplets before the nanoparticles can solidify. | 1. Saturate the External Phase: Pre-saturate the aqueous continuous phase with this compound before emulsification. This reduces the concentration gradient and minimizes drug diffusion out of the forming nanoparticles. 2. Modify pH (if applicable): While this compound's solubility is not strongly pH-dependent, ensure the external phase pH does not inadvertently increase its solubility. |
| Inadequate Polymer Concentration | A low polymer concentration may result in a porous or incomplete matrix that cannot effectively retain the drug. | Increase the polymer-to-drug ratio. A denser polymer matrix provides a more significant barrier to drug leakage.[3] For instance, using a hydrophobic polymer like polymethyl methacrylate (PMMA) can effectively encapsulate hydrophobic drugs like this compound.[3] |
| Rapid Solvent Partitioning | If the organic solvent used to dissolve the drug and polymer is highly miscible with water, it can diffuse out too quickly, causing premature drug precipitation outside the nanoparticle matrix. | Select a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) with a moderate evaporation rate. This allows sufficient time for the polymer to precipitate and form a solid shell around the drug. |
| Poor Affinity Between Drug and Polymer | Lack of favorable interactions (e.g., hydrophobic interactions) between this compound and the polymer core will lead to drug expulsion. | Screen different polymers. For this compound, hydrophobic, biodegradable polymers such as PLGA, PCL, or lipids like glyceryl monostearate (for SLNs) are excellent candidates due to strong hydrophobic interactions.[4][5] |
Question 2: Our nanoparticles are consistently too large (>500 nm) and have a high Polydispersity Index (PDI > 0.3). How can we reduce the size and achieve a monodisperse population?
Answer: Achieving a small particle size and a narrow size distribution (low PDI) is critical for consistent performance and, in many cases, for cellular uptake and bioavailability enhancement. These parameters are primarily controlled by the energy input during emulsification and the effectiveness of the stabilizing agent.
Troubleshooting Particle Size and PDI:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Insufficient Homogenization Energy | The initial emulsion droplet size dictates the final nanoparticle size. Low energy input (e.g., low sonication amplitude, low homogenization pressure/speed) results in larger, less uniform droplets. | 1. Increase Homogenization Speed/Pressure: For high-pressure homogenization, increase the pressure and the number of cycles.[4] 2. Optimize Sonication Parameters: For probe sonication, increase the amplitude and processing time. Be mindful of overheating, which can degrade the drug or polymer; use an ice bath. |
| Ineffective Stabilizer/Surfactant Concentration | The stabilizer (e.g., PVA, Polysorbate 80) adsorbs to the droplet interface, preventing coalescence. Insufficient concentration leads to the fusion of droplets, resulting in larger particles. | Create a concentration curve for your stabilizer. Increase the concentration incrementally until a plateau in particle size reduction is observed. A common starting point for Polysorbate 80 or PVA is 1-2% w/v in the aqueous phase.[3][6] |
| High Polymer or Drug Concentration | A higher concentration of solids in the organic phase leads to a more viscous solution, which is harder to disperse into fine droplets. This often results in larger particles.[3] | Systematically decrease the concentration of the polymer and/or drug in the organic phase. While this may slightly reduce EE%, it often significantly improves size and PDI. |
| Viscosity Mismatch Between Phases | A large difference in viscosity between the organic and aqueous phases can hinder efficient droplet breakup. | Adjust the viscosity of the aqueous phase by adding a viscosity-modifying agent if necessary, though optimizing stabilizer and polymer concentration is often sufficient. |
dot
Caption: Troubleshooting workflow for large particle size and high PDI.
Section 2: Characterization - FAQs and Troubleshooting
Accurate characterization is non-negotiable for understanding your formulation and ensuring reproducibility. However, the unique nature of nanoparticles can introduce artifacts and complexities into standard analytical techniques.
Question 3: Our particle size results from Dynamic Light Scattering (DLS) are inconsistent and vary widely between measurements. What's going wrong?
Answer: DLS is a powerful technique but is highly sensitive to sample preparation and quality. Inconsistent readings often point to issues like sample contamination, aggregation, or incorrect instrument settings.
Troubleshooting DLS Measurements:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Presence of Aggregates or Dust | DLS measures the hydrodynamic diameter based on light scattering intensity. Large particles scatter light exponentially more than small ones, so even a tiny fraction of aggregates or dust can skew the results to a much larger average size. | 1. Filter Your Sample: Before measurement, filter the diluted nanoparticle suspension through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove large contaminants. 2. Use High-Quality Dispersant: Ensure the water or buffer used for dilution is freshly filtered (e.g., 0.22 µm) and of high purity. |
| Sample Concentration is Too High or Too Low | High concentrations can cause multiple scattering events, where light scattered from one particle is scattered again by another, leading to erroneous results. Very low concentrations may not provide enough scattering signal for a reliable measurement. | Perform a concentration titration. Measure your sample at a series of dilutions to find a concentration that gives a stable, reproducible count rate as recommended by your instrument manufacturer. |
| Incorrect Refractive Index (RI) and Viscosity Values | The DLS software uses the RI of the material and the viscosity of the dispersant to calculate particle size. Incorrect values will lead to systematic errors in the calculated size. | Ensure you are using the correct RI for your nanoparticle material (e.g., for PLGA, ~1.46) and the precise viscosity of your dispersant at the measurement temperature. |
Question 4: We are struggling to get stable and meaningful Zeta Potential (ZP) measurements. The values are near zero or fluctuate wildly.
Answer: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.[7] It is a critical predictor of colloidal stability.[7] Measurement issues often arise from the properties of the dispersant or the instrument's analytical model.
Troubleshooting Zeta Potential Measurements:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Dispersant Has High Ionic Strength | In high-salt buffers (e.g., PBS), ions in the solution compress the electrical double layer around the particles. This "charge screening" effect neutralizes the apparent surface charge, leading to ZP values close to zero, even if the particles are highly charged.[8][9] | Measure zeta potential in a low-ionic-strength medium, such as deionized water or a dilute (e.g., 1-10 mM) NaCl or KCl solution. This allows the electrical double layer to expand for an accurate reading. |
| Incorrect Calculation Model (Smoluchowski vs. Hückel) | The software uses a model to convert electrophoretic mobility into zeta potential. The Smoluchowski approximation is for larger particles (>200 nm) in high-salt media, while the Hückel model is for smaller particles in low-salt (non-aqueous) media. Using the wrong model can introduce errors of up to 50%.[10] | Consult your instrument's software guide. Ensure you are using the appropriate model based on your particle size and dispersant properties. The software should allow you to input these parameters to select the correct Henry function (f(κa)) factor.[10] |
| Contamination of the Measurement Cell | Any charged contaminants on the cell walls can interfere with the electric field and particle movement, leading to erratic results. | Thoroughly clean the measurement cell between samples according to the manufacturer's protocol, typically with ethanol and/or a detergent solution, followed by extensive rinsing with purified water. |
Question 5: Our DSC and XRD results suggest that the physical state of this compound is changing after formulation. What does this mean?
Answer: This is a critical observation related to polymorphism . This compound is known to exist in multiple crystalline forms (polymorphs), each with distinct physicochemical properties, including solubility and stability.[11][12] The formulation process itself can induce a transition from one form to another or to an amorphous state.
Interpreting Polymorphism:
-
Why it Happens: The high-energy processes used in nanoparticle fabrication (e.g., homogenization, solvent evaporation) can provide the activation energy needed for this compound to rearrange into a different, often metastable, polymorphic form.[13][14] The presence of polymers can also template the crystallization of new forms.[13]
-
What to Look For:
-
XRD: A change in the position and intensity of peaks in the X-ray diffractogram compared to the raw drug indicates a polymorphic transformation. A complete loss of sharp peaks (replaced by a broad "halo") suggests the drug has become amorphous.[15][16]
-
DSC: A shift in the melting point endotherm or the appearance of new thermal events (like a recrystallization exotherm before melting) is a strong indicator of a different polymorph or an amorphous state.[15][17]
-
-
Implications: An amorphous or metastable form of this compound will likely have higher apparent solubility and a faster dissolution rate—which is often desirable.[17] However, these forms are thermodynamically unstable and can revert to the more stable, less soluble form over time, compromising the product's shelf-life and performance. This makes long-term stability studies essential.
Section 3: Stability & Sterilization - FAQs and Troubleshooting
Ensuring that your nanoparticles remain effective and safe from the time of manufacture to their final application is a crucial final step.
Question 6: Our this compound nanoparticle suspension shows signs of aggregation after a few weeks of storage. How can we improve long-term stability?
Answer: Long-term instability, primarily aggregation, occurs when the repulsive forces between particles are insufficient to overcome the attractive van der Waals forces.
Improving Long-Term Stability:
-
Optimize Surface Charge: As discussed, a higher absolute zeta potential (> |30| mV) provides strong electrostatic repulsion, preventing particles from getting close enough to aggregate.[18] This can be achieved by selecting charged stabilizers or polymers.
-
Incorporate Steric Stabilizers: Use long-chain polymers (e.g., PEG, Poloxamers) as stabilizers or co-stabilizers. These polymers form a dense hydrophilic layer on the nanoparticle surface that physically prevents them from approaching each other, a mechanism known as steric hindrance.
-
Lyophilization (Freeze-Drying): For long-term storage, converting the nano-suspension into a dry powder via lyophilization is the most effective strategy.[19]
-
Key Consideration: A cryoprotectant (e.g., trehalose, sucrose, mannitol) must be added to the suspension before freezing. The cryoprotectant forms a glassy matrix that surrounds the nanoparticles, preventing their aggregation during the freezing and drying processes and allowing for easy redispersion in water.
-
Question 7: We need to sterilize our formulation for in-vitro cell studies or in-vivo testing, but we are concerned about altering the nanoparticles. What is the best approach?
Answer: Terminal sterilization is a mandatory yet delicate step for any formulation intended for biological use.[20][21] The wrong method can irreversibly damage your nanoparticles.
Sterilization Methods and Their Impact:
| Method | Mechanism | Advantages | Potential Issues for Nanoparticles |
| Sterile Filtration | Physical removal of microbes through a 0.22 µm pore size membrane. | Aseptic, does not use heat or radiation. | High Risk: Can cause clogging, pressure-induced aggregation, or loss of product if nanoparticles are close to the filter pore size.[22] Not suitable for viscous suspensions. |
| Autoclaving (Moist Heat) | High-pressure steam at ~121°C for 15-20 min. | Effective, common, and reliable for many materials. | High Risk for Polymers/Lipids: The high temperature can melt lipid nanoparticles or cause polymeric nanoparticles to cross their glass transition temperature, leading to irreversible aggregation and drug leakage.[21][23] |
| Gamma Irradiation or E-beam | Uses ionizing radiation to destroy microbial DNA.[24] | Highly effective penetration, can be performed on the final packaged product. | Moderate Risk: Can cause radiolysis of water, generating free radicals that may degrade the drug or polymer. However, many studies show that for robust polymers like PLGA, a standard dose (25 kGy) has a minimal effect on particle size or drug release.[24] This is often the preferred method for nanoparticles. |
Recommendation: For most polymer- and lipid-based this compound nanoparticles, gamma irradiation is the most suitable method for terminal sterilization .[24] Always perform full characterization (size, PDI, ZP, EE%, and drug integrity) on a sterilized batch to validate that the process does not negatively impact your formulation's critical quality attributes.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles via Emulsion-Solvent Evaporation
This protocol provides a general framework. Optimization of each parameter is essential.
-
Preparation of Organic Phase:
-
Accurately weigh 100 mg of this compound and 200 mg of a polymer (e.g., PLGA 50:50).
-
Dissolve both components in 5 mL of a water-immiscible organic solvent (e.g., dichloromethane) in a glass vial. Ensure complete dissolution using gentle vortexing or sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare a 2% w/v solution of a stabilizer (e.g., polyvinyl alcohol, PVA) in 20 mL of deionized water. Dissolve completely, using gentle heating if necessary, then cool to room temperature.
-
-
Primary Emulsification:
-
Add the organic phase dropwise to the aqueous phase while homogenizing using a high-shear homogenizer or probe sonicator.
-
Homogenize at high speed (e.g., 20,000 rpm) or sonicate at high amplitude for 2-5 minutes.[3] Perform this step in an ice bath to prevent overheating. The mixture should form a milky-white oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours (or overnight) in a fume hood to allow the organic solvent to evaporate completely. This process solidifies the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) at 4°C.
-
Discard the supernatant, which contains the excess stabilizer and un-encapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water (washing step) and repeat the centrifugation. Perform 2-3 washing cycles to ensure purity.
-
-
Final Product:
-
After the final wash, resuspend the pellet in a small volume of deionized water for immediate characterization or in a cryoprotectant solution (e.g., 5% trehalose) for lyophilization.
-
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Technical Support Center: Mitigating Griseofulvin-Induced Hepatotoxicity in Animal Models
Prepared by: Senior Application Scientist, Advanced Drug Development Division
Welcome to the technical support guide for researchers utilizing the Griseofulvin (GF) animal model of hepatotoxicity. This document provides in-depth, field-proven insights into the mechanisms, experimental design, troubleshooting, and mitigation strategies associated with this widely used model. Our goal is to equip you with the necessary knowledge to execute robust, reproducible experiments and to anticipate and resolve common challenges.
Part 1: Frequently Asked Questions - Understanding the Model's Core Mechanics
This section addresses fundamental questions about the this compound model, providing the mechanistic basis for its use in drug-induced liver injury (DILI) and porphyria research.
Q1: What is the primary mechanism of this compound-induced hepatotoxicity in animal models?
A1: this compound-induced hepatotoxicity is a multi-step process that primarily disrupts the heme synthesis pathway, leading to severe oxidative stress and cholestatic liver injury.[1][2][3] The key mechanistic events are:
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Metabolic Activation: In the liver, this compound is metabolized by cytochrome P450 enzymes into reactive intermediates. One critical metabolite is N-methyl protoporphyrin IX (N-methyl PPIX).[1][2][4]
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Ferrochelatase Inhibition: N-methyl PPIX is a highly potent competitive inhibitor of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1][5][6] FECH is responsible for inserting iron into protoporphyrin IX (PPIX) to form heme.
-
Protoporphyrin IX Accumulation: The potent inhibition of FECH leads to a massive accumulation of its substrate, PPIX, within hepatocytes.[2][7][8] This condition, known as hepatic porphyria, mimics the human genetic disorder erythropoietic protoporphyria (EPP).[1][8]
-
Oxidative Stress & Cholestasis: Excessive PPIX is highly photosensitive and generates reactive oxygen species (ROS), leading to significant oxidative stress and lipid peroxidation.[7][9] The accumulated PPIX can also precipitate in bile canaliculi, causing physical blockage of bile ducts, which results in cholestatic injury (impaired bile flow).[1][2][10]
-
Cellular Damage: The combination of oxidative stress, cholestasis, and direct porphyrin toxicity leads to hepatocyte damage, inflammation, and necrosis.[2][3] In chronic models, this can be accompanied by the formation of Mallory bodies (cytoskeletal abnormalities).[3][11]
The following diagram illustrates this core toxicological pathway.
Caption: Core mechanism of this compound-induced hepatotoxicity.
Q2: Why is the this compound model so widely used for studying drug-induced liver injury (DILI)?
A2: The this compound model is favored by researchers for several reasons. It reliably reproduces a specific type of human liver injury, making it an excellent tool for mechanistic studies and for testing the efficacy of hepatoprotective agents. Its key advantages are:
-
Mimics Human Disease: The model closely replicates the pathophysiology of erythropoietic protoporphyria (EPP)-associated liver injury in humans.[1][2]
-
Predictable & Robust: Unlike some idiosyncratic DILI models, this compound induces a consistent and dose-dependent hepatotoxicity, particularly in mice.[3]
-
Specific Mechanism: The well-defined mechanism, centered on ferrochelatase inhibition and porphyrin accumulation, allows researchers to investigate specific cellular pathways like oxidative stress, bile acid homeostasis, and inflammation.[1][2]
-
Mixed Injury Profile: The resulting liver damage has both hepatocellular and cholestatic features (a mixed-cholestatic injury), which is relevant to many forms of human DILI.[2]
Q3: What are the expected key markers of successful toxicity induction in my animal model?
A3: A successful induction of this compound hepatotoxicity should result in a clear and measurable phenotype. You should monitor a combination of biochemical, molecular, and histological markers.
| Marker Category | Specific Marker | Expected Change | Rationale & Notes |
| Serum Biochemistry | Alanine Aminotransferase (ALT) | Significant Increase | A primary indicator of hepatocellular damage.[2] |
| Alkaline Phosphatase (ALP) | Significant Increase | A key marker for cholestatic injury and bile duct obstruction.[2][12] | |
| Total & Direct Bilirubin | Significant Increase | Indicates impaired liver function and cholestasis.[12] | |
| Liver Tissue | Protoporphyrin IX (PPIX) | Dramatic Accumulation | The central molecular event; can be quantified via HPLC or observed by fluorescence microscopy.[2] |
| Glutathione (GSH) | Increase | Represents a compensatory antioxidant response, likely mediated by Nrf2 activation.[1][2] | |
| Lipid Peroxidation (e.g., MDA) | Increase | A direct measure of oxidative stress and membrane damage.[7] | |
| Organ Metrics | Liver-to-Body Weight Ratio | Significant Increase | Indicates liver enlargement (hepatomegaly) due to inflammation, edema, and cellular infiltration.[2][3] |
| Histopathology | Bile Plugs/Casts | Present | Visual confirmation of cholestasis and porphyrin precipitation in bile canaliculi.[2] |
| Inflammatory Infiltrates | Present | Indicates an active inflammatory response to the cellular damage.[3] | |
| Hepatocyte Necrosis | Present | Areas of dead or dying liver cells, confirming significant cellular injury.[3] |
Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section is designed to help you navigate common pitfalls during the experimental process.
Q4: My animals are not showing significant increases in liver enzymes (ALT/ALP) or histological damage. What could be wrong?
A4: This is a frequent issue that can often be traced back to the experimental protocol. Here are the most common causes and troubleshooting steps:
-
Inadequate Dose or Duration: this compound toxicity is dose- and time-dependent.
-
Causality: Chronic feeding studies in mice typically require this compound to be mixed into the diet at concentrations of 0.5% to 2.5%.[13] Lower doses will not induce significant porphyria or liver damage. The duration must also be sufficient; significant changes may take several days to weeks to develop.[14]
-
Solution: Verify your dose calculation and the concentration of this compound in the prepared chow. If using a lower dose, consider increasing it or extending the treatment period. For a more rapid and potent induction, consider intraperitoneal (IP) injections, which can produce a severe porphyric state within a week.[15]
-
-
Improper Diet Preparation/Administration: this compound is poorly water-soluble, which can lead to non-uniform mixing in chow.
-
Causality: If the drug is not evenly distributed, animals may not consume a consistent or sufficient daily dose. This is a major source of inter-animal variability.
-
Solution: Ensure a validated method for mixing the this compound powder into the chow. A common technique is to dissolve the drug in a small amount of an organic solvent (like acetone), mix it thoroughly with a portion of the powdered chow, allow the solvent to fully evaporate in a fume hood, and then progressively mix this concentrate with the remaining chow.
-
-
Animal Strain and Species: There are significant differences in susceptibility between species and even strains.
-
Causality: Mice are generally more susceptible to this compound-induced porphyria and liver cancer than rats.[3][16][17] Within mice, different strains may exhibit varying metabolic capacities.
-
Solution: The majority of successful studies use mouse models (e.g., C57BL/6 or BALB/c). If you are using rats, be aware that higher doses or longer durations may be necessary to achieve a comparable level of toxicity.[18][19]
-
-
Diet Composition: The fat content of the diet can influence this compound absorption.
-
Causality: this compound absorption is enhanced by fat.[14] A very low-fat diet may reduce the bioavailability of the drug, leading to a weaker toxicological effect.
-
Solution: Use a standard chow with a consistent and adequate fat content. Avoid switching diet formulations mid-study.
-
Q5: I am observing high inter-animal variability in my results. How can I improve consistency?
A5: High variability undermines statistical power and can mask true experimental effects. Beyond the points in Q4, consider these factors:
-
Light Exposure: This is a critical and often overlooked variable.
-
Causality: The accumulating PPIX is a potent photosensitizer.[6] Exposure to light (especially certain wavelengths) can exacerbate ROS production and skin lesions, creating systemic stress that can confound liver data.
-
Solution: House animals in a controlled lighting environment. Use filtered light or amber-colored housing if possible to minimize exposure to wavelengths that activate PPIX. Handle animals consistently under low-light conditions.
-
-
Animal Health and Acclimatization:
-
Causality: Stressed or unhealthy animals will have altered metabolic and immune responses, introducing significant variability.
-
Solution: Ensure all animals are healthy and properly acclimatized to the housing conditions and diet for at least one week before starting the experiment. Monitor for signs of distress throughout the study.
-
Part 3: Advanced Guide - Designing Mitigation and Mechanistic Studies
This section focuses on the design of experiments aimed at preventing or treating this compound-induced hepatotoxicity.
Q6: I want to test a potential hepatoprotective compound. Which mechanistic pathways are the most relevant targets for mitigation?
A6: Based on the pathophysiology of this compound toxicity, there are three primary pathways to target with a therapeutic agent. A successful mitigation strategy will likely modulate one or more of these.
-
Reducing Oxidative Stress: This is the most direct and common approach.
-
Rationale: Since ROS generation is a central driver of the damage, compounds with antioxidant properties can be highly effective.[7][8] This can be achieved by direct ROS scavenging or by boosting the endogenous antioxidant defense system.
-
Therapeutic Target: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[20][21] this compound itself induces a compensatory Nrf2 response.[1][2] Therefore, pre-treating with a known Nrf2 activator (e.g., sulforaphane, certain flavonoids) is a highly logical strategy to bolster defenses before the toxic insult.[22][23]
-
-
Modulating Heme Biosynthesis: This is a more upstream intervention.
-
Rationale: Some compounds can mitigate toxicity by reducing the overall flux through the heme synthesis pathway, thereby limiting the amount of PPIX substrate available for accumulation.
-
Therapeutic Target: Compounds like melatonin have been shown to decrease the activity of ALA-S (delta-aminolevulinate synthase), the rate-limiting enzyme in heme synthesis, which was initially upregulated by this compound.[7][8] This reduces the production of porphyrin precursors.
-
-
Inhibiting Inflammation and Cell Death: This targets the downstream consequences of the initial injury.
-
Rationale: Once hepatocyte damage begins, an inflammatory cascade is initiated, which contributes to secondary damage.
-
Therapeutic Target: Anti-inflammatory agents or inhibitors of specific cell death pathways (e.g., apoptosis, necroptosis) could reduce the overall severity of the liver injury.
-
The following diagram outlines a typical experimental workflow for testing a mitigatory agent.
Caption: Experimental workflow for a this compound mitigation study.
Q7: I plan to use an antioxidant as a mitigatory agent. What is a standard protocol and what should I expect?
A7: Co-administration of antioxidants is a validated approach. Here is a general protocol and expected outcomes.
-
Protocol:
-
Agent Selection: Choose an antioxidant with known bioavailability. Common choices include Trolox (a water-soluble vitamin E analog), N-acetylcysteine (a glutathione precursor), silymarin, quercetin, or ascorbic acid.[7][8][24]
-
Administration: The antioxidant can be administered daily via oral gavage or IP injection. It is crucial to begin administration before or at the same time as the this compound challenge to allow the compound to bolster antioxidant defenses prophylactically.
-
Dosing: The dose of the antioxidant should be based on literature precedents for that specific compound in the chosen animal model.
-
Controls: Your study must include at least four groups:
-
Vehicle Control (receives vehicle for GF and vehicle for antioxidant)
-
Antioxidant Only Control (to ensure the agent itself has no effect)
-
This compound Only (the positive control for toxicity)
-
This compound + Antioxidant (the experimental group)
-
-
-
Expected Outcome: It is critical to understand that antioxidants often provide only partial protection .[7][8] You should expect a significant reduction in markers like ALT, ALP, and lipid peroxidation compared to the this compound-only group, but they may not return completely to baseline levels. This is because the primary insult (FECH inhibition and PPIX accumulation) is still occurring, and the antioxidant is primarily combating the downstream consequence of oxidative stress.[7]
References
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Buzaleh, E. S., et al. (2014). Protective Action of Antioxidants on Hepatic Damage Induced by this compound. Oxidative Medicine and Cellular Longevity. [Link]
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Liu, J., et al. (2015). A metabolomic perspective of this compound-induced liver injury in mice. Biochemical Pharmacology. [Link]
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Liu, J., et al. (2015). A metabolomic perspective of this compound-induced liver injury in mice. PMC. [Link]
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Buzaleh, E. S., et al. (2014). Protective action of antioxidants on hepatic damage induced by this compound. PubMed. [Link]
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Buzaleh, E. S., et al. (2014). Protective Action of Antioxidants on Hepatic Damage Induced by this compound. Hindawi. [Link]
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National Institutes of Health. (2018). This compound. LiverTox - NCBI Bookshelf. [Link]
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Knasmüller, S., et al. (1997). Toxic effects of this compound: disease models, mechanisms, and risk assessment. Mutation Research. [Link]
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Wang, B., & Lin, G. (2018). Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. PMC. [Link]
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Gederaas, O. A., et al. (1990). This compound-induced protoporphyria revisited. Photodermatology, Photoimmunology & Photomedicine. [Link]
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Aris, P., et al. (2022). This compound: An Updated Overview of Old and Current Knowledge. PMC. [Link]
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Polo, C. F., et al. (1997). This compound-induced hepatopathy due to abnormalities in heme pathway. General Pharmacology. [Link]
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Tuffery, P., et al. (1983). [Comparative hepatic toxicity of perhexiline maleate and this compound in mice]. Pathologie-biologie. [Link]
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Piomelli, S., et al. (1976). Comparative Study of Protoporphyrins in Erythropoietic Protoporphyria and this compound-Induced Murine Protoporphyria. PMC. [Link]
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Raschi, E., et al. (2017). Comparative Hepatotoxicity of Fluconazole, Ketoconazole, Itraconazole, Terbinafine, and this compound in Rats. ResearchGate. [Link]
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Reader, J., et al. (2015). This compound impairs intraerythrocytic growth of Plasmodium falciparum through ferrochelatase inhibition but lacks activity in an experimental human infection study. PubMed. [Link]
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U.S. Food and Drug Administration. (2014). GRIS-PEG (this compound ULTRAMICROSIZE) TABLETS, USP 125 MG. accessdata.fda.gov. [Link]
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Wang, Y., et al. (2023). Antitumor properties of this compound and its toxicity. Frontiers in Pharmacology. [Link]
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Chiprut, R. O., et al. (1976). Intrahepatic cholestasis after this compound administration. Gastroenterology. [Link]
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Raschi, E., et al. (2017). Comparative Hepatotoxicity of Fluconazole, Ketoconazole, Itraconazole, Terbinafine, and this compound in Rats. Semantic Scholar. [Link]
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Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity. PMC. [Link]
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Singh, D., et al. (2016). Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview. PMC. [Link]
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Siddiqui, S., & Khan, M. A. (1993). Studies on this compound: part-ii effects on the liver and kidney of albino rat. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Raschi, E., et al. (2017). Comparative Hepatotoxicity of Fluconazole, Ketoconazole, Itraconazole, Terbinafine, and this compound in Rats. PubMed. [Link]
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Alempijevic, T., et al. (2017). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC. [Link]
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Barich, L. L., et al. (1961). Toxic Liver Damage in Mice after Prolonged Intake of Elevated Doses of this compound. Antibiotics and Chemotherapy. [Link]
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Ramachandran, R., & Kakar, S. (2009). Drug-Induced Liver Injury. ResearchGate. [Link]
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Gómez-Lechón, M. J., et al. (2017). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PMC. [Link]
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Liu, Z., et al. (2022). Roles of NRF2 in Fibrotic Diseases: From Mechanisms to Therapeutic Approaches. Frontiers in Pharmacology. [Link]
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Singh, S., et al. (2020). An Update on the Role of Nrf2 and its Activators in Diseases Associated with Oxidative Stress. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Griseofulvin and Newer Antifungal Agents
Introduction: The Evolving Landscape of Antifungal Therapy
For decades, Griseofulvin, an antibiotic derived from the mold Penicillium griseofulvum, held a significant position in the armamentarium against dermatophytic infections.[1] Its fungistatic action, specifically targeting the microtubules of fungi, made it a reliable, albeit slow-acting, treatment for infections of the skin, hair, and nails.[1] However, the advent of newer antifungal agents, with broader spectrums of activity and improved pharmacokinetic profiles, has reshaped the clinical and research landscape. This guide provides an in-depth, technical comparison of the efficacy of this compound against these more recent innovations, including the allylamines (terbinafine), triazoles (itraconazole, fluconazole), and echinocandins. We will delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and the standardized methodologies for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Different Targets
The efficacy of any antifungal agent is fundamentally linked to its molecular target within the fungal cell. This compound and the newer agents exploit distinct vulnerabilities in fungal biology, leading to different spectrums of activity and either fungistatic (inhibiting growth) or fungicidal (killing the fungus) effects.
This compound: Disrupting Fungal Cell Division
This compound's mechanism is unique among antifungals. It primarily targets tubulin, the protein subunit of microtubules.[1] By binding to tubulin, it disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] This interference with cell division effectively halts fungal proliferation, making this compound a fungistatic agent.[2] Its affinity for keratin precursor cells allows it to be incorporated into newly formed keratin, rendering it resistant to fungal invasion.[1]
Caption: Mechanisms of action of newer antifungal agents.
Comparative Clinical Efficacy: A Data-Driven Analysis
The choice of an antifungal agent is often dictated by its clinical efficacy against specific fungal pathogens and the site of infection. The following tables summarize the comparative efficacy of this compound and newer agents in the treatment of common dermatophytoses, based on data from randomized controlled trials and meta-analyses.
Tinea Capitis
| Treatment Comparison | Predominant Pathogen | Mycological Cure Rate | Clinical Cure Rate | Reference |
| This compound vs. Terbinafine | Trichophyton spp. | Terbinafine superior (Odds Ratio: 1.616) | Not consistently reported | [3][4] |
| Microsporum spp. | This compound superior (Odds Ratio: 0.408) | Not consistently reported | [3][5] | |
| This compound vs. Fluconazole | Mixed (Trichophyton & Microsporum) | No significant difference (76% vs. 78%) | Not consistently reported | [3][6] |
| This compound vs. Itraconazole | Trichophyton spp. | No significant difference (92% vs. 86%) | Not consistently reported | [2] |
Onychomycosis (Toenail)
| Treatment Comparison | Mycological Cure Rate | Complete Cure Rate | Reference |
| This compound vs. Terbinafine | 45% vs. 84% | 2% vs. 42% | [7] |
| This compound vs. Itraconazole | 26.6% - 46.1% vs. 73.3% - 91.6% | Not consistently reported | [7][8] |
Tinea Corporis/Cruris
| Treatment Comparison | Mycological Cure Rate (at follow-up) | Clinical Response | Reference |
| This compound vs. Itraconazole | 48% vs. 85% | Itraconazole superior | [9] |
Experimental Protocols for Antifungal Efficacy Evaluation
The objective comparison of antifungal agents relies on standardized and reproducible in vitro and in vivo methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method, as outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi, is the gold standard. [10][11][12] Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol (Adapted from CLSI M27/M38):
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired concentration range in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
For yeasts, grow the organism on an appropriate agar medium and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. [13]Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL. [13] * For filamentous fungi, grow the organism on potato dextrose agar until sporulation. [13]Harvest conidia and adjust the concentration to 0.4–5 x 10⁴ CFU/mL in RPMI 1640. [13]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi. [14][15]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.
-
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. It is a critical parameter for determining whether a drug is fungicidal.
Step-by-Step Protocol:
-
Perform MIC Assay:
-
Follow the protocol for MIC determination as described above.
-
-
Subculturing:
-
Incubation and Colony Counting:
-
Incubate the agar plates at an appropriate temperature until growth is visible in the control culture.
-
Count the number of colonies on each plate.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the antifungal agent that results in no more than a few colonies, corresponding to a ≥99.9% kill rate compared to the initial inoculum count. [18]
-
Pharmacokinetics and Adverse Effect Profiles: A Comparative Overview
The clinical utility of an antifungal agent is also determined by its pharmacokinetic properties and safety profile.
| Antifungal Agent | Bioavailability | Half-life (t½) | Common Adverse Effects | Reference |
| This compound | Variable, enhanced with fatty meal | ~24 hours | Headache, gastrointestinal disturbances, photosensitivity | [1][19] |
| Terbinafine | ~40% (first-pass metabolism) | ~25 hours | Gastrointestinal disturbances, headache, taste disturbance | [20][21][22] |
| Itraconazole | Variable, pH-dependent, enhanced with food | 34-42 hours (steady state) | Gastrointestinal disturbances, headache, potential for drug interactions | [23][6][24] |
| Fluconazole | >90% | ~30 hours | Headache, nausea, abdominal pain | [25][26][27] |
Resistance Mechanisms: An Evolving Challenge
Antifungal resistance is a growing concern. The mechanisms of resistance differ between this compound and the newer agents.
-
This compound: Intrinsic resistance to this compound is often due to the absence of an energy-dependent transport system required for its uptake into the fungal cell. [28]* Azoles: Resistance to azoles can arise from several mechanisms, including mutations in the target enzyme (lanosterol 14α-demethylase), overexpression of the target enzyme, and increased drug efflux through the activation of membrane transporter pumps. [9]* Allylamines and Echinocandins: Resistance to terbinafine and echinocandins is less common but can occur through mutations in their respective target enzymes, squalene epoxidase and β-(1,3)-D-glucan synthase.
Conclusion: A Shift in the Therapeutic Paradigm
While this compound remains a viable option for certain dermatophytic infections, particularly tinea capitis caused by Microsporum species, the newer antifungal agents, such as terbinafine and itraconazole, have demonstrated superior efficacy in many clinical scenarios, especially in the treatment of onychomycosis and tinea corporis/cruris. [3][7][9]Their fungicidal activity, broader spectrum, and often shorter treatment durations offer significant advantages. [20]The choice of an appropriate antifungal agent requires a comprehensive understanding of its mechanism of action, clinical efficacy against the specific pathogen, pharmacokinetic profile, and potential for adverse effects and resistance. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of antifungal therapy and contribute to the development of even more effective treatments in the future.
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A Comparative Guide to the Anticancer Effects of Griseofulvin Across Diverse Cancer Cell Lines
Introduction: Re-examining a Classic Antifungal for Oncological Applications
Griseofulvin, an orally administered antifungal agent first isolated in 1939, has a long-established safety profile in the clinic.[1] Beyond its well-known use in treating dermatophytoses, a growing body of preclinical evidence has illuminated its potential as a repurposed anticancer agent.[2] This guide provides a comprehensive technical overview of this compound's anticancer properties, offering a comparative analysis of its efficacy against established chemotherapeutic agents in various cancer cell lines. We will delve into its primary mechanism of action, present quantitative data on its cytotoxic effects, and provide detailed protocols for researchers to validate and expand upon these findings.
Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation
This compound exerts its anticancer effects through a multifaceted approach, primarily centered on the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[2]
1. Disruption of Microtubule Dynamics and Mitotic Arrest:
Unlike some potent microtubule-targeting agents that cause wholesale depolymerization, this compound at lower concentrations kinetically suppresses the dynamic instability of microtubules.[3][4] This interference with the normal growth and shortening of microtubules has profound consequences for dividing cancer cells:
-
Inhibition of Mitotic Spindle Function: The proper formation and function of the mitotic spindle are essential for accurate chromosome segregation during mitosis. By dampening microtubule dynamics, this compound disrupts this process, leading to mitotic arrest, predominantly at the G2/M phase of the cell cycle.[2][3]
-
Inhibition of Centrosomal Clustering: Many cancer cells exhibit an abnormal number of centrosomes. To avoid catastrophic multipolar divisions, these cells cluster their extra centrosomes. This compound has been shown to inhibit this crucial survival mechanism, leading to the formation of dysfunctional multipolar spindles and subsequent cell death.[5][6][7]
2. Induction of Apoptosis:
The sustained mitotic arrest and cellular stress triggered by this compound activate programmed cell death pathways.[2] This is a key component of its tumor-killing activity. Mechanistically, this compound-induced apoptosis has been shown to involve:
-
The Intrinsic (Mitochondrial) Pathway: This is characterized by a decrease in the mitochondrial membrane potential and is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][9]
-
Caspase Activation: this compound treatment leads to the activation of key executioner caspases, including caspase-3, caspase-7, and caspase-9, which are central to the apoptotic cascade.[8][9][10]
3. Modulation of Key Signaling Pathways:
This compound's anticancer activity is further underscored by its ability to modulate critical signaling pathways that are often dysregulated in cancer:
-
Wnt/β-catenin Pathway: In hematological malignancies like multiple myeloma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is a known driver of proliferation in these cancers.[1][7]
-
p53 Activation: In some cancer cell lines, such as the MCF-7 breast cancer line, this compound treatment results in an increased concentration of the tumor suppressor protein p53 in fragmented nuclei arising from mitotic errors.[4][11][12] The activation of p53 can further promote cell cycle arrest and apoptosis.
The following diagram illustrates the primary mechanisms of this compound's anticancer action.
Caption: Overview of this compound's anticancer mechanisms.
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
A critical aspect of evaluating any potential anticancer agent is to benchmark its performance against current standards of care. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines alongside those of commonly used chemotherapeutic drugs for the respective cancer types. Lower IC50 values indicate greater potency.
Table 1: Breast Cancer (MCF-7 Cell Line)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 17 ± 2 | Microtubule Dynamics Inhibitor |
| Paclitaxel | 0.019 - 3.5 | Microtubule Stabilizer |
| Doxorubicin | ~1.0 | Topoisomerase II Inhibitor |
| Vincristine | 0.005 | Microtubule Destabilizer |
Table 2: Cervical Cancer (HeLa Cell Line)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 20 - 75 | Microtubule Dynamics Inhibitor |
| Cisplatin | 7.7 - 25.5 | DNA Cross-linking Agent |
| Doxorubicin | ~1.0 | Topoisomerase II Inhibitor |
| Cyclophosphamide | >100 (in vitro, requires metabolic activation) | DNA Alkylating Agent |
Table 3: Multiple Myeloma & Lymphoma Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |
| This compound | KMS-18 | Multiple Myeloma | 9 | Microtubule Dynamics Inhibitor |
| This compound | U-266 | Multiple Myeloma | 18 | Microtubule Dynamics Inhibitor |
| This compound | OPM-2 | Multiple Myeloma | 45 | Microtubule Dynamics Inhibitor |
| This compound | RPMI-8226 | Multiple Myeloma | 26 | Microtubule Dynamics Inhibitor |
| Bortezomib | RPMI-8226 | Multiple Myeloma | 0.0159 | Proteasome Inhibitor |
| Bortezomib | U-266 | Multiple Myeloma | 0.0071 | Proteasome Inhibitor |
| This compound | SU-DHL-4 | Lymphoma | 22 | Microtubule Dynamics Inhibitor |
| This compound | Raji | Lymphoma | 33 | Microtubule Dynamics Inhibitor |
| This compound | OCI-Ly 8 | Lymphoma | 30 | Microtubule Dynamics Inhibitor |
| Doxorubicin | Daudi (Burkitt's Lymphoma) | Lymphoma | ~0.1 | Topoisomerase II Inhibitor |
| Vincristine | S49 (Lymphoma) | Lymphoma | 0.0035 | Microtubule Destabilizer |
| Prednisolone | Nalm-6 (ALL) | Leukemia | 72.7 | Glucocorticoid Receptor Agonist |
| Rituximab | Raji | Lymphoma | 0.1-0.3 nM (with saporin conjugate) | Anti-CD20 Monoclonal Antibody |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols for Validation Studies
To facilitate further research into this compound's anticancer potential, we provide the following detailed protocols for key in vitro assays.
Workflow for Assessing Anticancer Effects
Caption: Experimental workflow for validating anticancer effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and comparator drugs)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) and comparator drugs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[2]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI solution to the cell suspension and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
Signaling Pathway Deep Dive
This compound's Impact on the Wnt/β-catenin Pathway
Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.
This compound-Mediated Activation of the p53 Pathway
Caption: Activation of the p53 pathway by this compound.
Conclusion and Future Directions
This compound demonstrates notable anticancer activity across a range of cancer cell lines, albeit with generally higher IC50 values than many first-line chemotherapeutic agents. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, and its favorable safety profile make it an intriguing candidate for further investigation, particularly in combination therapies.[2][3] The synergistic effects observed when this compound is combined with other agents, such as vincristine, suggest that it may be a valuable addition to existing treatment regimens, potentially allowing for dose reductions of more toxic drugs and mitigating resistance.[7] Further in vivo studies are warranted to translate these promising in vitro findings into clinically relevant applications.
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This compound Efficiently Induces Apoptosis in In Vitro Treatment of Lymphoma and Multiple Myeloma. Anticancer Research. [Link]
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This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. BMC Cancer. [Link]
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The anti-mitotic drug this compound induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism. Apoptosis. [Link]
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This compound potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells. International Journal of Cancer. [Link]
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This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. BMC Cancer. [Link]
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Antibiotic Used To Treat Fungal Infections Also Kills Cancer Cells, Research Suggests. ScienceDaily. [Link]
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Anti-fungal Drug May Help Treat Cancer, Say Scientists at UC Santa Barbara. The Current. [Link]
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IC50 values (µg/ml) of standard Cyclophosphamide monohydrate and three different extracts of Rubia cordifolia (Rubiaceae) against HEK293, HEp2 and HeLa cell lines. ResearchGate. [Link]
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Effect of prednisolone pre-treatment on cat lymphoma cell sensitivity towards chemotherapeutic drugs. Research in Veterinary Science. [Link]
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This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. ResearchGate. [Link]
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This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. BMC Cancer. [Link]
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This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. ResearchGate. [Link]
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A Comparative Guide to the Anti-Mitotic Activity of Griseofulvin and Taxol
This guide provides an in-depth, comparative analysis of two pivotal microtubule-targeting agents: Griseofulvin and Taxol (Paclitaxel). While both compounds disrupt mitosis, their fundamentally different mechanisms of action offer distinct advantages and applications in research. This document is intended for researchers, scientists, and drug development professionals, offering a technical evaluation framework grounded in experimental data to guide compound selection and experimental design.
Introduction: Two Agents, Two Distinct Approaches to Mitotic Disruption
Microtubules, the dynamic polymers of α- and β-tubulin, are cornerstones of eukaryotic cell division, forming the mitotic spindle essential for chromosome segregation. Their dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is critical for spindle function. Consequently, tubulin and microtubules are highly validated targets for anti-mitotic cancer therapy.
This compound , a long-established antifungal drug, exerts its anti-mitotic effects by interfering with microtubule function.[1] While potent in fungi, its effects on mammalian cells are weaker, requiring higher concentrations to induce mitotic arrest.[2][3] Its primary mechanism is not the wholesale depolymerization of microtubules, but rather the kinetic suppression of their dynamic instability.[2][3][4]
Taxol® (paclitaxel) , in stark contrast, is a powerful microtubule-stabilizing agent and one of the most successful chemotherapeutic drugs ever developed.[5] It binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and forming hyper-stable, non-functional microtubules.[6][7] This action effectively freezes the microtubule cytoskeleton, leading to a robust mitotic block and subsequent cell death.[5][8]
This guide will dissect these differences through a detailed examination of their molecular mechanisms and a practical framework for their experimental evaluation.
Dueling Mechanisms of Microtubule Interference
The divergent effects of this compound and Taxol originate from their unique interactions with the tubulin-microtubule system.
This compound: The Suppressor of Dynamics
This compound disrupts the mitotic spindle by binding to tubulin.[1] In mammalian cells, this interaction does not lead to significant microtubule depolymerization at concentrations that inhibit cell proliferation.[9] Instead, it subtly dampens the essential dynamics of the microtubules. It reduces the rates and extents of both the growing and shortening phases, effectively making the microtubules less dynamic.[10] This suppression of dynamic instability is sufficient to disrupt the delicate balance required for proper mitotic spindle formation and function, leading to mitotic arrest and the formation of abnormal mitotic figures.[2][3][10] Some evidence suggests that this compound's binding site on tubulin may overlap with that of Taxol.[10][11]
Caption: Mechanism of this compound's anti-mitotic activity.
Taxol (Paclitaxel): The Hyper-Stabilizer
Taxol's mechanism is one of overwhelming stabilization. It binds to β-tubulin within the microtubule polymer, locking the structure in place and shifting the equilibrium strongly towards polymerization.[6] This action antagonizes the normal depolymerization process, resulting in microtubules that are exceptionally stable and resistant to disassembly by cold or calcium.[5][7] In treated cells, this leads to two distinct visual phenotypes: the formation of dense, stable microtubule bundles during interphase and the assembly of abnormal, often multipolar, mitotic spindles during cell division.[12] This loss of dynamism prevents the proper attachment of chromosomes to the spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in mitosis.[5]
Caption: Mechanism of Taxol's anti-mitotic activity.
A Framework for Experimental Comparison
To objectively evaluate and contrast the anti-mitotic activities of this compound and Taxol, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical interaction to cellular-level consequences, providing a comprehensive picture of each compound's performance.
Caption: Experimental workflow for comparing anti-mitotic agents.
Head-to-Head: Protocols and Expected Outcomes
This section provides detailed protocols for the core assays outlined in the workflow, along with expected data to facilitate a direct comparison.
In Vitro Tubulin Polymerization Assay
-
Causality & Rationale: This biochemical assay directly assesses the compound's effect on the assembly of purified tubulin into microtubules, free from other cellular factors. It is the primary method to confirm whether a compound inhibits or enhances polymerization. A fluorescence-based method is preferred for its sensitivity.[13]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing 2 mg/mL purified tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[13][14]
-
Compound Preparation: Prepare 10x stocks of this compound, Taxol (positive control for enhancement), a known inhibitor like Nocodazole (positive control for inhibition), and a vehicle control (e.g., DMSO) in buffer.[13]
-
Assay Plate Setup: Add 5 µL of the 10x compound stocks or controls to appropriate wells of a pre-warmed (37°C) 96-well plate.
-
Initiation: Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.[13]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents nucleation, growth, and plateau phases.[13]
-
-
Expected Quantitative Data:
| Compound | Expected Effect on Polymerization | Vmax (Rate) | Plateau (Total Polymer Mass) |
| Vehicle Control | Normal sigmoidal polymerization curve | Baseline | Baseline |
| This compound (>100 µM) | Inhibition | Decreased | Decreased |
| Taxol (µM range) | Enhancement | Increased | Increased |
| Nocodazole (µM range) | Inhibition | Decreased | Decreased |
Cell Viability Assay (MTT)
-
Causality & Rationale: This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50). It relies on the conversion of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.[15] This is a crucial first step in cellular studies to establish a dose-response curve and identify therapeutically relevant concentrations for subsequent experiments.
-
Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Taxol for 48-72 hours. Include vehicle-only wells as a control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against drug concentration and use non-linear regression to determine the IC50 value.
-
-
Expected Quantitative Data:
| Compound | Cell Line | Typical IC50 Range | Potency |
| This compound | MCF-7 (Breast) | 17 µM[16] | Micromolar (µM) |
| HeLa (Cervical) | 20 µM[2][3][9] | Micromolar (µM) | |
| Taxol | Various Lines | 2.5 - 7.5 nM[17][18] | Nanomolar (nM) |
| MCF-7 (Breast) | ~23 nM[19] | Nanomolar (nM) |
Note: IC50 values are highly dependent on the cell line and assay duration.
Cell Cycle Analysis via Flow Cytometry
-
Causality & Rationale: Anti-mitotic agents are expected to cause an accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry provides a rapid and quantitative method to measure the DNA content of thousands of individual cells, allowing for precise determination of cell cycle distribution.[20][21]
-
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., HeLa) and treat with this compound or Taxol at their respective 1x and 2x IC50 concentrations for 18-24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the single-cell population and use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
-
Expected Quantitative Data:
| Treatment (at IC50) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | ~55% | ~25% | ~20% |
| This compound | Decreased | Decreased | Significantly Increased |
| Taxol | Decreased | Decreased | Significantly Increased |
Immunofluorescence Microscopy of Microtubule Structures
-
Causality & Rationale: This qualitative assay provides direct visual evidence of a compound's effect on the microtubule cytoskeleton and the mitotic spindle. It is the most definitive method for confirming the distinct mechanistic signatures of microtubule destabilizers/dynamics-suppressors versus stabilizers.
-
Detailed Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat with this compound or Taxol at their IC50 concentrations for 18-24 hours.
-
Fixation: Gently wash with PBS. For optimal microtubule preservation, fix with ice-cold methanol for 5-10 minutes at -20°C or with 4% formaldehyde followed by methanol.[22]
-
Permeabilization & Blocking: If using formaldehyde, permeabilize cells with 0.1% Triton X-100 in PBS. Block non-specific antibody binding with 1% BSA in PBST for 1 hour.[23]
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.[23]
-
Nuclear Staining & Mounting: Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.[23]
-
Imaging: Visualize using a fluorescence or confocal microscope.
-
-
Expected Visual Outcomes:
-
Vehicle Control: Cells will display a fine, filamentous microtubule network in interphase. Mitotic cells will show well-defined, bipolar spindles with chromosomes aligned at the metaphase plate.
-
This compound: Interphase microtubules may appear largely normal. Mitotic cells will exhibit defective spindles, often with misaligned chromosomes or multipolar spindle formations, leading to mitotic arrest.[10]
-
Taxol: Interphase cells will show dense bundles of microtubules throughout the cytoplasm. Mitotic cells will be arrested with abnormal, often multipolar, spindles composed of thick, stabilized microtubule asters.[5][12]
-
Synthesis and Guiding a Research Decision
The experimental data converge to paint a clear picture of two functionally distinct anti-mitotic agents.
| Feature | This compound | Taxol (Paclitaxel) |
| Primary Mechanism | Suppresses microtubule dynamic instability | Hyper-stabilizes existing microtubules |
| Effect on Polymerization | Inhibits at very high concentrations (>100 µM) | Promotes/enhances at low concentrations |
| Cellular Potency (IC50) | Micromolar (µM) range | Nanomolar (nM) range |
| Microtubule Morphology | Disrupted/abnormal mitotic spindles | Dense microtubule bundles; abnormal asters |
| Primary Application | Antifungal; research tool for dynamics | Frontline anticancer chemotherapeutic |
This distinction is critical for experimental design. A researcher's choice between this compound and Taxol should be dictated by the scientific question at hand.
Caption: Decision guide for selecting this compound vs. Taxol.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
-
Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences of the United States of America, 102(28), 9878–9883. Retrieved from [Link]
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Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. Retrieved from [Link]
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Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Griseofulvin and its Analogues with Tubulin
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting and interpreting comparative molecular docking studies of the antifungal agent Griseofulvin and its synthetic analogues against their biological target, tubulin. We will delve into the scientific rationale, present a detailed, self-validating experimental protocol, and offer insights into interpreting the resulting data to guide further drug discovery efforts.
Scientific Background: Tubulin as a Therapeutic Target
Microtubules are fundamental components of the eukaryotic cytoskeleton, formed by the polymerization of αβ-tubulin heterodimers.[1] Their dynamic nature is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation, making tubulin an attractive and well-validated target for anticancer and antifungal therapies.[4]
This compound, a natural product from Penicillium griseofulvum, exerts its antifungal effect by binding to tubulin, which disrupts the mitotic spindle and halts cell division.[2][5][6][7] While its affinity for fungal tubulin is higher than for mammalian tubulin, its potential as an anticancer agent has also been explored, as it can induce apoptosis in cancer cells by disrupting microtubule dynamics.[8][9] The exploration of this compound analogues through computational methods like molecular docking offers a rational, cost-effective approach to identify derivatives with enhanced binding affinity, improved selectivity, and potentially novel therapeutic applications.
The In-Silico Workflow: A Step-by-Step Protocol
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding energy score. A more negative binding energy suggests a more favorable and stable interaction. This protocol outlines a robust and reproducible workflow for this process.
Experimental Workflow Diagram
The entire computational pipeline, from initial setup to final analysis, is illustrated below. This workflow ensures a systematic and logical progression for the docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Methodologies
I. Receptor (Tubulin) Preparation
The quality of the initial protein structure is paramount for a meaningful docking study.
-
Structure Selection: Download a high-resolution crystal structure of tubulin from the Protein Data Bank (RCSB PDB). Structures co-crystallized with a known ligand are often preferred as the binding pocket is well-defined. Suitable PDB IDs include 1TUB, 4O2B, or 6K9V.[1][10][11][12]
-
Initial Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[13][14] This is a critical step because solvent molecules can occupy space in the binding pocket that should be explored by the ligand.
-
Protein Preparation: Use a dedicated tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Suite, to perform the following:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are essential for defining hydrogen bonds.[15]
-
Assign Charges: Assign partial atomic charges using a standard force field like AMBER. This is necessary for the scoring function to calculate electrostatic interactions.[16]
-
Repair Missing Residues: If there are gaps in the protein structure, these should be modeled and repaired.
-
-
Final Output: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom type definitions.[17]
II. Ligand (this compound & Analogues) Preparation
Each ligand must be correctly formatted and energetically minimized.
-
Structure Generation: Obtain 3D structures of this compound and its analogues. These can be downloaded from databases like PubChem or sketched using software like ChemDraw and converted to 3D.
-
Energy Minimization: This step is crucial to ensure the ligand is in a low-energy, sterically favorable conformation. Use a tool like Avogadro or the Minimize Ligands function in AutoDock Tools (ADT).
-
Define Rotatable Bonds: For flexible ligand docking, identify the rotatable bonds within the ligand. ADT can do this automatically. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[15]
-
Final Output: Save the prepared ligands in the .pdbqt format.
III. Molecular Docking Simulation
-
Grid Box Generation: Define a three-dimensional search space, or "grid box," around the target binding site on the tubulin protein.[18] For this compound, the binding site is known to be near the taxol or colchicine sites.[9][19] The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to move freely.
-
Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor (protein.pdbqt), the ligand (ligand.pdbqt), and the coordinates and dimensions of the grid box.
-
Running the Simulation: Execute the docking calculation using a program like AutoDock Vina from the command line. Vina will systematically explore different poses (orientations and conformations) of the ligand within the grid box and score them.[17]
IV. Post-Docking Analysis & Visualization
-
Analyze Binding Energies: The primary output is a set of binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.
-
Visualize Interactions: Load the prepared protein structure and the docked ligand pose into a visualization software like Discovery Studio Visualizer or PyMOL. Analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for stabilizing the ligand in the pocket.
-
Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings. This analysis provides mechanistic insight into why a particular analogue may bind more strongly than the parent compound.
-
Comparative Analysis: Interpreting the Data
The ultimate goal is to compare the docking results of the analogues against the parent compound, this compound. The data should be summarized in a clear, quantitative format to facilitate direct comparison.
Table 1: Hypothetical Docking Results for this compound and Analogues against Tubulin
| Ligand | Binding Energy (kcal/mol) | H-Bonds | Key Interacting Residues |
| This compound | -7.8 | 1 | Thr276 |
| Analogue A | -7.2 | 1 | Thr276 |
| Analogue B | -8.9 | 3 | Thr276, Asn258, Gln22 |
| Analogue C | -9.5 | 2 | Thr276, Asn258, Val23 (Hydrophobic) |
Data Interpretation:
-
Binding Energy: A lower (more negative) binding energy suggests a higher binding affinity. In our hypothetical data, Analogues B and C show significantly better binding energies than this compound, marking them as promising candidates. Analogue A appears less effective than the parent compound.
-
Hydrogen Bonds: An increase in the number of hydrogen bonds, as seen with Analogue B, often correlates with improved affinity and specificity.
-
Interacting Residues: Identifying the key amino acid residues involved in the interaction is crucial. If an analogue forms new, favorable interactions (like Analogue C with Asn258 and Val23) that are not present with this compound, it provides a structural explanation for its enhanced binding score. This information is invaluable for structure-activity relationship (SAR) studies.
Visualizing a Promising Interaction
The diagram below illustrates a hypothetical binding mode for "Analogue C," highlighting the key interactions that contribute to its superior binding affinity compared to this compound.
Caption: Key interactions of a high-affinity analogue in the tubulin pocket.
Conclusion and Future Directions
This guide outlines a comprehensive in silico strategy for the comparative analysis of this compound analogues as potential tubulin inhibitors. Molecular docking serves as a powerful and efficient initial screening tool to prioritize compounds for further investigation.
The most promising candidates identified through this workflow should be subjected to more computationally intensive analyses, such as molecular dynamics (MD) simulations , to assess the stability of the protein-ligand complex over time.[19] Ultimately, the predictions from these computational studies must be validated through in vitro experimental assays , such as tubulin polymerization assays or cell-based proliferation assays, to confirm their biological activity.
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A Comparative Guide to the Differential Sensitivity of Fungal Species to Griseofulvin
This guide provides a comprehensive analysis of the antifungal agent Griseofulvin, focusing on its variable efficacy across different fungal species. Designed for researchers, scientists, and drug development professionals, this document delves into the agent's mechanism of action, explores the molecular underpinnings of fungal susceptibility and resistance, and offers detailed protocols for empirical assessment. Our objective is to synthesize established knowledge with practical, field-proven insights to support informed experimental design and interpretation.
This compound: Mechanism of Action and Fungal Specificity
This compound is a fungistatic antibiotic derived from the mold Penicillium griseofulvum. Its clinical and laboratory utility is sharply defined by its specific mechanism of action, which is intrinsically linked to the cytoskeletal dynamics of susceptible fungi.
Unlike many antifungal agents that target the cell membrane or wall, this compound acts by disrupting mitotic spindle formation. It binds specifically to tubulin, the protein subunit of microtubules. This binding event prevents the polymerization of tubulin into functional microtubules, which are essential for the segregation of chromosomes during mitosis. The arrest of the cell cycle in metaphase ultimately inhibits fungal proliferation. Furthermore, this compound is known to cause morphological changes in fungal hyphae, such as curling and stunting, which compromises their ability to invade host tissues.
This mechanism is also the primary determinant of its spectrum of activity. This compound is actively transported into and concentrated by susceptible fungal cells, a process that is not efficient in resistant species. Its efficacy is therefore largely restricted to the dermatophytes, a group of keratinophilic fungi.
Caption: Mechanism of this compound action within a susceptible fungal cell.
Comparative Susceptibility: A Spectrum of Activity
The efficacy of this compound is not uniform across the fungal kingdom. Its activity is highly concentrated against the dermatophytes, the causative agents of most superficial mycoses (ringworm, athlete's foot). In contrast, yeasts, dimorphic fungi, and most molds exhibit high levels of intrinsic resistance.
Highly Susceptible Species
This compound demonstrates potent activity against genera responsible for dermatophytoses:
-
Trichophyton : Species such as T. rubrum and T. mentagrophytes are generally highly susceptible.
-
Microsporum : Includes species like M. canis and M. gypseum.
-
Epidermophyton : Primarily E. floccosum.
Intrinsically Resistant Species
A wide range of fungi are not affected by this compound at clinically achievable concentrations. This intrinsic resistance is a key diagnostic and therapeutic consideration.
-
Yeasts : Candida species (e.g., C. albicans) and Cryptococcus neoformans are resistant.
-
Molds : Aspergillus species (e.g., A. fumigatus), Zygomycetes, and Fusarium are unaffected.
-
Dimorphic Fungi : The causative agents of systemic mycoses, such as Histoplasma capsulatum and Blastomyces dermatitidis, are resistant.
Quantitative Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below summarizes typical MIC ranges for this compound against various fungal species, illustrating its differential sensitivity.
| Fungal Species | Common Clinical Presentation | Typical this compound MIC Range (µg/mL) | Susceptibility |
| Trichophyton rubrum | Athlete's foot, ringworm | 0.1 - 1.0 | High |
| Trichophyton mentagrophytes | Inflammatory skin/nail infections | 0.1 - 1.5 | High |
| Microsporum canis | Ringworm (from cats/dogs) | 0.2 - 2.0 | High |
| Epidermophyton floccosum | Jock itch, athlete's foot | 0.1 - 1.0 | High |
| Aspergillus fumigatus | Aspergillosis | > 128 | Resistant |
| Candida albicans | Thrush, yeast infections | > 128 | Resistant |
| Cryptococcus neoformans | Cryptococcosis | > 64 | Resistant |
Note: MIC values can vary between strains and testing methodologies.
Mechanisms of Fungal Resistance
Fungal resistance to this compound can be intrinsic, as seen in yeasts and many molds, or acquired, though the latter is less common. The primary mechanisms revolve around drug transport and target site modification.
-
Reduced Drug Accumulation : Intrinsically resistant fungi often lack the specific energy-dependent transport system required to accumulate this compound within the cell. Without reaching a sufficient intracellular concentration, the drug cannot effectively bind to its tubulin target.
-
Target Site Modification : The most well-characterized mechanism for resistance involves mutations in the gene encoding β-tubulin. Specific amino acid substitutions can alter the binding site for this compound, reducing its affinity for the protein. This prevents the drug from inhibiting microtubule polymerization, rendering it ineffective even if it enters the cell.
Caption: Key mechanisms contributing to fungal resistance to this compound.
Protocol: Assessing this compound Susceptibility via Broth Microdilution
To empirically determine the differential sensitivity of fungal isolates, a standardized susceptibility test is required. The broth microdilution method, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi, is the gold standard.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal species.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a spectrophotometrically standardized inoculum ensures that the number of fungal cells is consistent across all wells, which is critical for reproducible MIC results. Too high an inoculum can overwhelm the drug, leading to falsely elevated MICs.
-
RPMI 1640 Medium: This medium is low in nutrients that might antagonize drug activity and is buffered to a physiological pH, providing a consistent environment for both fungal growth and drug action.
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint over a clinically and biologically relevant range.
-
Incubation Conditions: Standardized temperature and duration are crucial as fungal growth rates, and thus the time to reach a visible endpoint, are temperature-dependent.
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). DMSO is used due to this compound's poor aqueous solubility.
-
Self-Validation: Ensure the stock solution is fully dissolved with no visible precipitate.
-
-
Inoculum Preparation:
-
Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest conidia (spores) by flooding the plate with sterile saline containing 0.05% Tween 80 (to prevent clumping).
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) and a hemocytometer for verification.
-
-
Plate Preparation (96-Well Microtiter Plate):
-
Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well plate.
-
Prepare the starting drug concentration in well 1 by adding 20 µL of the this compound stock and 180 µL of RPMI medium.
-
Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range from (e.g.) 128 µg/mL down to 0.25 µg/mL.
-
Well 11 serves as the positive growth control (no drug).
-
Well 12 serves as the negative control/blank (medium only).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 200 µL, and the drug concentrations are halved (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Incubation:
-
Seal the plate or place it in a humidified container to prevent evaporation.
-
Incubate at 35°C for 48-96 hours, depending on the growth rate of the fungal species.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth as compared to the drug-free growth control in well 11.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Concluding Remarks
The differential sensitivity of fungal species to this compound is a clear and well-documented phenomenon rooted in its specific mechanism of action and the cellular characteristics of the target organisms. Its potent, targeted activity against dermatophytes makes it a valuable tool for specific applications, while its inefficacy against yeasts and molds underscores the importance of accurate species identification in both clinical and research settings. The standardized protocols provided herein offer a reliable framework for researchers to empirically validate these differences and explore the activity of novel compounds. This guide serves as a foundational resource, bridging molecular mechanisms with practical laboratory assessment for professionals in the field of mycology and drug development.
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-
Title: In Vitro Activity of this compound against Dermatophyte Strains Isolated in Tehran, Iran Source: Iranian Journal of Pharmaceutical Research URL: [Link]
A Head-to-Head Comparison of Griseofulvin and Itraconazole for Onychomycosis: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of two cornerstone antifungal agents, evaluating their efficacy, mechanisms, and experimental validation for the treatment of onychomycosis.
Onychomycosis, a fungal infection of the nail apparatus, presents a significant clinical challenge due to its persistent nature and the pharmacological complexities of treatment.[1][2] Historically, Griseofulvin, a fungistatic agent, was a primary therapeutic option. The advent of broader-spectrum fungicidal agents like Itraconazole, a triazole antifungal, has since shifted the treatment landscape. This guide provides a comprehensive head-to-head comparison of this compound and Itraconazole, delving into their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Itraconazole lies in their distinct mechanisms of inhibiting fungal growth.
This compound acts as a mitotic inhibitor.[3][4][5] It specifically binds to fungal tubulin, a protein essential for the formation of microtubules.[4][5] This binding disrupts the assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3][4][5] Consequently, fungal cell division is arrested, leading to a fungistatic effect where the fungus can no longer proliferate.[3][6][7]
Itraconazole , on the other hand, targets the fungal cell membrane's integrity. It is a potent inhibitor of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, Itraconazole disrupts the membrane's structure and function, leading to increased permeability and ultimately, fungal cell death.[8]
Figure 1: Mechanisms of Action for this compound and Itraconazole.
Pharmacokinetic and Pharmacodynamic Profiles
The absorption, distribution, metabolism, and excretion of these drugs significantly influence their clinical utility.
| Feature | This compound | Itraconazole |
| Absorption | Variably and incompletely absorbed; absorption is enhanced with a high-fat meal.[6][9][10][11] | Well-absorbed, especially when taken with food or an acidic beverage.[12] |
| Distribution | Concentrates in keratin precursor cells of the skin, hair, and nails.[3][5][9] | High affinity for keratinized tissues, leading to concentrations in the nail plate that persist for months after therapy cessation.[13][14] |
| Metabolism | Extensively metabolized in the liver.[9][10] | Primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[15][16] |
| Half-life | 9 to 24 hours.[6][10] | 34 to 42 hours.[16] |
| Spectrum of Activity | Narrow spectrum, primarily active against dermatophytes (e.g., Trichophyton, Microsporum, Epidermophyton).[3][4][8] Not effective against yeasts like Candida or non-dermatophyte molds.[6] | Broad-spectrum activity against dermatophytes, yeasts (Candida spp.), and various non-dermatophyte molds.[8][12] |
Clinical Efficacy in Onychomycosis: A Comparative Analysis
Clinical trials have demonstrated significant differences in the efficacy of this compound and Itraconazole for onychomycosis. Itraconazole generally exhibits higher cure rates.[17][18]
| Study Type | Drug Regimen | Mycological Cure Rate | Clinical Cure Rate | Reference |
| Prospective Study | This compound | Toenails: 29%, Fingernails: 80% | Toenails: 3%, Fingernails: 40% | [8] |
| Multi-center Study | Itraconazole (pulse therapy) | Toenails: 68.4%, Fingernails: 85.3% | Toenails: 89.0%, Fingernails: 91.4% | [8] |
| Randomized Controlled Trial | Itraconazole vs. This compound | Itraconazole showed significantly better results.[17][18] | Itraconazole: 73.3-91.6% (with topical agents), this compound: 26.6-46.1% (with topical agents) | [17] |
| Systematic Review | This compound vs. Itraconazole | No significant difference in some older, smaller trials with low cure rates for both.[19] | - | [19] |
It is important to note that newer antifungal agents, such as terbinafine, have shown even higher efficacy than itraconazole in some head-to-head trials.[1][8] However, for the purpose of this comparison, itraconazole represents a significant advancement over this compound.[20]
Safety and Tolerability Profile
Both medications have distinct adverse effect profiles and potential for drug interactions that must be carefully considered.
| Aspect | This compound | Itraconazole |
| Common Adverse Effects | Headaches, gastrointestinal upset (nausea, vomiting), rashes, and photosensitivity.[4][6] | Nausea, vomiting, headache, and abdominal pain.[12][16][21] |
| Serious Adverse Effects | Hepatotoxicity, severe skin reactions (e.g., Stevens-Johnson syndrome), and lupus-like syndromes.[9][22][23] | Rare cases of serious hepatotoxicity, including liver failure and death.[21] Congestive heart failure has also been reported.[12][24] |
| Drug Interactions | May decrease the efficacy of oral contraceptives and anticoagulants.[22] Its absorption can be affected by antacids.[6] | Numerous significant interactions due to its inhibition of the CYP3A4 enzyme system, affecting drugs like certain statins, benzodiazepines, and calcium channel blockers.[12][15][21] |
| Contraindications | Pregnancy, porphyria, and severe liver disease.[6][9][23] | Patients with evidence of ventricular dysfunction or a history of congestive heart failure should not be treated for onychomycosis with itraconazole.[24] |
Experimental Protocols for Evaluation
Accurate diagnosis and in vitro susceptibility testing are paramount for both clinical management and drug development in onychomycosis.
Diagnosis of Onychomycosis
A definitive diagnosis should be established before initiating systemic antifungal therapy.[8]
This is a rapid and cost-effective method for the initial detection of fungal elements.[12][25]
Protocol:
-
Sample Collection: Clean the affected nail with 70% alcohol.[26] Collect subungual debris and nail clippings from the most proximal affected area.[8][27]
-
Slide Preparation: Place the collected sample on a clean glass microscope slide.[15]
-
KOH Application: Add a few drops of 10% to 20% KOH solution to the sample on the slide.[7]
-
Incubation: Gently heat the slide over a flame for a few seconds (do not boil) or allow it to sit at room temperature for 15-30 minutes to allow the KOH to dissolve the keratin.[7][12]
-
Microscopic Examination: Examine the slide under a microscope at 10x and 40x magnification for the presence of fungal hyphae.[12]
Fungal culture is essential for identifying the causative organism and assessing its viability.[28]
Protocol:
-
Sample Collection: As described for KOH microscopy.
-
Inoculation: Inoculate the nail specimen onto Sabouraud Dextrose Agar (SDA).[12] It is recommended to use two types of media: one with cycloheximide to select for dermatophytes and one without to allow for the growth of non-dermatophyte molds and yeasts.[8]
-
Incubation: Incubate the cultures at 25-30°C for up to four weeks.[12][27][28]
-
Identification: Identify the growing fungal colonies based on their macroscopic and microscopic morphology.
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Determining the MIC of an antifungal agent is crucial for understanding its potency and for monitoring the development of resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols (M38-A2) for filamentous fungi.[6][22]
Protocol:
-
Antifungal Stock Preparation: Prepare stock solutions of this compound and Itraconazole in an appropriate solvent (e.g., DMSO).[1]
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in 96-well microtiter plates using RPMI 1640 medium.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Trichophyton rubrum) from a fresh culture, adjusting the concentration to a specific cell density.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a drug-free well for a growth control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified duration (typically 4-7 days for dermatophytes).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., approximately 80% for azoles and this compound) compared to the growth control.
Figure 2: Experimental workflow for onychomycosis diagnosis and treatment evaluation.
Conclusion
In the head-to-head comparison for the treatment of onychomycosis, Itraconazole demonstrates superior efficacy and a broader spectrum of activity compared to this compound. This is largely attributable to its fungicidal mechanism of action and favorable pharmacokinetic profile, which allows for prolonged drug presence in the nail plate. However, the extensive drug-drug interaction potential of Itraconazole necessitates careful patient evaluation. This compound, while less effective for onychomycosis, may still have a role in specific, limited scenarios, particularly in pediatric tinea capitis. For researchers and drug development professionals, understanding the nuances of their mechanisms, clinical performance, and the experimental methods for their evaluation is critical for the development of next-generation antifungal therapies for this challenging condition.
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Itraconazole Side Effects: Common, Severe, Long Term. (2024). Drugs.com. [Link]
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What is this compound used for?. (2024). Patsnap Synapse. [Link]
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Understanding this compound: A Deep Dive into Its Antifungal Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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What is the mechanism of this compound?. (2024). Patsnap Synapse. [Link]
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Treating Onychomycosis. (2001). American Academy of Family Physicians. [Link]
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Oral treatments for toenail onychomycosis: a systematic review. (n.d.). National Institutes of Health. [Link]
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KOH Prep (Fungal Stain, KOH with Calcofluor White). (2017). UI Health Care. [Link]
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Onychomycosis Treated with Itraconazole or this compound Alone with and without a Topical Antimycotic or Keratolytic Agent. (n.d.). Semantic Scholar. [Link]
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Fungal Viability of Nail Dust from Onychomycosis Abrasion: A Pilot Study. (n.d.). PubMed. [Link]
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Onychomycosis Workup: Laboratory Studies, Other Tests, Procedures. (2024). Medscape. [Link]
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[Oral treatment of onychomycosis of the toe nails; comparison of cost-effectiveness of this compound, itraconazole, ketoconazole and terbinafine]. (n.d.). PubMed. [Link]
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Diagnosis of Onychomycosis: From Conventional Techniques and Dermoscopy to Artificial Intelligence. (n.d.). PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Griseofulvin in a Laboratory Setting
For the modern researcher, scientist, and drug development professional, adherence to stringent safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and responsible innovation. This guide provides an in-depth, procedural framework for the proper disposal of Griseofulvin, an antifungal agent with specific hazardous properties. Our objective is to equip you with the necessary knowledge to manage this compound waste safely and effectively, thereby protecting both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This compound is not benign and requires careful handling throughout its lifecycle in the laboratory.
This compound is classified as a hazardous substance with several key risk factors:
-
Carcinogenicity: It is suspected of causing cancer.[1][2][3][4]
-
Reproductive Toxicity: It may damage fertility or the unborn child.[1][3]
-
Skin Sensitization: It may cause an allergic skin reaction.[2][3]
Given these hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[2] All work with solid this compound should be conducted in a chemical fume hood to prevent inhalation of dust particles.[2]
The Cardinal Rule of this compound Disposal: No Drain Disposal
Under no circumstances should this compound or its solutions be disposed of down the sink or toilet.[1] This practice can lead to the contamination of water supplies, posing a significant environmental threat.[1] All this compound waste must be segregated and managed as hazardous waste.
Segregation and Collection of this compound Waste
Proper segregation of waste at the point of generation is paramount to ensure safe and compliant disposal. Do not mix this compound waste with other laboratory waste streams.[1] All containers for this compound waste must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard symbols.
The following flowchart outlines the decision-making process for segregating different types of this compound waste:
Caption: Decision tree for the segregation of this compound waste streams.
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for managing different forms of this compound waste.
Unused or Expired Solid this compound
-
Containerization: Keep the solid this compound in its original container if possible.[1] The container must be securely sealed.
-
Labeling: If the original label is not clear, affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the name "this compound," and a description of the hazards (e.g., "Carcinogen," "Reproductive Hazard").
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6]
This compound Solutions and Liquid Waste
This category includes solutions prepared for experiments and the first rinsate from cleaning contaminated glassware.
-
Collection: Pour the liquid waste into a designated, leak-proof, and shatter-resistant container. This container should be compatible with the solvent used.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration of this compound.
-
Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.
-
Disposal: Contact your EHS office for pickup and disposal.
Contaminated Labware
This includes glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with this compound.
-
Gross Decontamination (Optional but Recommended): For heavily contaminated items, a preliminary rinse with a suitable solvent can reduce the hazard level of the solid waste. This rinsate must be collected and disposed of as liquid hazardous waste.[7][8]
-
Segregation and Collection:
-
Non-sharps: Place contaminated items such as pipette tips, gloves, and bench paper into a dedicated, clearly labeled hazardous waste bag or container for solid waste.
-
Glassware: If glassware is to be disposed of, it should be placed in a designated container for broken glass that is also labeled as contaminated with this compound.
-
-
Disposal: The sealed containers of contaminated labware should be disposed of through your institution's hazardous waste program.
Contaminated Sharps
This category includes needles, syringes, scalpels, and other items that can puncture the skin.
-
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.
-
Labeling: The sharps container must be labeled with "Hazardous Waste," "Sharps," and "this compound."
-
Disposal: Once the sharps container is full (do not overfill), seal it and arrange for its disposal through your institution's hazardous waste management service.
Summary of Disposal Recommendations
| Waste Stream | Collection Container | Key Disposal Steps |
| Solid this compound | Original or clearly labeled, sealed container. | Label as hazardous waste; Store securely; Dispose of via a licensed waste handler. |
| Liquid this compound Waste | Labeled, leak-proof, compatible container. | Label with contents; Store in a designated area; Dispose of as hazardous liquid waste. |
| Contaminated Labware | Labeled hazardous waste bag or container. | Segregate from other waste; Collect in a dedicated container; Dispose of as solid hazardous waste. |
| Contaminated Sharps | Labeled, puncture-resistant sharps container. | Immediately place in sharps container; Do not overfill; Dispose of as hazardous sharps waste. |
The Importance of Professional Disposal
The consistent recommendation across all safety data sheets and regulatory guidance is to utilize a licensed and approved waste disposal company for this compound waste.[1][2][6] These professionals are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.[1][9]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
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Navigating the Handling of Griseofulvin: A Comprehensive Guide to Personal Protective Equipment and Disposal
Griseofulvin, a potent antifungal agent, is a valuable tool in both clinical and research settings. However, its handling demands a meticulous approach to safety due to its classification as a hazardous substance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge and practical steps necessary to mitigate risks effectively.
Understanding the Risks: The "Why" Behind the Precautions
This compound is not a benign compound. It is classified as a substance that may cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or an unborn child[1][2][3]. The primary routes of occupational exposure are inhalation of airborne particles and direct skin contact. Therefore, a comprehensive safety strategy must address these pathways to prevent both acute and chronic health effects.
The Occupational Safety and Health Administration (OSHA) mandates that employers have a hazard communication program in place for substances that present a potential health hazard to workers[4]. Furthermore, the National Institute for Occupational Safety and Health (NIOSH) provides extensive guidance on the safe handling of hazardous drugs, which serves as a foundational resource for our protocols[5][6][7].
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the minimum recommended PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free (e.g., nitrile) | To prevent skin contact and absorption. Must be inspected before use[8]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles[1][8][9]. |
| Lab Coat | Disposable or dedicated, with long sleeves and tight cuffs | To protect skin and personal clothing from contamination[10]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a containment device to prevent inhalation of airborne particles[10][11]. |
Operational Plan: Step-by-Step PPE Protocols
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
The removal of PPE is a critical step where contamination can easily occur if not performed correctly.
Caption: Sequential process for safely removing PPE to avoid contamination.
Engineering Controls: The First Line of Defense
While PPE is essential, it should be used in conjunction with engineering controls designed to minimize exposure at the source. For handling powdered this compound, the following are critical:
-
Chemical Fume Hood or Containment Ventilated Enclosure (CVE): All weighing and handling of this compound powder should be performed within a certified chemical fume hood or a CVE to capture airborne particles[11][12].
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[13].
Disposal Plan: Responsible Management of this compound Waste
The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.
Waste Segregation and Handling
Caption: Proper segregation of this compound waste streams.
Key Disposal Principles:
-
Do Not Mix: this compound waste should be segregated from other laboratory waste streams[2].
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards[2].
-
Authorized Disposal: Dispose of all this compound waste through a licensed and authorized hazardous waste treatment facility[1][2][8]. Never dispose of this compound down the drain[2].
-
Contaminated Containers: Handle uncleaned, empty containers as you would the product itself[2].
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs[1][8][11]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[8][11]. |
| Inhalation | Move to fresh air. Seek medical attention if symptoms persist[8][10]. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical advice and show the safety data sheet[8][10][11]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, use appropriate tools to carefully collect the solid material into a labeled, sealed container for disposal. Avoid generating dust[10][13]. For large spills, contact your institution's environmental health and safety department. |
By implementing these comprehensive safety and handling procedures, researchers and scientists can confidently work with this compound, ensuring their personal safety and the integrity of their research environment.
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Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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PubMed. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
